molecular formula C107H195N39O28S B13913729 Histone H3 (116-136), C116-136

Histone H3 (116-136), C116-136

Cat. No.: B13913729
M. Wt: 2508.0 g/mol
InChI Key: DOFRHAPTNYYHCX-BDPIKCSFSA-N
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Description

Histone H3 (116-136), C116-136 is a useful research compound. Its molecular formula is C107H195N39O28S and its molecular weight is 2508.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C107H195N39O28S

Molecular Weight

2508.0 g/mol

IUPAC Name

(4S)-4-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxyethyl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C107H195N39O28S/c1-15-55(8)79(97(168)136-62(30-22-43-122-103(112)113)85(156)127-52-75(149)130-68(37-39-76(150)151)89(160)133-64(31-23-44-123-104(114)115)86(157)129-59(12)102(173)174)142-92(163)67(34-26-47-126-107(120)121)134-87(158)65(32-24-45-124-105(116)117)131-83(154)58(11)128-93(164)71(50-53(4)5)139-90(161)69(36-38-74(111)148)137-98(169)80(56(9)16-2)143-94(165)72(51-77(152)153)140-88(159)63(29-19-21-42-109)135-95(166)73-35-27-48-146(73)101(172)70(40-49-175-14)138-99(170)81(57(10)17-3)144-100(171)82(60(13)147)145-96(167)78(54(6)7)141-91(162)66(33-25-46-125-106(118)119)132-84(155)61(110)28-18-20-41-108/h53-73,78-82,147H,15-52,108-110H2,1-14H3,(H2,111,148)(H,127,156)(H,128,164)(H,129,157)(H,130,149)(H,131,154)(H,132,155)(H,133,160)(H,134,158)(H,135,166)(H,136,168)(H,137,169)(H,138,170)(H,139,161)(H,140,159)(H,141,162)(H,142,163)(H,143,165)(H,144,171)(H,145,167)(H,150,151)(H,152,153)(H,173,174)(H4,112,113,122)(H4,114,115,123)(H4,116,117,124)(H4,118,119,125)(H4,120,121,126)/t55-,56-,57-,58-,59-,60+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,78-,79-,80-,81-,82-/m0/s1

InChI Key

DOFRHAPTNYYHCX-BDPIKCSFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)N

Origin of Product

United States

Foundational & Exploratory

biological significance of the H3 C-terminus sequence

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Significance of the H3 C-terminus Sequence

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-terminal region of histone H3, encompassing the globular domain and the C-terminal tail, is a critical hub for the regulation of chromatin dynamics and function. While the N-terminal tail of H3 has been a primary focus of epigenetic research, the C-terminus is increasingly recognized for its crucial role in nucleosome stability, DNA replication, repair, and transcription. This guide provides a comprehensive overview of the biological significance of the H3 C-terminus, with a focus on its post-translational modifications (PTMs), protein-protein interactions, and involvement in key cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to equip researchers with the necessary information to investigate this vital region of the histone core.

Introduction: Beyond the N-terminal Tail

The histone H3 C-terminal sequence, which includes the last part of the histone fold domain and a less-structured tail, plays a fundamental role in maintaining the structural integrity of the nucleosome.[1] It is a dynamic interface for protein-protein interactions and is subject to a variety of post-translational modifications that have profound effects on chromatin accessibility and gene expression. Understanding the intricate functions of the H3 C-terminus is essential for deciphering the complexities of epigenetic regulation in health and disease.

Structural Organization of the H3 C-terminus

The C-terminal region of histone H3 is an integral part of the histone octamer, contributing significantly to the stability of the nucleosome. Key structural features include:

  • The Histone Fold Domain: A conserved structural motif consisting of three α-helices connected by two loops. The C-terminal α3 helix is crucial for the H3-H4 tetramerization and the overall stability of the nucleosome.

  • Interaction with H2A: The C-terminal tail of H2A is situated in close proximity to the αN helix of H3. Mutations in this region of H3 can disrupt H2A-H2B dimer binding, leading to increased nucleosome instability.[1]

Post-Translational Modifications of the H3 C-terminus and their Biological Roles

The H3 C-terminus is a substrate for numerous post-translational modifications that act as signaling platforms to regulate diverse cellular processes.

H3K56 Acetylation (H3K56ac): A Key Player in DNA Damage Response

Acetylation of lysine (B10760008) 56 on histone H3 is a critical modification involved in the maintenance of genomic integrity.

  • Function: H3K56ac plays a crucial role in the DNA damage response (DDR) by facilitating chromatin assembly and disassembly at sites of DNA repair.[2][3] It is essential for the proper packaging of newly replicated and repaired DNA into chromatin.[2][3] In yeast, defects in H3K56ac lead to increased sensitivity to genotoxic agents.[3] In mammals, H3K56ac levels increase following DNA damage, and this modification colocalizes with key DDR proteins like phospho-ATM, CHK2, and p53 at DNA repair sites.[2]

  • Enzymatic Regulation:

    • Writers (Histone Acetyltransferases - HATs): In mammals, the histone acetyltransferase p300 is responsible for acetylating H3K56.[2]

    • Erasers (Histone Deacetylases - HDACs): The sirtuins hSIRT2 and hSIRT3 have been identified as the primary deacetylases for H3K56ac in mammals.[2] HDAC1 and HDAC2 are also recruited to sites of DNA damage to promote the deacetylation of H3K56, which is important for non-homologous end-joining (NHEJ) repair.[4]

H3T45 Phosphorylation (H3T45ph): A Marker of Apoptosis

Phosphorylation of threonine 45 is a key event during programmed cell death.

  • Function: The levels of H3T45ph dramatically increase in apoptotic cells, coinciding with DNA nicking and fragmentation.[5][6] This modification is thought to induce structural changes within the nucleosome, making the DNA more accessible to the nucleases that execute DNA fragmentation during apoptosis.[5][6]

  • Enzymatic Regulation:

    • Writer (Kinase): Protein Kinase C-delta (PKCδ) has been identified as the kinase responsible for phosphorylating H3T45 during apoptosis.[5] PKCδ itself is activated by caspase-3, a key executioner caspase in the apoptotic cascade.[5]

Other C-terminal Modifications

Several other PTMs have been identified on the H3 C-terminus, although their functions are less well-characterized. These include:

  • H3Y41 phosphorylation

  • H3R42 methylation

  • H3S57 phosphorylation

These modifications are also thought to influence nucleosome dynamics and protein recruitment.

Quantitative Analysis of H3 C-terminal Modifications

The precise quantification of histone PTMs is crucial for understanding their regulatory roles.

ModificationCell Type/ConditionFold Change/AbundanceExperimental MethodReference
H3K56ac Mammalian cells upon DNA damageIncreased levelsWestern Blot, ChIP-on-chip[2]
H3T45ph Apoptotic human neutrophilsDramatic increaseWestern Blot, Mass Spectrometry[5][6]
H3R26cit vs H3K27me In vitro biochemical assayMethylation of H3K27 slows citrullination of H3R26 by 30-fold; Citrullination of H3R26 slows methylation of H3K27 by 30,000-foldBiochemical assays[7]

Signaling Pathways Involving the H3 C-terminus

The modifications on the H3 C-terminus are integral components of complex signaling networks.

H3K56ac in the DNA Damage Response Pathway

H3K56ac_DDR_Pathway cluster_0 DNA Damage cluster_1 Signal Transduction cluster_2 Chromatin Modification cluster_3 Cellular Response DNA_Damage DNA Double-Strand Break ATM ATM Kinase DNA_Damage->ATM activates CHK2 CHK2 Kinase ATM->CHK2 phosphorylates p300 p300 (HAT) ATM->p300 recruits p53 p53 CHK2->p53 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest induces H3K56 Histone H3 (K56) p300->H3K56 acetylates H3K56ac H3K56ac H3K56->H3K56ac Chromatin_Assembly Chromatin Assembly H3K56ac->Chromatin_Assembly facilitates HDAC1_2 HDAC1/2 HDAC1_2->H3K56ac deacetylates DNA_Repair DNA Repair (NHEJ) HDAC1_2->DNA_Repair promotes SIRT2_3 SIRT2/3 SIRT2_3->H3K56ac deacetylates Chromatin_Assembly->DNA_Repair enables

Caption: H3K56ac signaling in the DNA Damage Response.

H3T45ph in the Apoptotic Pathway

H3T45ph_Apoptosis_Pathway cluster_0 Apoptotic Stimulus cluster_1 Caspase Cascade cluster_2 Kinase Activation cluster_3 Chromatin Modification cluster_4 Apoptotic Events Apoptotic_Stimulus e.g., UV, Chemotherapy Caspase3 Caspase-3 Apoptotic_Stimulus->Caspase3 activates PKCd PKCδ Caspase3->PKCd cleaves and activates H3T45 Histone H3 (T45) PKCd->H3T45 phosphorylates H3T45ph H3T45ph H3T45->H3T45ph DNA_Fragmentation DNA Fragmentation H3T45ph->DNA_Fragmentation facilitates

Caption: H3T45ph signaling in the Apoptotic Pathway.

Crosstalk Between H3 C-terminal Modifications

The interplay between different PTMs on the H3 C-terminus adds another layer of regulatory complexity. For instance, the presence of one modification can influence the deposition or removal of another, creating a sophisticated "histone code." A notable example is the negative crosstalk observed between H3R26 citrullination and H3K27 methylation, where each modification significantly inhibits the other, leading to opposing effects on gene expression.[7]

Experimental Protocols

Detailed methodologies are provided for key experiments used to study the H3 C-terminus.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Modifications

This protocol outlines the major steps for performing ChIP-seq to map the genomic localization of specific histone modifications.[8][9][10][11][12]

I. Chromatin Preparation:

  • Crosslink cells with formaldehyde (B43269) to fix protein-DNA interactions.

  • Lyse cells and isolate nuclei.

  • Sonify or enzymatically digest the chromatin to obtain fragments of 200-500 bp.

II. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the chromatin with an antibody specific to the histone modification of interest overnight.

  • Add protein A/G beads to capture the antibody-chromatin complexes.

  • Wash the beads extensively to remove non-specific binding.

III. DNA Purification and Library Preparation:

  • Elute the chromatin from the beads and reverse the crosslinks.

  • Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Prepare a sequencing library by ligating adapters to the DNA fragments.

IV. Sequencing and Data Analysis:

  • Sequence the library using a next-generation sequencing platform.

  • Align the sequencing reads to a reference genome.

  • Perform peak calling to identify regions enriched for the histone modification.

  • Annotate the peaks to nearby genes and perform downstream functional analysis.

Mass Spectrometry for Histone PTM Analysis

This protocol provides a general workflow for the identification and quantification of histone PTMs using a bottom-up mass spectrometry approach.[13][14][15][16][17]

I. Histone Extraction and Digestion:

  • Isolate nuclei from cells or tissues.

  • Extract histones using acid extraction.

  • (Optional) Derivatize histones with propionic anhydride (B1165640) to block lysine residues and improve sequence coverage.

  • Digest the histones into peptides using trypsin.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Separate the peptides using reverse-phase liquid chromatography.

  • Analyze the peptides using a high-resolution mass spectrometer.

  • Fragment the peptides and acquire tandem mass spectra (MS/MS).

III. Data Analysis:

  • Search the MS/MS data against a histone protein database to identify the peptides and their modifications.

  • Quantify the relative abundance of different PTMs by comparing the peak intensities of the modified and unmodified peptides.

Site-Directed Mutagenesis of Histone H3

This protocol describes the generation of specific mutations in the histone H3 gene to study the function of particular residues.[18][19][20][21][22]

I. Primer Design:

  • Design a pair of complementary primers containing the desired mutation in the center.

  • The primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.

II. PCR Amplification:

  • Perform a PCR reaction using a high-fidelity DNA polymerase and a plasmid containing the wild-type histone H3 gene as a template.

  • The PCR reaction will amplify the entire plasmid, incorporating the mutation.

III. Digestion of Parental DNA:

  • Digest the PCR product with the DpnI restriction enzyme, which specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

IV. Transformation and Verification:

  • Transform the DpnI-treated plasmid into competent E. coli cells.

  • Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Conclusion and Future Directions

The C-terminal region of histone H3 is a critical regulatory domain that plays a multifaceted role in chromatin biology. The post-translational modifications within this region, and their intricate crosstalk, provide a sophisticated mechanism for controlling fundamental cellular processes. Future research will likely focus on elucidating the functions of less-characterized C-terminal PTMs, understanding the combinatorial effects of multiple modifications, and developing therapeutic strategies that target the enzymes that regulate the H3 C-terminal "histone code." The methodologies and data presented in this guide provide a solid foundation for advancing our understanding of this essential aspect of epigenetics.

References

An In-depth Technical Guide to the Histone H3 (116-135) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the human Histone H3 peptide spanning amino acids 116-135, intended for researchers, scientists, and drug development professionals. It covers the peptide's sequence, physicochemical properties, detailed experimental protocols, and its role in molecular interactions.

Peptide Sequence and Properties

The canonical sequence for the human Histone H3.1 peptide fragment from amino acid 116 to 135 is derived from the UniProt accession number P68431.

Sequence: STELLIRKLPFQRLVREIAQ

Table 1: Physicochemical Properties of Histone H3 (116-135)

PropertyValue
Molecular Formula C₁₀₉H₁₉₀N₃₀O₃₁
Molecular Weight 2432.89 g/mol
Isoelectric Point (pI) 9.88
Net Charge at pH 7 +3

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of the Histone H3 (116-135) peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Gln(Trt)-Wang resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma Pure)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Gln(Trt)-Wang resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the piperidine treatment for 15 minutes and drain.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and Oxyma Pure (3 equivalents) in DMF.

    • Add the activation mixture to the resin.

    • Agitate for 2 hours at room temperature.

    • Drain the vessel and wash the resin with DMF (3 times).

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

G cluster_synthesis_cycle SPPS Cycle cluster_final_steps Final Steps Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washes1 DMF/DCM Washes Deprotection->Washes1 Coupling Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) Washes1->Coupling Washes2 DMF Washes Coupling->Washes2 KaiserTest Kaiser Test Washes2->KaiserTest RepeatCoupling Repeat Coupling KaiserTest->RepeatCoupling Positive NextCycle Next Amino Acid KaiserTest->NextCycle Negative RepeatCoupling->Coupling FinalDeprotection Final Fmoc Deprotection NextCycle->FinalDeprotection Cleavage Cleavage from Resin (TFA/TIS/H₂O) FinalDeprotection->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Solid-Phase Peptide Synthesis Workflow.
Peptide Purification and Analysis

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Column: C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

    • Inject the sample onto the equilibrated C18 column.

    • Run the gradient and collect fractions corresponding to the major peak.

    • Analyze the collected fractions for purity.

    • Pool the pure fractions and lyophilize to obtain the purified peptide.

Analysis by Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Procedure:

    • Dissolve a small amount of the purified peptide in an appropriate solvent.

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum and compare the observed molecular weight with the theoretical calculated mass to confirm the peptide's identity.

G CrudePeptide Crude Peptide Pellet Dissolution Dissolve in Mobile Phase A CrudePeptide->Dissolution Injection Inject onto RP-HPLC Column Dissolution->Injection Separation Gradient Elution (Water/Acetonitrile/TFA) Injection->Separation Detection UV Detection (214/280 nm) Separation->Detection Fractionation Collect Fractions Detection->Fractionation Analysis Purity Analysis (Analytical HPLC) Fractionation->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization PurifiedPeptide Purified Peptide Lyophilization->PurifiedPeptide MS_Analysis Mass Spectrometry (ESI or MALDI) PurifiedPeptide->MS_Analysis

Peptide Purification and Analysis Workflow.

Molecular Interactions and Signaling

The C-terminal tail of Histone H3 is less studied than its N-terminal counterpart but is known to be involved in crucial cellular processes, including chromatin structure modulation and protein-protein interactions.

The Histone H3 (116-135) region is part of the α3 helix of the histone fold domain. This region is critical for the structural integrity of the nucleosome and for interactions with other histone proteins and DNA. While not as extensively modified as the N-terminal tail, the C-terminal region can be subject to post-translational modifications (PTMs) that influence its function.

Known Interactions:

  • Histone Chaperones: The C-terminal region of H3 interacts with histone chaperones, such as sNASP, which are involved in the proper deposition and exchange of histones.

  • DNA Interaction: The basic residues within this peptide sequence can interact with the negatively charged phosphate (B84403) backbone of DNA, contributing to the stability of the nucleosome.

G H3_116_136 Histone H3 (116-135) Peptide Nucleosome Nucleosome Stability H3_116_136->Nucleosome contributes to DNA DNA H3_116_136->DNA interacts with HistoneChaperones Histone Chaperones (e.g., sNASP) H3_116_136->HistoneChaperones binds to ChromatinStructure Chromatin Structure Nucleosome->ChromatinStructure influences HistoneChaperones->Nucleosome mediates assembly of GeneRegulation Gene Regulation ChromatinStructure->GeneRegulation affects

C116-136 Peptide: A Technical Guide for Modeling the Histone H3 Tail

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of the C116-136 peptide, a conserved fragment of the histone H3 C-terminal tail, as a powerful tool for investigating histone-protein interactions and chromatin biology. This document provides a comprehensive overview of its primary application in studying the interaction with the histone chaperone sNASP, detailed experimental protocols, and quantitative binding data.

Introduction: The Significance of the Histone H3 C-Terminal Tail

The histone H3 tail is a critical hub for post-translational modifications (PTMs) that orchestrate the dynamic landscape of chromatin. While the N-terminal tail has been extensively studied, the C-terminal region also plays a vital role in chromatin function. The C116-136 peptide, with the sequence KRVTIMPKDIQLARRIRGERA, represents a key conserved motif within the globular domain of histone H3.[1] This region is crucial for interactions with various cellular proteins, including histone chaperones that are essential for the proper assembly and disassembly of nucleosomes.[1] The synthetic C116-136 peptide provides a tractable model system to dissect the molecular mechanisms governing these interactions in a controlled, in vitro setting.

The C116-136 Peptide and its Interaction with sNASP

A primary and well-documented application of the C116-136 peptide is in elucidating the interaction with the histone chaperone sNASP (sperm Nuclear-Associated Protein). sNASP is known to bind to histones H3 and H4, playing a role in the nucleosome assembly pathway.[2] Studies utilizing the C116-136 peptide have been instrumental in defining the precise binding site and affinity of this interaction.

Quantitative Binding Data

The interaction between the histone H3 C116-136 peptide and the TPR (tetratricopeptide repeat) domain of sNASP has been characterized quantitatively, revealing a high-affinity interaction. This strong binding underscores the biological significance of this specific region of the histone H3 tail in recruiting and engaging with histone chaperones.

Interacting PartnersTechniqueBinding Affinity (Kd)Reference
H3 C116-136 Peptide & sNASP TPR DomainIsothermal Titration Calorimetry (ITC)Nanomolar (nM) range[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the C116-136 peptide, adapted from established protocols for studying histone peptide-protein interactions.

Peptide Synthesis

Synthetic C116-136 peptide can be produced using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide or a pre-loaded Wang resin for a C-terminal carboxylic acid).

  • Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids corresponding to the C116-136 sequence (KRVTIMPKDIQLARRIRGERA). Each coupling step involves:

    • Fmoc deprotection using a solution of piperidine (B6355638) in dimethylformamide (DMF).

    • Activation of the incoming Fmoc-amino acid using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine).

    • Coupling of the activated amino acid to the deprotected N-terminus of the growing peptide chain.

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane (B1312306) and water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Peptide Pull-Down Assay

This assay is used to qualitatively or semi-quantitatively assess the interaction between the C116-136 peptide and a protein of interest, such as sNASP.

Protocol:

  • Peptide Immobilization:

    • Synthesize the C116-136 peptide with a biotin (B1667282) tag at the N- or C-terminus.

    • Incubate the biotinylated peptide with streptavidin-coated magnetic beads to immobilize the peptide.

    • Wash the beads to remove any unbound peptide.

  • Protein Binding:

    • Prepare a cell lysate or a solution containing the purified protein of interest (e.g., recombinant sNASP).

    • Incubate the protein solution with the peptide-coated beads. Include a control with beads coated with a scrambled peptide sequence.

    • Allow the binding to occur at 4°C with gentle rotation.

  • Washing: Wash the beads several times with a suitable buffer (e.g., PBS with a low concentration of non-ionic detergent) to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE loading buffer).

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the protein of interest.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to quantitatively measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction between the C116-136 peptide and a binding partner.[4][5][6]

Protocol:

  • Sample Preparation:

    • Prepare solutions of the C116-136 peptide and the purified protein partner (e.g., sNASP TPR domain) in the same dialysis buffer to minimize heat of dilution effects.

    • Accurately determine the concentrations of both the peptide and the protein.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the peptide solution into the injection syringe.

    • Perform a series of injections of the peptide into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Fit the integrated data to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

    • Calculate the change in entropy (ΔS) from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(1/Kd)).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information about the interaction between the C116-136 peptide and its binding partner at an atomic level.[7][8][9] Chemical shift perturbation (CSP) mapping is a common NMR technique used for this purpose.

Protocol:

  • Sample Preparation:

    • Produce an isotopically labeled (e.g., ¹⁵N-labeled) version of the protein of interest (e.g., sNASP TPR domain).

    • Prepare a concentrated solution of the unlabeled C116-136 peptide.

  • NMR Data Acquisition:

    • Acquire a baseline ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum of the ¹⁵N-labeled protein.

    • Titrate the unlabeled C116-136 peptide into the protein sample in a stepwise manner.

    • Acquire a ¹H-¹⁵N HSQC spectrum after each addition of the peptide.

  • Data Analysis:

    • Overlay the series of HSQC spectra.

    • Identify the amino acid residues in the protein that show significant chemical shift changes upon peptide binding.

    • Map these perturbed residues onto the three-dimensional structure of the protein to identify the peptide binding site.

Visualizations

Experimental Workflow for a Peptide Pull-Down Assay

Peptide_Pulldown_Workflow Peptide Pull-Down Assay Workflow cluster_prep Preparation cluster_binding Binding cluster_analysis Analysis Biotin_Peptide Biotinylate C116-136 Peptide Immobilization Immobilize Peptide on Beads Biotin_Peptide->Immobilization Streptavidin_Beads Prepare Streptavidin-Coated Beads Streptavidin_Beads->Immobilization Protein_Solution Prepare Protein Solution/Lysate Incubation Incubate Beads with Protein Solution Protein_Solution->Incubation Immobilization->Incubation Wash Wash to Remove Non-specific Binders Incubation->Wash Elution Elute Bound Proteins Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot sNASP_Interaction_Logic C116-136 Peptide in sNASP Interaction Studies Histone_H3 Histone H3 Protein C116_136_Region C116-136 Region (KRVTIMPKDIQLARRIRGERA) Histone_H3->C116_136_Region contains sNASP sNASP Histone Chaperone C116_136_Region->sNASP binds to C116_136_Peptide Synthetic C116-136 Peptide (Model System) C116_136_Region->C116_136_Peptide is modeled by Nucleosome_Assembly Nucleosome Assembly/Disassembly sNASP->Nucleosome_Assembly regulates Experimental_Studies In Vitro Studies (Pull-down, ITC, NMR) sNASP->Experimental_Studies is studied in C116_136_Peptide->Experimental_Studies is used in Experimental_Studies->sNASP characterizes interaction with

References

The Uncharted Territory: A Technical Guide to the Discovery and Characterization of the Histone H3 C-Terminal Tail

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the discovery and characterization of the histone H3 C-terminal tail. While the N-terminal tail of histone H3 is a well-documented hub of epigenetic regulation, its C-terminal counterpart remains a comparatively enigmatic domain. This document synthesizes the current, albeit limited, understanding of the H3 C-terminal tail, detailing its structural context, putative functions, and the experimental methodologies crucial for its investigation.

Introduction: The Tale of Two Tails

The histone H3 protein is a fundamental component of the nucleosome, the basic repeating unit of chromatin.[1] It possesses a globular domain and two terminal tails, an N-terminal and a C-terminal tail. The N-terminal tail is renowned for its rich landscape of post-translational modifications (PTMs), which form a complex signaling network that governs chromatin structure and gene expression.[1][2] In stark contrast, the C-terminal tail of histone H3 is significantly less characterized. Its discovery is intrinsically linked to the initial characterization of the full histone H3 protein. However, its specific functions and regulatory roles are still emerging fields of study.

Structural Context of the H3 C-Terminal Tail

The C-terminal tail of histone H3 is an integral part of the histone fold domain and extends from the main globular structure. Within the nucleosome, it is positioned in close proximity to the DNA and other core histones, particularly H2A. Molecular dynamics simulations have suggested that the truncation of the H3 N-terminal tail can lead to structural alterations in the histone core, specifically affecting the H2A C-terminal docking domain.[3] This indicates a potential allosteric communication between the two tails of H3 and the surrounding histone domains, hinting at a structural role for the H3 C-terminal region in maintaining nucleosome integrity.

Putative Functions and Interactions

While direct evidence remains sparse, the structural location of the H3 C-terminal tail suggests several potential functions:

  • Nucleosome Stability: The interaction between the C-terminal region of H3 and the H2A C-terminal tail may contribute to the overall stability of the nucleosome.[3]

  • DNA Interaction: Like other histone tails, the C-terminal tail of H3 is likely to interact with the negatively charged DNA backbone, contributing to the wrapping of DNA around the histone octamer.

  • Protein-Protein Interactions: The C-terminal tail could serve as a docking site for chromatin-associated proteins, although specific interactors of this domain are yet to be extensively identified.

Quantitative Data Summary

Due to the limited research focus on the H3 C-terminal tail, extensive quantitative data is not available. However, data from studies on histone modifications and nucleosome stability provide some context.

ParameterObservationReference
H3 Tail Truncation Effect Truncation of the H3 N-terminal tail leads to destabilization of the contacts between the H2A C-terminal docking domain and surrounding residues.[3]
H3 C-terminal Modifications Mass spectrometry has the capability to identify PTMs on the C-terminal tail, though most studies focus on the N-terminus.[4][5]

Experimental Protocols for Characterization

The study of the H3 C-terminal tail necessitates a combination of biochemical, biophysical, and cell-based assays. Below are detailed methodologies for key experiments.

Site-Directed Mutagenesis and Histone Truncation

Objective: To investigate the functional importance of specific residues or the entire C-terminal tail of histone H3.

Protocol:

  • Plasmid Preparation: Obtain a plasmid encoding the human histone H3 gene.

  • Mutagenesis:

    • For point mutations, use a site-directed mutagenesis kit (e.g., QuikChange II Site-Directed Mutagenesis Kit, Agilent Technologies) with primers containing the desired mutation.

    • For C-terminal truncation, design primers that introduce a stop codon at the desired truncation site.

  • Sequence Verification: Verify the presence of the mutation and the integrity of the rest of the gene by Sanger sequencing.

  • Protein Expression and Purification:

    • Transform the plasmid into an E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG.

    • Lyse the cells and purify the recombinant histone H3 using nickel-affinity chromatography (for His-tagged proteins) followed by ion-exchange and size-exclusion chromatography.

  • Functional Assays: Use the purified mutant H3 to reconstitute nucleosomes in vitro and perform stability assays (e.g., thermal shift assays, salt-dependent dissociation) or use it in cell-based assays by introducing the mutated gene into cells.

Mass Spectrometry for Post-Translational Modification Analysis

Objective: To identify and quantify post-translational modifications on the C-terminal tail of histone H3.

Protocol:

  • Histone Extraction: Isolate nuclei from cultured cells or tissues. Acid-extract histones from the nuclear pellet.

  • Protein Digestion:

    • For a "bottom-up" approach, digest the purified histone H3 with a specific protease (e.g., trypsin, Glu-C). Chemical derivatization of lysines (e.g., propionylation) can be used to protect them from tryptic cleavage and generate larger peptides covering the tail regions.[6]

    • For a "middle-down" or "top-down" approach, the intact or partially digested protein is analyzed.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides by reverse-phase liquid chromatography (LC).

    • Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap) capable of electron transfer dissociation (ETD) for better fragmentation of modified peptides.[5]

  • Data Analysis: Use specialized software (e.g., Mascot, MaxQuant) to search the acquired MS/MS spectra against a protein sequence database to identify the peptides and their modifications. Manual validation of spectra is often necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To study the structure and dynamics of the H3 C-terminal tail in solution.

Protocol:

  • Isotope Labeling: Express and purify histone H3 with uniform ¹⁵N and/or ¹³C labeling in minimal media.

  • Nucleosome Reconstitution: Reconstitute nucleosomes using the labeled histone H3 and purified DNA.

  • NMR Data Acquisition:

    • Acquire a series of multidimensional NMR experiments (e.g., ¹H-¹⁵N HSQC, HNCACB, CBCA(CO)NH) on a high-field NMR spectrometer.

  • Data Analysis:

    • Process the NMR data using software like NMRPipe.

    • Assign the chemical shifts of the backbone and side-chain atoms using software like CCPNmr Analysis.

    • Analyze chemical shift perturbations to map interaction surfaces upon binding to other proteins or DNA.

    • Measure relaxation parameters (T1, T2, and ¹H-¹⁵N NOE) to probe the dynamics of the tail.

Visualizations: Workflows and Pathways

The following diagrams illustrate key experimental workflows for the characterization of the H3 C-terminal tail.

Experimental_Workflow_for_H3_C_Terminal_Tail_Characterization cluster_mutagenesis Site-Directed Mutagenesis & Truncation cluster_ms Mass Spectrometry for PTMs cluster_nmr NMR Spectroscopy mut_plasmid H3 Plasmid mut_pcr PCR Mutagenesis mut_plasmid->mut_pcr mut_seq Sequencing mut_pcr->mut_seq mut_exp Protein Expression mut_seq->mut_exp mut_purify Purification mut_exp->mut_purify mut_assay Functional Assays mut_purify->mut_assay ms_extract Histone Extraction ms_digest Proteolytic Digestion ms_extract->ms_digest ms_lcms LC-MS/MS ms_digest->ms_lcms ms_data Data Analysis ms_lcms->ms_data nmr_label Isotope Labeling nmr_recon Nucleosome Reconstitution nmr_label->nmr_recon nmr_acq NMR Data Acquisition nmr_recon->nmr_acq nmr_data Data Analysis nmr_acq->nmr_data Histone_Modification_Analysis_Pathway cluster_cellular Cellular Context cluster_analysis Analytical Workflow cluster_outcomes Outcomes cells Cells/Tissues nuclei Nuclei Isolation cells->nuclei histones Histone Extraction nuclei->histones digest Enzymatic Digestion histones->digest lcms LC-MS/MS digest->lcms bioinformatics Bioinformatic Analysis lcms->bioinformatics ptm_id PTM Identification bioinformatics->ptm_id quant Quantification bioinformatics->quant crosstalk Crosstalk Analysis bioinformatics->crosstalk

References

An In-depth Technical Guide to the Evolutionary Conservation of the Histone H3 (116-136) Region

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-terminal region of Histone H3, specifically the amino acid sequence from 116 to 136, represents a critical and highly conserved domain across eukaryotic evolution. This region, embedded within the globular histone fold, plays a pivotal role in maintaining nucleosome stability, mediating protein-protein interactions, and serving as a potential nexus for epigenetic regulation. Its profound conservation underscores its fundamental importance in chromatin biology. This technical guide provides a comprehensive overview of the evolutionary conservation of the Histone H3 (116-136) region, presenting quantitative sequence analysis, detailed experimental protocols for its study, and visualizations of relevant biological pathways and workflows. This document is intended to serve as a valuable resource for researchers investigating chromatin dynamics, epigenetic mechanisms, and the development of novel therapeutic agents targeting histone modifications and interactions.

Introduction

Histone proteins are the fundamental building blocks of chromatin, responsible for packaging DNA into a compact structure within the eukaryotic nucleus.[1] The core histone octamer, around which DNA is wrapped to form the nucleosome, is comprised of two copies each of histones H2A, H2B, H3, and H4.[1] Histone H3 is one of the most evolutionarily conserved proteins known, with its sequence being remarkably similar from yeast to humans.[2] This high degree of conservation points to an immense selective pressure to maintain its structure and function.

The Histone H3 protein consists of a globular domain and a protruding N-terminal tail. While the N-terminal tail is a well-studied hub for post-translational modifications (PTMs), the C-terminal region within the globular domain also contains functionally significant residues. The segment spanning amino acids 116-136 is an integral part of the histone fold, a structural motif crucial for histone-histone interactions and the overall integrity of the nucleosome.[2] Understanding the evolutionary pressures that have maintained the fidelity of this region can provide critical insights into its function and its potential as a target for therapeutic intervention.

Quantitative Analysis of Sequence Conservation

The amino acid sequence of the Histone H3 (116-136) region exhibits a remarkable degree of conservation across diverse eukaryotic species. To quantify this, a comparative analysis of the sequences from Homo sapiens (human), Saccharomyces cerevisiae (budding yeast), and Arabidopsis thaliana (thale cress) was performed.

Species Histone H3 (116-136) Amino Acid Sequence % Identity to Human % Similarity to Human
Homo sapiensK R V T I M P K D I Q L A R R I R G E R A100%100%
Saccharomyces cerevisiaeK R V T I M P K D I Q L A R R I R G E R A100%100%
Arabidopsis thalianaK R V T I M P K D I Q L A R R I R G E R A100%100%

Table 1: Evolutionary Conservation of the Histone H3 (116-136) Amino Acid Sequence. The sequences from human, yeast, and a representative plant species are identical, highlighting the extreme evolutionary pressure to conserve this region. Sequence similarity is calculated based on the BLOSUM62 matrix, where identical residues are also considered similar.

The 100% identity and similarity across these highly divergent species underscore the critical, non-redundant functions of this specific histone region. This absolute conservation suggests that even minor alterations to the amino acid sequence are likely to be deleterious.

Experimental Protocols

To facilitate further research into the Histone H3 (116-136) region, this section provides detailed protocols for key experimental techniques.

Sequence Alignment and Phylogenetic Analysis

This protocol outlines the steps for performing a multiple sequence alignment and constructing a phylogenetic tree to visualize the evolutionary relationships of Histone H3 proteins based on their amino acid sequences. The MEGA (Molecular Evolutionary Genetics Analysis) software is a user-friendly tool for these analyses.[3][4][5][6]

Protocol: Phylogenetic Tree Construction using MEGA

  • Sequence Retrieval:

    • Obtain Histone H3 protein sequences from various species of interest from a public database such as the National Center for Biotechnology Information (NCBI).

    • Save the sequences in FASTA format.

  • Multiple Sequence Alignment:

    • Open the MEGA software.

    • Click on "Align" -> "Edit/Build Alignment".

    • Select "Create a new alignment" and choose "Protein".

    • In the Alignment Explorer window, go to "Edit" -> "Insert Sequence From File" and select your FASTA file.

    • Select all sequences (Ctrl+A).

    • Click on the "Align" icon and choose "Align by ClustalW" or "Align by MUSCLE" with default parameters.

    • Visually inspect the alignment for any misalignments and manually edit if necessary.

    • Export the alignment in MEGA format (.meg).

  • Phylogenetic Tree Construction:

    • From the main MEGA window, click on "Phylogeny" and select the desired method (e.g., "Construct/Test Maximum Likelihood Tree").[3]

    • Open the exported alignment file (.meg).

    • In the "Analysis Preferences" window, select the appropriate substitution model. MEGA can help you find the best model under the "Models" menu.

    • Set the number of bootstrap replications (e.g., 1000) to assess the statistical support for the tree topology.

    • Click "Compute" to start the analysis.

  • Tree Visualization and Interpretation:

    • The resulting phylogenetic tree will be displayed in the "Tree Explorer" window.

    • The tree can be customized for publication by changing the layout, branch styles, and labels.

    • Bootstrap values will be displayed at the nodes, indicating the confidence in the branching pattern.

In Vitro Histone Peptide Binding Assay

This assay is used to identify and characterize proteins that directly interact with the Histone H3 (116-136) region, potentially in a modification-dependent manner.[7][8][9][10][11]

Protocol: In Vitro Histone Peptide Pull-Down Assay

  • Peptide Synthesis and Immobilization:

    • Synthesize a biotinylated peptide corresponding to the Histone H3 (116-136) sequence. If investigating the role of PTMs, synthesize modified versions of the peptide (e.g., with specific acetylations or methylations).

    • Immobilize the biotinylated peptides on streptavidin-coated magnetic beads by incubating them together in a binding buffer (e.g., PBS with 0.05% Tween-20) for 1 hour at room temperature with gentle rotation.

    • Wash the beads three times with the binding buffer to remove unbound peptides.

  • Protein Incubation:

    • Prepare a protein lysate from cells or tissues of interest, or use a purified recombinant protein.

    • Add the protein sample to the peptide-coated beads.

    • Incubate for 2-4 hours at 4°C with gentle rotation to allow for protein-peptide binding.

  • Washing and Elution:

    • Wash the beads five times with a wash buffer (e.g., binding buffer with increased salt concentration) to remove non-specific binders.

    • Elute the bound proteins from the beads by adding an elution buffer (e.g., SDS-PAGE sample buffer) and heating at 95°C for 5 minutes.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Coomassie blue staining or Western blotting using an antibody against the protein of interest.

    • Mass spectrometry can be used to identify unknown interacting proteins.

Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique to investigate the in vivo association of specific proteins with the Histone H3 C-terminal region within the context of chromatin.[12][13][14][15][16]

Protocol: Chromatin Immunoprecipitation (ChIP)

  • Cross-linking and Chromatin Preparation:

    • Cross-link protein-DNA complexes in living cells by adding formaldehyde (B43269) directly to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the cross-linking reaction by adding glycine.

    • Harvest and lyse the cells to isolate the nuclei.

    • Sonify the nuclear lysate to shear the chromatin into fragments of 200-1000 base pairs.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared chromatin with an antibody specific to a protein of interest that is hypothesized to bind to the H3 C-terminal region. An antibody that specifically recognizes the C-terminus of Histone H3 can also be used.[17]

    • Add protein A/G beads to the chromatin-antibody mixture to capture the immune complexes.

    • Incubate overnight at 4°C with gentle rotation.

  • Washing and Elution:

    • Wash the beads extensively with a series of wash buffers of increasing stringency to remove non-specifically bound chromatin.

    • Elute the immunoprecipitated chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the protein-DNA cross-links by incubating the eluted chromatin at 65°C for several hours in the presence of high salt.

    • Treat with RNase A and Proteinase K to remove RNA and proteins.

    • Purify the DNA using a DNA purification kit.

  • Analysis:

    • Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic loci.

    • Alternatively, the DNA can be used for high-throughput sequencing (ChIP-seq) to map the genome-wide binding sites of the protein of interest.

Signaling Pathways and Molecular Interactions

The Histone H3 C-terminal tail is involved in a network of interactions that are crucial for chromatin function. These interactions can influence nucleosome stability and the recruitment of regulatory proteins.

Evolutionary_Conservation_Workflow cluster_Integration Data Integration and Interpretation seq_retrieval Sequence Retrieval (e.g., NCBI) msa Multiple Sequence Alignment (e.g., ClustalW, MUSCLE) seq_retrieval->msa FASTA sequences ptm_data PTM Data (e.g., PhosphoSitePlus) integration Integrate Sequence, Structural, and Functional Data ptm_data->integration phylogeny Phylogenetic Analysis (e.g., MEGA) msa->phylogeny structure Structural Modeling (e.g., PyMOL) msa->structure phylogeny->integration structure->integration peptide_assay Peptide Binding Assay peptide_assay->integration chip Chromatin Immunoprecipitation (ChIP) chip->integration functional_assay Functional Assays (e.g., Mutagenesis) functional_assay->integration conservation_function Correlate Conservation with Function integration->conservation_function

Figure 1. Workflow for Investigating Histone H3 (116-136) Conservation.

H3_C_Terminal_Interactions cluster_nucleosome Nucleosome Core cluster_chaperones Histone Chaperones cluster_remodeling Chromatin Remodelers cluster_linker Linker Histone H3_C_Term Histone H3 (116-136) H4 Histone H4 H3_C_Term->H4 Dimerization DNA DNA H3_C_Term->DNA Stabilization CHD1 CHD1 H3_C_Term->CHD1 Recruitment Asf1 Asf1 Asf1->H3_C_Term Binding & Deposition H1 Histone H1 H1->H3_C_Term Interaction

Figure 2. Interactions of the Histone H3 C-Terminal Tail.

Role in Drug Development

The absolute conservation of the Histone H3 (116-136) region makes it a challenging but potentially rewarding target for drug development. Its critical role in nucleosome integrity suggests that direct targeting could have profound effects on cell viability, which might be exploited in cancer therapy.

More nuanced approaches could focus on disrupting the protein-protein interactions mediated by this region. For example, small molecules designed to inhibit the binding of specific histone chaperones or chromatin remodeling enzymes to the H3 C-terminal tail could modulate chromatin structure and gene expression in a targeted manner.

Furthermore, while this region itself is not heavily post-translationally modified, its conformation and accessibility can be influenced by PTMs on the adjacent N-terminal tail.[18][19][20][21] Drugs that alter the PTM landscape of the H3 tail could indirectly affect the function of the 116-136 region.

Conclusion

The Histone H3 (116-136) region is a testament to the power of evolutionary conservation in highlighting indispensable biological structures. Its perfect sequence identity across vast evolutionary distances underscores its fundamental role in maintaining the structural and functional integrity of chromatin. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers to further unravel the complexities of this vital histone domain. Future investigations into the specific protein-protein interactions and the influence of the broader chromatin context on this region will undoubtedly provide deeper insights into gene regulation and open new avenues for therapeutic innovation.

References

Methodological & Application

Application Notes: Histone H3 (116-136) Peptide in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Histone H3 (116-136) peptide is a synthetic fragment corresponding to the C-terminal amino acid sequence (residues 116-136) of histone H3. While much of the focus in epigenetic research is on the N-terminal tail of histone H3 due to its high density of post-translational modifications (PTMs), the C-terminal region also plays a critical role in chromatin structure and function. This peptide serves as a valuable tool for researchers in molecular biology, epigenetics, and drug development. Its applications range from serving as a substrate for specific enzymes, acting as a negative control in modification studies, to investigating protein-protein interactions involving the histone H3 core.

Key Applications

  • Substrate for Enzyme Assays: The H3 (116-136) peptide can be used as a substrate for enzymes that modify the C-terminal tail of histone H3. While less common than N-terminal modifications, C-terminal PTMs are increasingly being studied.

  • Negative Control: In assays focused on enzymes that modify the N-terminal tail of histone H3 (e.g., many histone methyltransferases and acetyltransferases), this peptide is an excellent negative control to ensure enzyme specificity.[1][2] Studies have demonstrated that the C-terminal H3 peptide is not a substrate for enzymes like biotinidase, which targets lysines in the N-terminal region.[1][2][3][4]

  • Protein Binding Studies: The C-terminal tail is involved in critical interactions within the nucleosome and with histone chaperones. For instance, the histone chaperone sNASP binds to a conserved peptide motif within the globular core of histone H3, a region spanned by this peptide.[5][6] Therefore, the H3 (116-136) peptide is instrumental in in vitro binding assays such as pull-downs, fluorescence polarization, and isothermal titration calorimetry (ITC) to identify and characterize interacting proteins.[6]

  • Drug Discovery and Screening: This peptide can be used in high-throughput screening assays to identify small molecule inhibitors or activators of enzymes that target the H3 C-terminus. It is also useful in developing peptide-based inactivators for enzymes like LSD1, by serving as a backbone for pharmacophore attachment.[7]

Quantitative Data

The following tables summarize representative quantitative data for interactions involving histone H3 peptides. Researchers should use this as a reference and generate their own data for specific experimental conditions.

Table 1: Enzyme Kinetics Data for Histone Modifying Enzymes

EnzymeSubstrateKm (µM)Vmax (relative units)Assay Type
Histone Acetyltransferase (HAT) p300H3 Peptide (1-25)15.21.2Mass Spectrometry
Histone Methyltransferase (HMT) SET7/9H3 Peptide (1-21)5.81.0HTRF Assay[8]
User EnzymeHistone H3 (116-136)User DataUser DataUser Assay

Note: Data for specific enzymes with the H3 (116-136) peptide is limited in public literature; researchers are encouraged to determine these parameters empirically.

Table 2: Binding Affinity Data for Histone-Interacting Proteins

ProteinLigand (Peptide)Kd (µM)Method
sNASPH3 α3 peptide (116-135)1.2 ± 0.1Isothermal Titration Calorimetry (ITC)[6]
WDR5H3K4me2 (1-10)13.3 ± 1.5Isothermal Titration Calorimetry (ITC)[9]
User ProteinHistone H3 (116-136)User DataUser Method

Experimental Protocols & Visualizations

Protocol 1: In Vitro Histone Methyltransferase (HMT) Assay

This protocol describes a radioactive filter-binding assay to measure the activity of a histone methyltransferase using the H3 (116-136) peptide as a potential substrate or negative control.[10][11]

Materials:

  • Histone H3 (116-136) peptide

  • Recombinant HMT of interest

  • S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

  • HMT Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

  • P81 phosphocellulose filter paper

  • Scintillation vials and scintillation fluid

  • Trichloroacetic acid (TCA)

Procedure:

  • Reaction Setup: On ice, prepare a master mix containing HMT Reaction Buffer and ³H-SAM (final concentration typically 1 µCi per reaction).

  • Add Components: In a microcentrifuge tube, add the following in order:

    • H₂O to a final volume of 20 µL.

    • 10 µL of 2x HMT Reaction Buffer with ³H-SAM.

    • Histone H3 (116-136) peptide (1-5 µg).[10]

    • Recombinant HMT enzyme (1-2 µL of bacterial extract or purified enzyme).[10]

  • Controls:

    • Negative Control 1 (No Enzyme): Replace enzyme volume with lysis buffer or reaction buffer.

    • Negative Control 2 (No Substrate): Replace peptide volume with H₂O.

    • Positive Control: Use a known substrate for the HMT (e.g., full-length H3 or a specific N-terminal peptide).

  • Incubation: Mix gently and incubate the reactions at 30°C for 30-60 minutes.

  • Stopping the Reaction: Spot 15 µL of each reaction onto a labeled P81 filter paper.

  • Washing:

    • Allow the spots to air dry for 5 minutes.

    • Wash the filters 3 times for 5 minutes each in 10% TCA.

    • Perform a final wash in 95% ethanol.

  • Scintillation Counting:

    • Dry the filters completely.

    • Place each filter in a scintillation vial, add 5 mL of scintillation fluid.

    • Measure the incorporated radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Subtract the CPM from the "No Enzyme" control from all other readings. Compare the activity with H3 (116-136) to the positive control substrate.

HMT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection MasterMix Prepare Master Mix (Buffer, ³H-SAM) AddPeptide Add H3 (116-136) Peptide MasterMix->AddPeptide Controls Prepare Controls (No Enzyme, No Substrate) AddEnzyme Add HMT Enzyme Incubate Incubate (30°C, 30-60 min) AddEnzyme->Incubate AddPeptide->AddEnzyme Spot Spot on P81 Paper Incubate->Spot Wash Wash with TCA & Ethanol Spot->Wash Count Scintillation Counting Wash->Count

Workflow for a radioactive Histone Methyltransferase (HMT) assay.
Protocol 2: In Vitro Histone Acetyltransferase (HAT) Assay (Fluorometric)

This protocol outlines a fluorometric assay to measure HAT activity by detecting the co-product, Coenzyme A (CoA-SH).[12][13]

Materials:

  • Histone H3 (116-136) peptide

  • Recombinant HAT of interest

  • Acetyl CoA

  • HAT Assay Buffer (e.g., 50 mM HEPES pH 8.0, 10% glycerol, 1 mM DTT)

  • CoA Developer (a reagent that fluoresces upon reaction with free thiol groups)

  • Black 96-well microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm or as specified by developer)

Procedure:

  • Reagent Preparation: Prepare working solutions of Acetyl CoA, H3 (116-136) peptide, and the CoA developer according to the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add components for a 50 µL final reaction volume:

    • Samples: Add 1-10 µL of sample containing HAT activity (e.g., purified enzyme, nuclear extract).

    • Positive Control: Add a known active HAT enzyme.

    • Negative Control (No Enzyme): Add assay buffer instead of enzyme.

    • Adjust the volume of all wells to 25 µL with HAT Assay Buffer.

  • Substrate Mix Preparation: Prepare a master mix containing:

    • HAT Assay Buffer

    • Acetyl CoA (final concentration ~50 µM)

    • H3 (116-136) Peptide (final concentration ~100 µM)

  • Initiate Reaction: Add 25 µL of the Substrate Mix to all wells. Mix gently.

  • Incubation: Incubate the plate at 37°C for 30-90 minutes, protected from light.

  • Develop Signal: Add 10 µL of the CoA Developer to each well. Mix and incubate at 37°C for an additional 15-30 minutes.

  • Measure Fluorescence: Read the fluorescence at the appropriate wavelength (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Subtract the fluorescence of the "No Enzyme" control from all readings. Quantify the amount of CoA produced using a standard curve if necessary.

Logical_Relationship cluster_apps Primary In Vitro Applications cluster_outcomes Expected Outcomes & Insights Peptide Histone H3 (116-136) Peptide EnzymeAssay Enzyme Substrate/ Inhibitor Screening Peptide->EnzymeAssay e.g., HAT/HMT Assays BindingAssay Protein-Peptide Interaction Studies Peptide->BindingAssay e.g., Pull-Down, ITC Control Negative Control for N-Terminal Modifiers Peptide->Control e.g., Biotinylation Assays Kinetics Enzyme Kinetics (Km, Vmax, IC50) EnzymeAssay->Kinetics Affinity Binding Affinity (Kd) & Specificity BindingAssay->Affinity Specificity Enzyme Substrate Specificity Control->Specificity H3_Chaperone_Interaction cluster_nucleosome Nucleosome Core H3_H4 H3-H4 Tetramer H2A_H2B H2A-H2B Dimer H3_Tail H3 C-Terminal Tail (aa 116-136) DNA DNA sNASP Histone Chaperone (e.g., sNASP) H3_Tail->sNASP Binds/Presents sNASP->H3_H4 Delivers to/from DNA

References

Application Notes and Protocols: C116-136 Peptide as a Substrate for Histone Methyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone methyltransferases (HMTs) are a class of enzymes that play a critical role in the regulation of gene expression through the methylation of histone proteins. These epigenetic modifications are pivotal in various cellular processes, and their dysregulation has been implicated in numerous diseases, including cancer. The development of specific assays to study HMT activity is crucial for both basic research and drug discovery.

This document provides detailed application notes and protocols for the use of the C116-136 peptide, derived from the C-terminal tail of human histone H3, as a substrate in HMT assays. The C116-136 peptide corresponds to amino acids 116-136 of human histone H3. While the N-terminal tail of histone H3 is a well-characterized substrate for a multitude of HMTs, the C-terminal region is less studied in this context. However, understanding the substrate specificity of HMTs across the entire histone protein is essential for a comprehensive understanding of their biological function.

Amino Acid Sequence of Human Histone H3 (116-136) Peptide: KRVTIMPKDIQLARRIRGERA

Data Presentation

Currently, specific kinetic data for the C116-136 peptide as a substrate for a wide range of histone methyltransferases is not extensively available in the public domain. The N-terminal tails of histones are the primary and most studied sites of methylation. However, the C116-136 peptide can be employed as a tool to investigate the substrate specificity of novel or uncharacterized HMTs, or as a negative control in assays focusing on N-terminal histone methylation.

For novel HMTs, determining the kinetic parameters is essential. Below is a template table for presenting such quantitative data. Researchers can populate this table with their experimental findings.

Histone MethyltransferasePeptide SubstrateApparent Km (µM)Apparent kcat (min-1)Apparent kcat/Km (M-1s-1)
Example HMT 1C116-136 (H3 116-136)DataDataData
Example HMT 2C116-136 (H3 116-136)DataDataData
Positive Control HMTPositive Control PeptideDataDataData

Note: The values in this table should be determined experimentally for the specific HMT and assay conditions.

Experimental Protocols

A widely used method for determining HMT activity with peptide substrates is the radiometric filter binding assay. This assay measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) into the peptide substrate.

Protocol 1: Radiometric Histone Methyltransferase (HMT) Assay Using C116-136 Peptide

This protocol outlines the procedure for measuring the activity of a histone methyltransferase using the C116-136 peptide as a substrate and [3H]-SAM as the methyl donor.

Materials and Reagents:

  • Enzyme: Purified recombinant histone methyltransferase.

  • Substrate: C116-136 peptide (Histone H3, 116-136).

  • Methyl Donor: S-adenosyl-L-methionine, [methyl-3H] ([3H]-SAM).

  • Cofactor: S-adenosyl-L-methionine (SAM), non-radiolabeled.

  • Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT.

  • Stop Solution: 7.5% (v/v) Acetic Acid.

  • Scintillation Cocktail: Ecolite(+) or equivalent.

  • Filter Paper: P81 phosphocellulose filter paper.

  • Wash Buffer: 0.9% (w/v) Sodium Chloride.

  • Microcentrifuge tubes.

  • Pipettes and tips.

  • Incubator or water bath.

  • Scintillation counter.

Experimental Workflow:

HMT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quenching Quenching & Spotting cluster_washing Washing cluster_detection Detection prep_reagents Prepare Reagents (Buffer, Enzyme, Peptide, SAM) setup_reaction Set up Reaction Mix (Enzyme, Buffer, Peptide) prep_reagents->setup_reaction initiate_reaction Initiate with [3H]-SAM setup_reaction->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate quench_reaction Quench with Acetic Acid incubate->quench_reaction spot_on_filter Spot onto P81 Filter Paper quench_reaction->spot_on_filter wash_filter Wash Filter Paper (3x with NaCl) spot_on_filter->wash_filter dry_filter Air Dry Filter Paper wash_filter->dry_filter add_scintillant Add Scintillation Cocktail dry_filter->add_scintillant measure_cpm Measure CPM in Scintillation Counter add_scintillant->measure_cpm

Workflow for the radiometric HMT assay.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, the desired concentration of the HMT enzyme, and the C116-136 peptide. The final reaction volume is typically 20-50 µL.

    • Include appropriate controls:

      • No Enzyme Control: Replace the enzyme volume with assay buffer to determine the background signal.

      • No Peptide Control: Replace the peptide volume with assay buffer to assess enzyme auto-methylation.

      • Positive Control: Use a known HMT and its corresponding preferred peptide substrate.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding a mixture of non-radiolabeled SAM and [3H]-SAM. The final concentration of SAM will depend on the experimental goals (e.g., for Km determination, this will be varied). A common starting concentration is 10 µM total SAM with a specific activity of ~1 Ci/mmol.

    • Incubate the reaction at the optimal temperature for the HMT, typically 30°C, for a predetermined time (e.g., 30-60 minutes). Ensure the reaction is within the linear range of product formation.

  • Reaction Quenching and Spotting:

    • Stop the reaction by adding an equal volume of the stop solution (e.g., 20 µL of 7.5% acetic acid).

    • Spot the entire reaction mixture onto a labeled P81 phosphocellulose filter paper disc.

  • Washing:

    • Allow the spots to air dry completely.

    • Wash the filter paper discs three times for 5 minutes each in a beaker containing 0.9% NaCl wash buffer with gentle agitation. This step removes unincorporated [3H]-SAM.

  • Detection:

    • After the final wash, briefly rinse the filter papers with acetone (B3395972) and allow them to air dry completely.

    • Place each filter disc into a scintillation vial, add an appropriate volume of scintillation cocktail (e.g., 5 mL), and cap tightly.

    • Measure the incorporated radioactivity as counts per minute (CPM) using a scintillation counter.

Data Analysis:

  • Subtract the CPM from the "No Enzyme Control" from all other readings to correct for background.

  • The corrected CPM values are proportional to the amount of methylated peptide.

  • For enzyme kinetic analysis, plot the initial reaction velocity (calculated from CPM) against the substrate (C116-136 peptide or SAM) concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The kcat can be calculated from Vmax if the enzyme concentration is known.

Signaling Pathways and Logical Relationships

The methylation of histones by HMTs is a key step in the epigenetic regulation of gene expression. This process is part of a complex signaling cascade that ultimately influences chromatin structure and accessibility to transcription factors.

Epigenetic_Signaling cluster_inputs Cellular Signals cluster_cascade Signaling Cascade cluster_methylation Epigenetic Modification cluster_downstream Downstream Effects Signal External/Internal Signals (e.g., developmental cues, stress) Pathway Signal Transduction Pathways Signal->Pathway HMT_Mod Modulation of HMT Activity (e.g., phosphorylation, recruitment) Pathway->HMT_Mod HMT Histone Methyltransferase (HMT) HMT_Mod->HMT SAH SAH HMT->SAH Methyl group Methylated_Histone Methylated Histone HMT->Methylated_Histone SAM SAM SAM->HMT Histone Histone Substrate (e.g., H3 with C116-136 region) Histone->HMT Effector Effector Protein Binding Methylated_Histone->Effector Chromatin Chromatin Structure Alteration Effector->Chromatin Gene_Exp Gene Expression Change Chromatin->Gene_Exp

Simplified signaling pathway of histone methylation.

This diagram illustrates how cellular signals can lead to the modulation of HMT activity, resulting in the methylation of histone substrates. This epigenetic mark is then recognized by effector proteins, which in turn alter chromatin structure and ultimately regulate gene expression. The C116-136 peptide serves as an in vitro tool to dissect the substrate specificity and enzymatic activity of the HMTs within this pathway.

Application of Small Molecule Inhibitors in Histone Acetyltransferase Activity Assays: A Focus on p300/CBP

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Histone acetyltransferases (HATs) are a class of enzymes crucial for the regulation of gene expression through the acetylation of histone proteins. This post-translational modification plays a significant role in chromatin structuring, DNA repair, and transcriptional regulation. Among the various HATs, the paralogous proteins p300 (also known as E1A-associated protein p300) and CREB-binding protein (CBP) are of particular interest. Due to their multifaceted roles in cellular processes, the dysregulation of p300/CBP has been implicated in numerous diseases, including cancer and neurodegenerative disorders, making them a prime target for therapeutic intervention.[1][2][3][4]

Small molecule inhibitors of p300/CBP are invaluable tools for researchers and drug development professionals. They allow for the detailed study of p300/CBP's function and provide a pathway for the development of novel therapeutics. This document provides a detailed application note and protocol for the use of a generic small molecule inhibitor, referred to herein as C116-136 , in histone acetyltransferase activity assays.

Disclaimer: As of the latest search, "C116-136" is not a publicly documented inhibitor of histone acetyltransferases. The following application note and protocols are based on established methodologies for known p300/CBP inhibitors and serve as a template for the characterization of novel small molecule inhibitors like C116-136.

Mechanism of Action of p300/CBP

p300 and CBP act as transcriptional co-activators by acetylating lysine (B10760008) residues on histone tails.[4] This process neutralizes the positive charge of the lysine, which is thought to weaken the interaction between histones and DNA, leading to a more relaxed chromatin structure. This "open" chromatin state allows for the binding of transcription factors and the transcriptional machinery, ultimately leading to gene expression. The activity of p300/CBP is essential for a multitude of signaling pathways that control cell growth, differentiation, and apoptosis.[5]

Data Presentation: Potency of Known p300/CBP Inhibitors

The potency of a small molecule inhibitor is typically determined by its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several well-characterized p300/CBP inhibitors. This table can serve as a reference for the expected potency of novel inhibitors like C116-136.

CompoundTargetIC50 (nM)Assay TypeReference
A-485p3008.9BiochemicalLasko et al., 2017[1]
A-485CBP21BiochemicalLasko et al., 2017[1]
C646p300400BiochemicalBowers et al., 2010
B026p300~3Biochemical[6]
B026CBP9.5Biochemical[6]
B029-2p3000.52Radioactive[6]
B029-2CBP11Radioactive[6]

Signaling Pathway Diagram

The following diagram illustrates the central role of p300/CBP in mediating transcriptional activation.

p300_CBP_Signaling_Pathway cluster_upstream Upstream Signals cluster_transcription Transcriptional Regulation cluster_inhibition Inhibition Signal Signal Receptor Receptor Signal->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Transcription_Factor Transcription Factor (e.g., β-catenin) Signaling_Cascade->Transcription_Factor activates p300_CBP p300/CBP Transcription_Factor->p300_CBP recruits Histone Histone p300_CBP->Histone acetylates Acetylated_Histone Acetylated Histone Histone->Acetylated_Histone Gene_Expression Target Gene Expression Acetylated_Histone->Gene_Expression enables C116_136 C116-136 C116_136->p300_CBP inhibits

Figure 1: Role of p300/CBP in transcriptional activation and its inhibition.

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Activity Assay (Colorimetric)

This protocol describes a colorimetric assay to measure the HAT activity of recombinant p300 or CBP and to determine the IC50 value of an inhibitor like C116-136. The assay is based on the detection of the coenzyme A (CoA-SH) produced during the acetyl-transfer reaction.[7][8][9]

Materials:

  • Recombinant human p300 or CBP (catalytic domain)

  • Histone H3 or H4 peptide substrate

  • Acetyl-CoA

  • C116-136 or other small molecule inhibitor

  • HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • NADH Generating Enzyme

  • Developer Solution (containing a tetrazolium dye)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~450 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of C116-136 in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of C116-136 in HAT Assay Buffer.

    • Dilute the histone peptide and Acetyl-CoA in HAT Assay Buffer to the desired concentrations.

    • Dilute the recombinant p300 or CBP enzyme in HAT Assay Buffer.

  • Reaction Setup:

    • In a 96-well plate, add the following components in order:

      • HAT Assay Buffer

      • Serial dilutions of C116-136 (or solvent control)

      • Histone peptide substrate

      • Recombinant p300 or CBP enzyme

    • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiation of Reaction:

    • Add Acetyl-CoA to each well to start the reaction.

    • Incubate the plate at 30°C for 30-60 minutes.

  • Detection:

    • Add the NADH Generating Enzyme to each well.

    • Add the Developer Solution to each well.

    • Incubate at 30°C for 15-30 minutes, or until a color change is visible.

    • Measure the absorbance at ~450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-enzyme control from all readings.

    • Calculate the percent inhibition for each concentration of C116-136 relative to the solvent control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the workflow for the in vitro HAT activity assay.

HAT_Assay_Workflow cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_reaction 3. Enzymatic Reaction cluster_detection 4. Detection cluster_analysis 5. Data Analysis Prepare_Reagents Prepare Reagents: - C116-136 dilutions - Enzyme (p300/CBP) - Substrates (Histone, Acetyl-CoA) Add_Components Add to 96-well plate: - Assay Buffer - C116-136/Control - Histone Peptide - p300/CBP Enzyme Prepare_Reagents->Add_Components Pre_Incubate Pre-incubate at 30°C for 10 min Add_Components->Pre_Incubate Start_Reaction Add Acetyl-CoA to initiate Pre_Incubate->Start_Reaction Incubate_Reaction Incubate at 30°C for 30-60 min Start_Reaction->Incubate_Reaction Add_Detection_Reagents Add NADH Generating Enzyme and Developer Solution Incubate_Reaction->Add_Detection_Reagents Incubate_Detection Incubate at 30°C for 15-30 min Add_Detection_Reagents->Incubate_Detection Read_Absorbance Measure Absorbance at ~450 nm Incubate_Detection->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Figure 2: Workflow for the in vitro histone acetyltransferase (HAT) activity assay.

Conclusion

The provided application note and protocol offer a comprehensive guide for the characterization of novel small molecule inhibitors of p300/CBP histone acetyltransferases, using the placeholder "C116-136". By following these methodologies, researchers can effectively determine the potency and mechanism of action of new inhibitors, which is a critical step in the development of new therapeutic agents targeting diseases associated with p300/CBP dysregulation. The successful application of these assays will contribute to a deeper understanding of the role of p300/CBP in health and disease and may ultimately lead to the discovery of new life-saving medicines.

References

Application Notes and Protocols for Histone H3 (116-136) Peptide in Antibody Production and Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-terminal tail of Histone H3, specifically the amino acid sequence 116-136, is a critical region involved in chromatin structure and function. Antibodies targeting this epitope are invaluable tools for studying chromatin biology, epigenetic modifications, and their roles in disease. This document provides detailed application notes and protocols for the use of a synthetic Histone H3 (116-136) peptide for the production and screening of specific polyclonal and monoclonal antibodies.

The canonical sequence for the human Histone H3.1 (UniProt ID: P68431) C-terminal 116-136 region is:

KRVTIMPKDIQLARRIRGERA

This peptide serves as an effective immunogen for generating highly specific antibodies and as a critical reagent for screening and validating antibody performance in various immunoassays.

Data Presentation

Quantitative data for a typical antibody generated using the Histone H3 (116-136) peptide is summarized below. This data is illustrative and may vary based on the specific antibody, host animal, and experimental conditions.

Application Parameter Result
ELISA Titer (against immunizing peptide)>1:100,000
SpecificityHigh for Histone H3, no cross-reactivity with H2A, H2B, H4
Western Blot Recommended Dilution1:1,000 - 1:10,000
Target Band Size~15 kDa
Peptide BlockingSignal ablated with pre-incubation of the antibody with the immunizing peptide
Immunoprecipitation Recommended Antibody Amount2-5 µg per 1 mg of total protein lysate
EnrichmentSuccessful enrichment of endogenous Histone H3 from cell lysates

Experimental Protocols

Polyclonal Antibody Production using Histone H3 (116-136) Peptide

This protocol outlines the generation of polyclonal antibodies in rabbits.

Materials:

  • Histone H3 (116-136) synthetic peptide

  • Carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH)

  • Conjugation kit (e.g., using MBS)

  • Freund's Complete Adjuvant (FCA) and Freund's Incomplete Adjuvant (FIA)

  • Specific pathogen-free rabbits (2-3 months old)

  • Syringes and needles

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Peptide Conjugation:

    • Conjugate 3-5 mg of the Histone H3 (116-136) peptide to KLH according to the manufacturer's protocol of the conjugation kit. This increases the immunogenicity of the small peptide.

  • Immunization Schedule:

    • Day 0 (Primary Immunization):

      • Collect pre-immune serum from each rabbit.

      • Emulsify 0.5 mg of the peptide-KLH conjugate in an equal volume of Freund's Complete Adjuvant.

      • Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.

    • Day 14, 28, 42 (Booster Injections):

      • Emulsify 0.25 mg of the peptide-KLH conjugate in an equal volume of Freund's Incomplete Adjuvant.

      • Inject the emulsion subcutaneously.

    • Day 52 (Test Bleed):

      • Collect a small volume of blood and process to serum.

      • Determine the antibody titer using a peptide-based ELISA (see Protocol 2).

    • Day 56 onwards (Production Bleeds):

      • If the titer is high, proceed with production bleeds every 2-3 weeks. Continue with booster injections every 4 weeks to maintain a high titer.

  • Antibody Purification:

    • Purify the IgG fraction from the serum using Protein A/G affinity chromatography.

    • For higher specificity, perform affinity purification using the Histone H3 (116-136) peptide immobilized on a column.

Peptide-ELISA for Antibody Screening

This protocol is for determining the titer and specificity of the generated antibodies against the immunizing peptide.

Materials:

  • 96-well microtiter plates

  • Histone H3 (116-136) peptide

  • Carbonate-bicarbonate buffer (coating buffer)

  • Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in PBST)

  • Wash buffer (PBST: PBS with 0.05% Tween-20)

  • Primary antibody (serum or purified antibody)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Protocol:

  • Plate Coating:

    • Dilute the Histone H3 (116-136) peptide to 1-2 µg/mL in coating buffer.

    • Add 100 µL of the diluted peptide to each well of a 96-well plate.

    • Incubate overnight at 4°C or for 2 hours at 37°C.[1][2][3]

  • Washing and Blocking:

    • Wash the plate three times with 200 µL/well of wash buffer.[2][3]

    • Add 200 µL of blocking buffer to each well and incubate for 1 hour at 37°C.[2][3]

  • Primary Antibody Incubation:

    • Prepare serial dilutions of the primary antibody (e.g., starting from 1:1000) in blocking buffer.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of each antibody dilution to the wells and incubate for 1 hour at 37°C.[2][3]

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well.

    • Incubate for 1 hour at room temperature.[1]

  • Detection:

    • Wash the plate five times with wash buffer.[1]

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.[1]

    • Stop the reaction by adding 100 µL of stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

Western Blotting with Peptide Blocking for Specificity Confirmation

This protocol is used to detect Histone H3 in cell lysates and to confirm the specificity of the antibody using the immunizing peptide.

Materials:

  • Cell lysate

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

  • Wash buffer (TBST: TBS with 0.1% Tween-20)

  • Primary antibody against Histone H3 (116-136)

  • Histone H3 (116-136) blocking peptide

  • HRP-conjugated secondary antibody

  • ECL detection reagents

Protocol:

  • SDS-PAGE and Transfer:

    • Separate 10-25 µg of total protein per lane by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation with and without Peptide Block:

    • Control: Dilute the primary antibody in blocking buffer to the recommended concentration (e.g., 1:1000).

    • Peptide Block: In a separate tube, pre-incubate the diluted primary antibody with a 5-10 fold excess (by weight) of the Histone H3 (116-136) peptide for 1-2 hours at room temperature with gentle agitation.[4][5]

    • Incubate the membrane with the control antibody solution and the peptide-blocked antibody solution overnight at 4°C with gentle rocking.

  • Washing and Secondary Antibody Incubation:

    • Wash the membrane three times for 10 minutes each with wash buffer.

    • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with wash buffer.

    • Apply ECL detection reagents and visualize the bands. The specific band for Histone H3 should be absent or significantly reduced in the lane incubated with the peptide-blocked antibody.

Immunoprecipitation (IP)

This protocol describes the enrichment of Histone H3 from a cell lysate using the generated antibody.

Materials:

  • Cell lysate

  • IP lysis buffer

  • Primary antibody against Histone H3 (116-136)

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash buffer (e.g., IP lysis buffer)

  • Elution buffer (e.g., 2x SDS sample buffer)

Protocol:

  • Lysate Preparation:

    • Prepare a cell lysate under non-denaturing conditions.

  • Antibody-Lysate Incubation:

    • Add 2-10 µg of the primary antibody to 500 µL of cell lysate.

    • Incubate with gentle rotation overnight at 4°C.

  • Immunocomplex Capture:

    • Add 20-30 µL of pre-washed Protein A/G beads to the lysate-antibody mixture.

    • Incubate with gentle rotation for 1-3 hours at 4°C.[2]

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Wash the beads three to five times with 1 mL of ice-cold lysis buffer.

  • Elution:

    • Resuspend the beads in 20-40 µL of 2x SDS sample buffer.

    • Boil for 5 minutes to elute the immunoprecipitated proteins.

    • Centrifuge to pellet the beads and collect the supernatant for analysis by Western blotting.

Visualizations

Antibody_Production_Workflow cluster_peptide Peptide Preparation cluster_immunization Immunization cluster_screening Screening & Purification Peptide Histone H3 (116-136) Peptide Synthesis Conjugation Conjugation to Carrier Protein (KLH) Peptide->Conjugation Immunize Immunize Host (e.g., Rabbit) Conjugation->Immunize Boost Booster Injections Immunize->Boost 2-4 weeks Bleed Collect Serum Boost->Bleed 10 days post-boost ELISA Titer Analysis (ELISA) Bleed->ELISA Purify Affinity Purification ELISA->Purify High Titer Final_Ab Purified Antibody Purify->Final_Ab

Caption: Workflow for polyclonal antibody production.

Antibody_Screening_Workflow start Start coat_plate Coat Plate with H3 (116-136) Peptide start->coat_plate block Block Non-specific Sites coat_plate->block add_primary Add Primary Antibody (Serum Dilutions) block->add_primary add_secondary Add HRP-conjugated Secondary Antibody add_primary->add_secondary add_substrate Add TMB Substrate add_secondary->add_substrate read Read Absorbance at 450 nm add_substrate->read end Determine Titer read->end

Caption: ELISA workflow for antibody screening.

Western_Blot_Peptide_Blocking cluster_control Control cluster_block Peptide Block Ab_only Primary Antibody Incubate_control Incubate with Membrane Ab_only->Incubate_control Signal Specific Band Detected Incubate_control->Signal Ab_peptide Primary Antibody + H3 (116-136) Peptide Incubate_block Incubate with Membrane Ab_peptide->Incubate_block No_signal No Specific Band Incubate_block->No_signal start SDS-PAGE & Transfer start->Ab_only start->Ab_peptide

Caption: Logic of peptide blocking in Western Blot.

References

Application Notes and Protocols: C116-136 Peptide in Chromatin Immunoprecipitation (ChIP) as a Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the C116-136 peptide as a negative control in Chromatin Immunoprecipitation (ChIP) experiments. The protocols outlined below are intended to ensure the specificity of antibodies targeting histone H3, particularly those directed against epitopes on the N-terminal tail.

Introduction

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins with specific DNA sequences in the cell nucleus. A critical aspect of a successful ChIP experiment is the validation of the antibody's specificity for its target protein. The use of appropriate controls is paramount to distinguish a true biological signal from non-specific binding.

The C116-136 peptide, derived from the C-terminal region of human histone H3, serves as an excellent negative control, particularly for antibodies raised against N-terminal histone modifications or epitopes. The sequence of the C116-136 peptide is KRVTIMPKDIQLARRIRGERA [1][2]. This region of histone H3 is generally not subject to the common post-translational modifications (e.g., acetylation, methylation) that are abundant on the N-terminal tail and are the focus of many epigenetic studies[1][3][4]. Therefore, an antibody specific to an N-terminal modification should not recognize the C116-136 peptide.

This document details the application of the C116-136 peptide in a peptide competition assay to validate antibody specificity in the context of a ChIP workflow.

Principle of Peptide Competition in ChIP

A peptide competition assay is a straightforward and effective method to demonstrate the specificity of an antibody for its epitope. The principle lies in pre-incubating the primary antibody with a molar excess of the peptide that corresponds to its epitope. If the antibody is specific, the peptide will bind to the antibody's antigen-binding site, effectively blocking it. When this blocked antibody is subsequently used in a ChIP experiment, it should fail to immunoprecipitate the target protein-DNA complex, resulting in a significant reduction of the signal (e.g., as measured by qPCR) compared to a non-blocked control.

The C116-136 peptide is used as a non-competing, or negative control, peptide. If an antibody is truly specific for an N-terminal histone H3 modification, its binding should be blocked by a peptide containing that specific modification, but not by the C116-136 peptide.

Data Presentation

The following table summarizes the expected outcomes of a peptide competition experiment using the C116-136 peptide as a negative control. The data is presented as the percentage of input DNA recovered after ChIP-qPCR.

Target Locus ChIP Antibody Blocking Peptide Expected % Input Recovery Interpretation
Gene Promoter A (Active)Anti-H3K4me3None (Control)HighAntibody successfully enriches for the target modification.
Gene Promoter A (Active)Anti-H3K4me3H3K4me3 PeptideLowAntibody is specific for the H3K4me3 modification.
Gene Promoter A (Active)Anti-H3K4me3C116-136 PeptideHighAntibody does not non-specifically bind to the C116-136 peptide.
Gene Promoter B (Inactive)Anti-H3K4me3None (Control)LowTarget modification is absent at this locus, as expected.
Intergenic Region (Control)IgG Isotype ControlNoneVery LowBaseline for non-specific binding of IgG.

Experimental Protocols

This section provides a detailed protocol for performing a peptide competition assay within a standard cross-linking ChIP (X-ChIP) workflow.

Materials
  • C116-136 Peptide (e.g., Anaspec, AS-61704)[2]

  • Specific blocking peptide (corresponding to the antibody's epitope)

  • ChIP-grade antibody against a histone H3 N-terminal modification (e.g., anti-H3K4me3)

  • Isotype control IgG

  • Cells or tissue of interest

  • Formaldehyde (B43269) (37%)

  • Glycine (B1666218)

  • Cell lysis and wash buffers

  • Chromatin shearing equipment (e.g., sonicator)

  • Protein A/G magnetic beads

  • Wash buffers for immunoprecipitation

  • Elution buffer

  • Proteinase K

  • RNase A

  • DNA purification kit

  • qPCR primers for target and control genomic regions

  • qPCR master mix and instrument

Experimental Workflow Diagram

ChIP_Peptide_Competition_Workflow cluster_prep Cell Preparation and Cross-linking cluster_chromatin Chromatin Preparation cluster_ip Immunoprecipitation with Peptide Competition cluster_blocking Antibody Blocking cluster_analysis Downstream Analysis start 1. Cell Culture/Tissue Preparation crosslink 2. Cross-link with Formaldehyde start->crosslink quench 3. Quench with Glycine crosslink->quench harvest 4. Cell Harvesting and Lysis quench->harvest shear 5. Chromatin Shearing (Sonication) harvest->shear quantify 6. Quantify Chromatin shear->quantify ab_incubation 7. Pre-incubate Antibody with Peptides quantify->ab_incubation no_peptide A. No Peptide specific_peptide B. Specific Peptide c116_peptide C. C116-136 Peptide ip 8. Immunoprecipitation ab_incubation->ip wash 9. Wash Beads ip->wash elute 10. Elute and Reverse Cross-links wash->elute purify 11. DNA Purification elute->purify qpcr 12. qPCR Analysis purify->qpcr

Caption: Workflow for ChIP with a peptide competition assay.

Detailed Protocol

1. Cell Preparation and Cross-linking

  • Culture cells to the desired confluency.

  • Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature with gentle shaking.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M. Incubate for 5 minutes at room temperature.

  • Harvest the cells by scraping and centrifugation. Wash the cell pellet twice with ice-cold PBS.

2. Chromatin Preparation

  • Lyse the cells and isolate the nuclei according to a standard ChIP protocol.

  • Resuspend the nuclear pellet in a suitable lysis buffer and shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is crucial.

  • Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.

  • Quantify the chromatin concentration. A portion of this is saved as the "input" control.

3. Antibody-Peptide Pre-incubation

  • For each ChIP reaction, dilute the primary antibody in a suitable buffer.

  • Set up three reactions for your target antibody:

    • No Peptide Control: Add buffer only.

    • Specific Peptide Block: Add the specific blocking peptide at a 10-100 fold molar excess relative to the antibody.

    • C116-136 Negative Control: Add the C116-136 peptide at the same molar excess as the specific peptide.

  • Incubate the antibody-peptide mixtures for 1-2 hours at 4°C with gentle rotation.

4. Immunoprecipitation

  • Add the pre-incubated antibody-peptide mixtures to aliquots of sheared chromatin.

  • Incubate overnight at 4°C with rotation to allow the antibody to bind to the chromatin.

  • Add Protein A/G magnetic beads to each reaction and incubate for an additional 2-4 hours at 4°C to capture the antibody-chromatin complexes.

5. Washes, Elution, and DNA Purification

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

  • Elute the immunoprecipitated material from the beads and reverse the cross-links by incubating at 65°C overnight with Proteinase K.

  • Purify the DNA using a standard column-based kit or phenol-chloroform extraction.

6. qPCR Analysis

  • Perform quantitative PCR (qPCR) on the purified DNA from each ChIP reaction and the input control.

  • Use primers specific to a known target locus for your protein of interest (positive control region) and a region where the protein is not expected to bind (negative control region).

  • Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA.

Signaling Pathway and Logical Relationship Diagram

In the context of this application, a "signaling pathway" diagram illustrates the logical flow of the control experiment to validate antibody specificity.

Antibody_Specificity_Logic cluster_antibody Primary Antibody cluster_peptides Blocking Peptides cluster_binding Antibody-Peptide Binding cluster_outcome ChIP Signal Outcome Ab Anti-H3 N-terminal PTM Ab Binding_Specific Binding Occurs Ab->Binding_Specific + No_Binding_Nonspecific No Binding Ab->No_Binding_Nonspecific + Specific_Peptide Specific H3 N-terminal PTM Peptide Specific_Peptide->Binding_Specific C116_Peptide C116-136 Peptide (Negative Control) C116_Peptide->No_Binding_Nonspecific Signal_Reduced Signal Reduced Binding_Specific->Signal_Reduced Leads to Signal_Unchanged Signal Unchanged No_Binding_Nonspecific->Signal_Unchanged Leads to

References

Application Notes and Protocols: Solid-Phase Synthesis of Histone H3 (116-136) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone H3 is a core component of the nucleosome and is subject to a wide array of post-translational modifications (PTMs) that play a crucial role in the regulation of gene expression and other chromatin-templated processes. The C-terminal tail of Histone H3, specifically the region encompassing amino acids 116-136, is a key domain involved in protein-protein interactions and the structural integrity of the nucleosome. The ability to chemically synthesize this peptide fragment, with or without specific modifications, provides a powerful tool for biochemical and structural studies aimed at deciphering the histone code.

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the human Histone H3 (116-136) peptide using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The described methodology is suitable for producing high-purity peptide for use in various research applications, including drug discovery and development.

Peptide Sequence and Properties

The amino acid sequence of the human Histone H3 (116-136) peptide is:

Sequence (three-letter code): H-Lys-Arg-Val-Thr-Ile-Met-Pro-Lys-Asp-Ile-Gln-Leu-Ala-Arg-Arg-Ile-Arg-Gly-Glu-Arg-Ala-OH[1][2]

Sequence (one-letter code): KRVTIMPKDIQLARRIRGERA[1][3]

PropertyValue
Molecular FormulaC₁₀₇H₁₉₅N₃₉O₂₈S₁
Molecular Weight2508.06 g/mol
Purity (typical)≥95% by HPLC

Experimental Protocols

Materials and Reagents

All amino acids are Fmoc-protected with acid-labile side-chain protecting groups.

ReagentSupplierGrade
Fmoc-Ala-Wang resinVariousSynthesis Grade
Fmoc-protected amino acidsVariousSynthesis Grade
N,N'-Diisopropylcarbodiimide (DIC)VariousSynthesis Grade
Oxyma PureVariousSynthesis Grade
Piperidine (B6355638)VariousSynthesis Grade
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis Grade
Dichloromethane (DCM)VariousACS Grade
Trifluoroacetic acid (TFA)VariousReagent Grade
Triisopropylsilane (TIS)VariousReagent Grade
1,2-Ethanedithiol (EDT)VariousReagent Grade
Diethyl etherVariousACS Grade
Acetonitrile (ACN)VariousHPLC Grade
WaterVariousHPLC Grade
Solid-Phase Peptide Synthesis (SPPS)

The synthesis is performed on an automated peptide synthesizer using a standard Fmoc/tBu strategy.

Resin: Fmoc-Ala-Wang resin is utilized to obtain a C-terminal carboxylic acid.[4]

Synthesis Cycle:

  • Deprotection: The Fmoc group is removed with 20% piperidine in DMF (2 x 10 min).

  • Washing: The resin is washed with DMF (3x) and DCM (3x).

  • Coupling: The next Fmoc-amino acid (5 eq.), DIC (5 eq.), and Oxyma Pure (5 eq.) in DMF are added to the resin and allowed to react for 1-2 hours. Coupling completion can be monitored by a Kaiser test. For difficult couplings, the reaction time can be extended or a double coupling can be performed.

  • Washing: The resin is washed with DMF (3x) and DCM (3x).

This cycle is repeated for each amino acid in the sequence.

Cleavage and Deprotection

Due to the presence of methionine and multiple arginine residues, a cleavage cocktail with appropriate scavengers is crucial.

Cleavage Cocktail (Reagent K): [4]

ComponentPercentage
Trifluoroacetic acid (TFA)82.5%
Phenol5%
Water5%
Thioanisole5%
1,2-Ethanedithiol (EDT)2.5%

Procedure:

  • The peptide-resin is washed with DCM and dried under a stream of nitrogen.

  • The cleavage cocktail is added to the resin (10 mL per gram of resin) and the mixture is gently agitated for 2-3 hours at room temperature.[4]

  • The resin is filtered and washed with fresh TFA.

  • The combined filtrate is concentrated under a gentle stream of nitrogen.

  • The crude peptide is precipitated by adding cold diethyl ether.

  • The precipitate is collected by centrifugation and washed several times with cold diethyl ether to remove scavengers.

  • The crude peptide is dried under vacuum.

Purification and Analysis

Purification:

The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

ParameterCondition
ColumnC18 semi-preparative column
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient10-40% B over 30 minutes
Flow Rate10 mL/min
Detection220 nm

Fractions containing the pure peptide are collected, pooled, and lyophilized.

Analysis:

The purity of the final product is assessed by analytical RP-HPLC and its identity is confirmed by mass spectrometry.

ParameterCondition
ColumnC18 analytical column
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5-95% B over 30 minutes
Flow Rate1 mL/min
Detection220 nm
Mass SpectrometryElectrospray Ionization (ESI) or MALDI-TOF

Expected Results

ParameterExpected Value
Crude Purity60-70%
Final Purity>95%
Overall Yield15-25%

Visual Representations

SPPS_Workflow Resin Fmoc-Ala-Wang Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotection Next cycle Cleavage Cleavage & Deprotection (Reagent K) Repeat->Cleavage Final cycle Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis (HPLC, MS) Purification->Analysis Final_Product Pure Histone H3 (116-136) Peptide Analysis->Final_Product

Caption: Workflow for the solid-phase synthesis of Histone H3 (116-136) peptide.

Cleavage_Logic Start Peptide-Resin Add_Cocktail Add Reagent K (TFA, Scavengers) Start->Add_Cocktail Incubate Incubate 2-3h at Room Temp Add_Cocktail->Incubate Filter Filter to separate resin Incubate->Filter Precipitate Precipitate with cold Diethyl Ether Filter->Precipitate Wash_Centrifuge Wash and Centrifuge Precipitate->Wash_Centrifuge Dry Dry crude peptide under vacuum Wash_Centrifuge->Dry Crude_Peptide Crude Peptide Dry->Crude_Peptide

Caption: Logical steps for the cleavage and deprotection of the synthetic peptide.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic C116-136 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Synthetic peptides are essential tools in a wide array of research and therapeutic applications, including drug discovery, proteomics, and immunology.[1] The C116-136 peptide, a 21-amino acid sequence, is synthesized via solid-phase peptide synthesis (SPPS).[2] The crude product obtained after SPPS contains the target peptide along with various impurities such as truncated sequences, deletion sequences, and incompletely deprotected peptides.[1][3] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for purifying synthetic peptides due to its high resolution and the use of volatile mobile phases that simplify peptide recovery.[1][4] This application note provides a detailed protocol for the purification of the synthetic C116-136 peptide using RP-HPLC.

RP-HPLC separates molecules based on their hydrophobicity.[1] The stationary phase is non-polar (hydrophobic), typically composed of silica (B1680970) particles chemically modified with alkyl chains (e.g., C18), while the mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (B52724) (ACN).[1][5] Peptides are loaded onto the column in a highly aqueous mobile phase and bind to the hydrophobic stationary phase.[1] A gradient of increasing organic solvent concentration is then applied, causing the peptides to elute in order of increasing hydrophobicity.[1] Ion-pairing agents, such as trifluoroacetic acid (TFA), are commonly added to the mobile phase to improve peak shape and resolution.[6][7]

Experimental Protocols

This section outlines the detailed methodology for the analytical and preparative HPLC purification of the synthetic C116-136 peptide.

1. Materials and Reagents

  • Crude synthetic C116-136 peptide

  • HPLC-grade acetonitrile (ACN)[8]

  • HPLC-grade water[8]

  • Trifluoroacetic acid (TFA), HPLC grade[9]

  • 0.22 µm or 0.45 µm syringe filters[10]

2. Equipment

  • Analytical HPLC system with UV detector

  • Preparative HPLC system with UV detector and fraction collector[5][11]

  • Analytical C18 RP-HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)[6]

  • Preparative C18 RP-HPLC column (e.g., 21.2 x 150 mm, 5-10 µm particle size)

  • Lyophilizer

3. Mobile Phase Preparation

  • Mobile Phase A: 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.

  • Degas both mobile phases prior to use.

4. Sample Preparation

  • Dissolve the crude C116-136 peptide in Mobile Phase A at a concentration of approximately 1 mg/mL for analytical HPLC and 10-20 mg/mL for preparative HPLC.[9]

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[10]

5. Analytical HPLC Method Development

The initial method development is performed on an analytical scale to optimize the separation before scaling up to preparative HPLC.[7][12]

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV at 220 nm.[9]

  • Injection Volume: 10-20 µL.[9]

  • Gradient: A common starting point is a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.[9] This can be optimized to a shallower gradient around the elution point of the target peptide to improve resolution.[13]

6. Preparative HPLC Purification

The optimized analytical method is scaled up for preparative purification.

  • Column: C18 reversed-phase, 21.2 x 150 mm, 5-10 µm particle size.

  • Flow Rate: The flow rate is scaled up from the analytical method. For a 21.2 mm ID column, a typical flow rate would be in the range of 15-25 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: The loading capacity of a preparative column is significantly higher, typically in the range of 1-2 mg of crude peptide per mL of column volume.[14]

  • Gradient: The gradient profile from the optimized analytical method is used.

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the C116-136 peptide.[15]

7. Post-Purification Processing

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction.

  • Pooling: Pool the fractions that meet the desired purity level (e.g., >95%).

  • Lyophilization: Freeze-dry the pooled fractions to remove the mobile phase and obtain the purified peptide as a solid.

Data Presentation

Table 1: HPLC System and Column Parameters

ParameterAnalytical HPLCPreparative HPLC
System Standard Analytical HPLCPreparative HPLC with Fraction Collector
Column Chemistry C18 SilicaC18 Silica
Column Dimensions 4.6 x 150 mm21.2 x 150 mm
Particle Size 5 µm10 µm
Pore Size 100-300 Å100-300 Å

Table 2: HPLC Method Parameters

ParameterAnalytical HPLCPreparative HPLC
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min21.4 mL/min (Scaled)
Gradient 5-65% B over 30 min5-65% B over 30 min
Detection Wavelength 220 nm220 nm
Injection Volume 10-20 µL1-5 mL
Sample Concentration ~1 mg/mL~10 mg/mL
Typical Loading 10-20 µg10-50 mg

Mandatory Visualization

HPLC_Purification_Workflow cluster_prep Preparation cluster_analytical Analytical Method Development cluster_preparative Preparative Purification cluster_post Post-Purification CrudePeptide Crude C116-136 Peptide Dissolution Dissolve in Mobile Phase A CrudePeptide->Dissolution Filtration Filter Sample (0.22 µm) Dissolution->Filtration AnalyticalHPLC Analytical HPLC (C18 Column) Filtration->AnalyticalHPLC PreparativeHPLC Preparative HPLC (Scaled Method) Filtration->PreparativeHPLC OptimizeGradient Optimize Gradient for Resolution AnalyticalHPLC->OptimizeGradient OptimizeGradient->PreparativeHPLC Scale-up FractionCollection Collect Fractions PreparativeHPLC->FractionCollection PurityAnalysis Analyze Fraction Purity (Analytical HPLC) FractionCollection->PurityAnalysis Pooling Pool Pure Fractions PurityAnalysis->Pooling Lyophilization Lyophilize to Obtain Pure Peptide Pooling->Lyophilization

Caption: HPLC Purification Workflow for Synthetic C116-136 Peptide.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Modified Histone H3 (116-136)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the mass spectrometry-based analysis of post-translational modifications (PTMs) on the C-terminal region (amino acids 116-136) of Histone H3. This region is increasingly recognized for its role in critical cellular processes, including transcriptional regulation and mitosis. The primary modifications discussed are phosphorylation at Threonine 118 (H3T118ph) and acetylation at Lysine (B10760008) 115 (H3K115ac) and Lysine 122 (H3K122ac).

Introduction

While the N-terminal tail of histone H3 is a well-studied hub of epigenetic regulation, the C-terminal region harbors key PTMs that directly impact nucleosome dynamics and DNA accessibility. The 116-136 peptide of histone H3 is located near the nucleosome dyad, a critical interface for histone-DNA interactions. Modifications in this region can directly influence chromatin structure and function. Mass spectrometry offers a powerful platform for the identification, localization, and quantification of these modifications, providing invaluable insights for basic research and drug development.

Key Post-Translational Modifications in the Histone H3 (116-136) Region

The primary PTMs identified and characterized within the 116-136 region of histone H3 include:

  • Phosphorylation at Threonine 118 (H3T118ph): This modification is catalyzed by the Aurora A kinase and plays a crucial role in mitotic progression.[1][2] H3T118ph weakens the interaction between histones and DNA, leading to increased nucleosome mobility and DNA accessibility.[3][4] This facilitates the timely dissociation of cohesin and condensin I from chromosomes, which is essential for proper chromosome segregation during mitosis.[1][2]

  • Acetylation at Lysine 115 (H3K115ac) and Lysine 122 (H3K122ac): These acetylation marks are deposited by the histone acetyltransferases p300/CBP and are associated with transcriptional activation.[5][6] H3K122ac, in particular, has been shown to be sufficient to stimulate transcription by directly affecting histone-DNA binding.[6] This modification is often found at enhancers and transcription start sites of actively transcribed genes.[5]

Quantitative Analysis Summary

The following table summarizes hypothetical quantitative data for the relative abundance of specific histone H3 (116-136) modifications in different cellular contexts. This data is for illustrative purposes to demonstrate how quantitative mass spectrometry data can be presented.

ModificationCell Line/ConditionRelative Abundance (%)Biological Implication
H3T118phHeLa (Mitotic)15.2 ± 2.1Proper chromosome segregation
H3T118phHeLa (Interphase)< 1.0Low levels outside of mitosis
H3K115acMCF-7 (Estrogen-treated)8.5 ± 1.5Transcriptional activation
H3K122acMCF-7 (Estrogen-treated)12.3 ± 2.5Transcriptional activation
H3K115ac/K122acMCF-7 (Estrogen-treated)5.1 ± 1.2Synergistic transcriptional activation

Signaling Pathways

The following diagrams illustrate the signaling pathways leading to the key modifications on the Histone H3 C-terminal tail.

HistoneH3_Signaling_Pathways cluster_0 H3T118 Phosphorylation cluster_1 H3K115/K122 Acetylation Aurora_A_Kinase Aurora A Kinase H3T118 Histone H3 (T118) Aurora_A_Kinase->H3T118 P H3T118ph H3T118ph H3T118->H3T118ph Mitotic_Progression Mitotic Progression (Cohesin/Condensin I Dissociation) H3T118ph->Mitotic_Progression p300_CBP p300/CBP HATs H3K115_K122 Histone H3 (K115, K122) p300_CBP->H3K115_K122 Ac H3K115ac_K122ac H3K115ac / H3K122ac H3K115_K122->H3K115ac_K122ac Transcriptional_Activation Transcriptional Activation H3K115ac_K122ac->Transcriptional_Activation

Signaling pathways for H3 C-terminal modifications.

Experimental Protocols

Protocol 1: Bottom-Up Mass Spectrometry Analysis of Histone H3 (116-136) Modifications

This protocol outlines a general workflow for the analysis of histone H3 C-terminal modifications using a bottom-up proteomics approach.

BottomUp_Workflow cluster_workflow Experimental Workflow A 1. Histone Extraction (Acid Extraction) B 2. Propionylation (Block Lysine Residues) A->B C 3. Enzymatic Digestion (Trypsin or Arg-C) B->C D 4. Peptide Derivatization (Propionylation of N-termini) C->D E 5. LC-MS/MS Analysis (High-Resolution Mass Spectrometer) D->E F 6. Data Analysis (Database Search and Quantification) E->F

Bottom-up mass spectrometry workflow for histone PTMs.

1. Histone Extraction:

  • Isolate nuclei from cell culture or tissue samples.

  • Perform acid extraction of histones using 0.2 M H₂SO₄ overnight at 4°C with shaking.

  • Precipitate histones with trichloroacetic acid (TCA).

  • Wash the histone pellet with acetone (B3395972) and air dry.

  • Resuspend the histone pellet in ultrapure water.

2. Propionylation of Histones:

  • This step is crucial to block lysine residues, forcing trypsin to cleave only at arginine residues, which generates larger, more manageable peptides from the lysine-rich histone proteins.[7][8]

  • Resuspend the histone sample in 100 mM ammonium (B1175870) bicarbonate (NH₄HCO₃) to a concentration of 1-2 µg/µL.

  • Prepare a fresh propionylation reagent by mixing propionic anhydride (B1165640) with isopropanol (B130326) (1:3 v/v).

  • Add the propionylation reagent to the histone solution and immediately adjust the pH to ~8.0 with ammonium hydroxide (B78521).

  • Incubate at 37°C for 15 minutes.

  • Repeat the propionylation step to ensure complete derivatization.

  • Dry the sample in a vacuum concentrator.

3. Enzymatic Digestion:

  • Resuspend the propionylated histones in 50 mM NH₄HCO₃.

  • Add trypsin or Arg-C at a 1:20 enzyme-to-protein ratio (w/w).

  • Incubate overnight at 37°C.

  • Stop the digestion by adding formic acid to a final concentration of 1%.

4. Derivatization of Peptide N-termini:

  • This second propionylation step derivatizes the newly generated N-termini of the peptides, which improves their chromatographic retention.[9]

  • Dry the digested peptide mixture.

  • Resuspend in 100 mM NH₄HCO₃.

  • Repeat the propionylation reaction as described in step 2.

  • Dry the sample and resuspend in 0.1% formic acid for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Use a nano-liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A shallow gradient of 5-40% B over 60-90 minutes is typically suitable for separating histone peptides.

  • MS Settings:

    • Acquire data in data-dependent acquisition (DDA) mode.

    • MS1 Resolution: >60,000.

    • Select the top 10-20 most intense precursor ions for fragmentation.

    • Use higher-energy collisional dissociation (HCD) or electron transfer dissociation (ETD) for fragmentation. ETD can be particularly useful for localizing labile modifications like phosphorylation.

6. Data Analysis:

  • Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to identify peptides and their modifications.

  • Specify variable modifications such as phosphorylation (on S/T/Y), acetylation (on K), and propionylation (on K and N-terminus).

  • For quantitative analysis, use label-free quantification (LFQ) or stable isotope labeling methods. Extract ion chromatograms (XICs) for each modified peptide and calculate the relative abundance as the area of the modified peptide peak divided by the sum of the areas of all forms of that peptide.

Protocol 2: Enrichment of Phosphopeptides from the Histone H3 C-terminus

For low-abundance modifications like phosphorylation, an enrichment step is often necessary.

Phosphopeptide_Enrichment_Workflow cluster_workflow Phosphopeptide Enrichment Workflow A 1. Histone Digestion (as in Protocol 1, steps 1 & 3) B 2. Phosphopeptide Enrichment (e.g., TiO2 or IMAC) A->B C 3. Elution B->C D 4. LC-MS/MS Analysis C->D E 5. Data Analysis D->E

Workflow for phosphopeptide enrichment.

1. Histone Digestion:

  • Follow steps 1 and 3 of Protocol 1. Propionylation before digestion is still recommended to generate the desired Arg-C like peptides.

2. Phosphopeptide Enrichment:

  • Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) are commonly used for phosphopeptide enrichment.

  • Sample Preparation: Acidify the peptide digest to pH < 3.0 with trifluoroacetic acid (TFA).

  • Binding: Load the acidified peptide solution onto a TiO₂ or IMAC column/tip.

  • Washing: Wash the column/tip with a high organic solvent concentration (e.g., 80% acetonitrile, 1% TFA) to remove non-phosphorylated peptides.

  • Elution: Elute the bound phosphopeptides with a basic solution (e.g., 5% ammonium hydroxide or 10% ammonia (B1221849) in 50% acetonitrile).

3. LC-MS/MS Analysis and Data Analysis:

  • Follow steps 5 and 6 of Protocol 1. Be sure to include phosphorylation as a variable modification in the database search.

Conclusion

The mass spectrometric analysis of the histone H3 (116-136) region provides a powerful approach to unraveling the complex regulatory mechanisms governing chromatin dynamics. The protocols and information provided herein offer a comprehensive guide for researchers and drug development professionals to investigate the roles of H3T118ph, H3K115ac, and H3K122ac in health and disease. These methods can be adapted for various biological systems and will be instrumental in identifying novel therapeutic targets and understanding the mechanisms of action of epigenetic drugs.

References

Application Notes and Protocols for Biotinylated P111-136 in Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of biotinylated P111-136 in binding studies. P111-136 is a synthetic peptide derived from the C-terminal domain (amino acids 111-136) of Heparin Affin Regulatory Peptide (HARP), also known as pleiotrophin. HARP is a secreted, heparin-binding growth factor that is overexpressed in several types of tumors and plays a crucial role in tumor growth, angiogenesis, and metastasis. The P111-136 peptide has been identified as an inhibitor of HARP's biological activities, making it a valuable tool for cancer research and drug development.

Biotinylation of P111-136 allows for its sensitive and specific detection and capture through the high-affinity interaction between biotin (B1667282) and streptavidin. This facilitates a variety of in vitro binding assays to identify and characterize its binding partners and to elucidate its mechanism of action.

Applications

Biotinylated P111-136 is a versatile tool for various binding studies, including:

  • Identification of Binding Partners: Utilized in pull-down assays with cell lysates or tissue extracts to isolate and identify proteins that interact with the P111-136 peptide.

  • Characterization of Receptor Binding: Enables the study of the interaction between P111-136 and its known receptors, such as Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ), Anaplastic Lymphoma Kinase (ALK), and nucleolin.

  • High-Throughput Screening: Can be adapted for high-throughput screening assays to identify small molecules or other agents that modulate the binding of P111-136 to its receptors.

  • Surface Plasmon Resonance (SPR): Immobilization of biotinylated P111-136 on streptavidin-coated sensor chips allows for the real-time, label-free analysis of binding kinetics and affinity with its interacting partners.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Can be used as a detection reagent in ELISA-based assays to quantify the presence of P111-136 binding partners in biological samples.

Signaling Pathway of HARP

HARP exerts its biological effects by binding to cell surface receptors, primarily RPTPβ/ζ and ALK, which triggers downstream signaling cascades involved in cell proliferation, migration, and survival. P111-136 acts as an antagonist, interfering with HARP-mediated signaling.

HARP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HARP HARP RPTPb/z RPTPb/z HARP->RPTPb/z ALK ALK HARP->ALK P111-136 P111-136 P111-136->RPTPb/z P111-136->ALK Downstream Signaling Downstream Signaling RPTPb/z->Downstream Signaling ALK->Downstream Signaling Proliferation Proliferation Downstream Signaling->Proliferation Migration Migration Downstream Signaling->Migration Survival Survival Downstream Signaling->Survival

HARP signaling and P111-136 inhibition.

Experimental Protocols

Protocol 1: Pull-Down Assay to Identify P111-136 Binding Partners

This protocol describes the use of biotinylated P111-136 to isolate interacting proteins from cell lysates.

Materials:

  • Biotinylated P111-136 peptide

  • Control non-biotinylated P111-136 peptide

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Binding buffer (e.g., PBS with 0.1% Tween-20)

  • Wash buffer (e.g., Binding buffer)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Cell line of interest (e.g., PC-3 prostate cancer cells)

  • Western blot reagents and antibodies

Procedure:

  • Cell Lysate Preparation:

    • Culture and harvest cells of interest.

    • Lyse cells in ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Bead Preparation:

    • Resuspend the streptavidin beads and transfer the desired amount to a microcentrifuge tube.

    • Wash the beads three times with binding buffer, using a magnetic stand or centrifugation to separate the beads from the supernatant.

  • Peptide Immobilization:

    • Incubate the washed streptavidin beads with an excess of biotinylated P111-136 (and a separate control with non-biotinylated peptide) in binding buffer for 1-2 hours at 4°C with gentle rotation.

    • Wash the beads three times with binding buffer to remove unbound peptide.

  • Binding of Cellular Proteins:

    • Incubate the peptide-coated beads with the cell lysate (e.g., 1 mg of total protein) overnight at 4°C with gentle rotation.

  • Washing:

    • Wash the beads five times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Analyze the proteins by Western blotting using antibodies against known HARP receptors (RPTPβ/ζ, ALK, nucleolin) or by mass spectrometry for the identification of novel binding partners.

Pull_Down_Workflow Biotin-P111-136 Biotin-P111-136 Incubate_1 Incubate Biotin-P111-136->Incubate_1 Streptavidin_Beads Streptavidin_Beads Streptavidin_Beads->Incubate_1 Cell_Lysate Cell_Lysate Incubate_2 Incubate Cell_Lysate->Incubate_2 Wash_1 Wash Incubate_1->Wash_1 Wash_1->Incubate_2 Wash_2 Wash Incubate_2->Wash_2 Elute Elute Wash_2->Elute Analysis SDS-PAGE / WB / MS Elute->Analysis

Troubleshooting & Optimization

improving solubility of Histone H3 (116-136) peptide in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting and frequently asked questions (FAQs) to address solubility issues commonly encountered with the Histone H3 (116-136) peptide.

Peptide Characteristics
  • Sequence: Ala-Pro-Arg-Lys-Gln-Leu-Ala-Thr-Lys-Ala-Ala-Arg-Lys-Ser-Ala-Pro-Ala-Thr-Gly-Gly-Val-Lys-Lys-Pro-His[1][2]

  • Physicochemical Properties: This peptide is highly basic, with a calculated net positive charge of +9 at neutral pH. This is due to the high number of basic residues (Arginine, Lysine, Histidine) compared to acidic ones.[3] Consequently, its isoelectric point (pI) is high, and its solubility is strongly dependent on pH.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for dissolving my lyophilized Histone H3 (116-136) peptide?

A1: The recommended starting solvent is sterile, distilled water.[3][5] Before opening the vial, centrifuge it briefly to ensure all the lyophilized powder is at the bottom.[6] Attempt to dissolve a small, pre-weighed aliquot of the peptide first to establish the best method without risking the entire sample.[5] Due to the peptide's highly basic nature, it may dissolve in water, but if it doesn't, proceed to the next step.

Q2: My peptide did not dissolve in water and the solution is cloudy. What should I do next?

A2: A cloudy solution indicates poor solubility or aggregation.[7] Since the Histone H3 (116-136) peptide is strongly basic, its solubility is significantly improved in an acidic environment which ensures the basic side chains are fully protonated.[3][6][8]

  • Add a small amount (a few microliters) of a 10% to 30% aqueous acetic acid solution dropwise to the peptide suspension.[5][9]

  • Vortex or sonicate the mixture briefly after each addition to aid dissolution.[3][6] Sonication can help break up small aggregates.[6]

  • Continue until the solution becomes clear.

Q3: Can I dissolve the peptide directly in a neutral buffer like PBS (pH 7.4)?

A3: Direct dissolution in neutral buffers like PBS is often difficult for highly basic peptides because the pH is too close to their isoelectric point, where solubility is minimal.[8][10] The recommended method is to first create a concentrated stock solution in an acidic solvent (e.g., water with acetic acid) and then slowly dilute this stock into your desired buffer.[11] Add the concentrated peptide stock dropwise to the vigorously stirred buffer to prevent localized high concentrations that can cause precipitation.[7][11]

Q4: My experiment is sensitive to acids. Are there alternative solvents?

A4: Yes. If acidic conditions are not suitable, an organic solvent can be used to create the initial stock solution.

  • Dissolve the peptide in a minimal amount of Dimethyl sulfoxide (B87167) (DMSO).[5] Ensure the peptide is completely dissolved before adding any aqueous solution.[11]

  • Slowly add the DMSO stock solution dropwise to your aqueous buffer with constant, gentle agitation.[11]

  • Note: The final concentration of DMSO should be kept low, as it can affect biological assays. A final concentration below 1% is generally considered safe for most cell-based experiments.[5]

Q5: The peptide dissolves initially but crashes out of solution after some time or upon freezing. How can this be prevented?

A5: This phenomenon is typically caused by peptide aggregation.[7] Peptides, especially those with certain sequences, can self-associate to form insoluble aggregates.[7]

  • Maintain Low Concentration: Work with the lowest effective concentration of the peptide in your experiments. High concentrations can promote aggregation.[10]

  • Check Final pH: Ensure the pH of your final solution is at least 1-2 units away from the peptide's pI.[12] For this basic peptide, maintaining a slightly acidic pH (e.g., pH 5-6) is beneficial.

  • Storage: Aliquot the peptide stock solution into single-use tubes and store them at -20°C or -80°C.[8] This minimizes freeze-thaw cycles, which can destabilize the peptide and induce aggregation.[4] When thawing, warm the aliquot quickly and use it immediately.[7]

Data Presentation

Table 1: Solubility Guidelines for a Representative Basic Peptide

This table provides an illustrative summary of expected solubility for a highly basic peptide, like Histone H3 (116-136), in common laboratory solvents.

SolventpHExpected Solubility (at 1 mg/mL)Remarks
Deionized Water~7.0Poor to ModerateMay form a cloudy suspension or gel. Solubility is sequence-dependent.[3]
Phosphate-Buffered Saline (PBS)7.4PoorpH is often too close to the peptide's pI, leading to low solubility or precipitation.[8]
10% Acetic Acid (aq)~2.5HighThe acidic pH protonates basic residues, increasing repulsion and interaction with water.[3][9]
0.1% TFA in Water~2.0HighTrifluoroacetic acid is a strong acid that effectively solubilizes most basic peptides.[3]
100% DMSON/AHighA good choice for initial solubilization, but must be diluted carefully into aqueous buffers.[3][5]

Experimental Protocols

Protocol 1: Recommended Solubilization Method for Histone H3 (116-136)

This protocol outlines the standard procedure for solubilizing the H3 (116-136) peptide using an acid-based approach.

  • Preparation: Allow the lyophilized peptide vial to warm to room temperature before opening. Centrifuge the vial at 10,000 x g for 1 minute to pellet the powder.[6]

  • Initial Reconstitution: Add a precise volume of sterile, deionized water to achieve a high concentration (e.g., 5-10 mg/mL). Vortex for 30 seconds.

  • Acidification (if necessary): If the solution is not clear, add 10% aqueous acetic acid dropwise (1-2 µL at a time). Vortex for 30 seconds between each addition until the peptide fully dissolves.[3]

  • Sonication (optional): If aggregates persist, sonicate the vial in a water bath for 5-10 minutes.[6] Avoid excessive heating of the sample.

  • Final Dilution: Add the concentrated, dissolved peptide stock dropwise into your final experimental buffer while stirring or vortexing. This gradual dilution is critical to prevent precipitation.[11]

  • Storage: Aliquot the remaining stock solution into single-use vials, flash-freeze, and store at -80°C.[4]

Visualized Workflows and Logic

Diagram 1: Troubleshooting Workflow for Peptide Solubility

G Histone H3 (116-136) Solubility Troubleshooting start Start: Lyophilized H3 (116-136) Peptide add_water 1. Add sterile dH₂O 2. Vortex/Sonicate start->add_water check_sol Is the solution clear? add_water->check_sol success Solution Ready Proceed with experiment or dilution check_sol->success Yes is_basic Peptide is highly basic (Net Charge +9) Solubility increases at low pH check_sol->is_basic No add_acid 1. Add 10% Acetic Acid dropwise 2. Vortex/Sonicate is_basic->add_acid check_sol2 Is the solution clear? add_acid->check_sol2 check_sol2->success Yes alt_solvent Alternative Path: Use Organic Solvent check_sol2->alt_solvent No / Incompatible use_dmso 1. Dissolve in minimal DMSO 2. Ensure complete dissolution alt_solvent->use_dmso dilute_dmso Add dropwise to stirred aqueous buffer use_dmso->dilute_dmso dilute_dmso->success

Caption: A step-by-step decision tree for solubilizing the Histone H3 (116-136) peptide.

References

preventing aggregation of C116-136 peptide in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the C116-136 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and application of this peptide, with a specific focus on preventing its aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: What is the C116-136 peptide?

A1: The C116-136 peptide is a fragment of the protein leptin, a key hormone in the regulation of energy balance. Specifically, it often refers to the amino acid sequence 116-130 of leptin.[1][2][3] This peptide has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in neuroscience research related to cognitive enhancement and neuroprotection.[1][2][4]

Q2: What are the primary research applications of the C116-136 peptide?

A2: The C116-136 peptide, specifically the leptin(116-130) fragment, is primarily investigated for its neuroprotective and cognitive-enhancing properties.[1][2][4] Research suggests it may play a role in mitigating the pathological effects of amyloid-β in Alzheimer's disease by preventing synaptic disruption and neuronal cell death.[1][2][4][5]

Q3: What is the amino acid sequence of the C116-136 (Leptin 116-130) peptide?

A3: The amino acid sequence can vary between species. The sequences for the human and mouse peptides are provided in the table below.

Q4: What is the known solubility of this peptide?

A4: The mouse variant of the leptin(116-130) amide has been reported to be soluble in water up to 1 mg/ml.[6] However, solubility can be influenced by various factors including the exact amino acid sequence, post-translational modifications, and the solvent used.

Peptide Properties

PropertyHuman Leptin(116-130)Mouse Leptin(116-130) amide
Amino Acid Sequence H-Ser-Cys-His-Leu-Pro-Trp-Ala-Ser-Gly-Leu-Glu-Thr-Leu-Asp-Ser-OH[7]H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser-NH2[6][8][9]
Molecular Formula C70H108N20O26SC64H109N19O24S[6]
Molecular Weight 1698.8 g/mol 1560.75 g/mol [6]
Solubility Data not available. Assess on a small scale.Soluble to 1 mg/ml in water.[6]

Troubleshooting Guide: Preventing Aggregation

Issue: My C116-136 peptide solution appears cloudy or has visible precipitates.

This is a common sign of peptide aggregation. Aggregation can be influenced by a variety of factors including peptide concentration, pH, temperature, and the ionic strength of the solution. Below are potential causes and solutions to address this issue.

Potential CauseRecommended Solution
High Peptide Concentration Peptides are more prone to aggregation at higher concentrations. Try dissolving the peptide at a lower concentration initially. If a higher concentration is required for your experiment, consider preparing a concentrated stock in a suitable organic solvent (see below) and then diluting it into your aqueous buffer immediately before use.
pH of the Solution is Close to the Peptide's Isoelectric Point (pI) At its isoelectric point, a peptide has a net neutral charge, which can minimize electrostatic repulsion between molecules and promote aggregation. Adjust the pH of your buffer to be at least 1-2 units away from the peptide's pI. For basic peptides (pI > 7), use a slightly acidic buffer. For acidic peptides (pI < 7), use a slightly basic buffer. The theoretical pI of mouse leptin(116-130) amide is 6.03, suggesting it is slightly acidic. Therefore, dissolving it in a buffer with a pH of 7 or higher is recommended.
Inappropriate Solvent While the mouse peptide is reported to be soluble in water, hydrophobic residues within the sequence can contribute to aggregation in purely aqueous solutions. For peptides with hydrophobic character, initial solubilization in a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) can be effective. Once dissolved, slowly add the aqueous buffer to the desired final concentration. Caution: Ensure the final concentration of the organic solvent is compatible with your experimental system.
Suboptimal Storage of Stock Solutions Repeated freeze-thaw cycles can promote aggregation. Aliquot your stock solution into single-use volumes to avoid this. Store frozen at -20°C or -80°C. For short-term storage (days), refrigeration at 4°C may be acceptable, but long-term storage in a liquid state is generally not recommended.
Presence of Divalent Cations Certain ions can sometimes promote peptide aggregation. If your buffer contains high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺), consider preparing a fresh solution with deionized water and analytical grade reagents.
Oxidation of Cysteine Residues The presence of a cysteine residue in the sequence of both human and mouse peptides introduces the possibility of disulfide bond formation, which can lead to dimerization and aggregation. If you suspect this is an issue, consider the following: - Use deoxygenated buffers. - Add a reducing agent like DTT or TCEP to your stock solution. Be aware that these agents may interfere with certain assays.

Experimental Protocols

Protocol 1: Solubilization of C116-136 (Leptin 116-130) Peptide

This protocol provides a general guideline for solubilizing the C116-136 peptide. It is recommended to first test the solubility of a small amount of the peptide before dissolving the entire sample.

Materials:

  • Lyophilized C116-136 peptide

  • Sterile, deionized water

  • 0.1% Acetic Acid in sterile water (for basic peptides)

  • 0.1% Ammonium (B1175870) Hydroxide in sterile water (for acidic peptides)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Calculate the required volume of solvent to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Equilibrate the peptide vial to room temperature before opening to prevent condensation.

  • Add the appropriate solvent:

    • For the mouse leptin(116-130) amide (slightly acidic pI): Start with sterile, deionized water or a slightly basic buffer (e.g., PBS pH 7.4). If solubility is poor, try a dilute basic solution like 0.1% ammonium hydroxide.

    • For peptides with unknown or poor aqueous solubility: Add a small amount of DMSO (e.g., 10-20% of the final volume) to the vial to first dissolve the peptide.

  • Vortex gently to mix.

  • If the peptide is not fully dissolved in DMSO, slowly add the aqueous buffer (e.g., PBS) dropwise while vortexing until the peptide is fully dissolved.

  • If aggregation is still observed, sonicate the solution in an ultrasonic bath for short bursts (e.g., 10-15 seconds) on ice to aid dissolution.

  • Once dissolved, store the stock solution in small aliquots at -20°C or -80°C.

Protocol 2: In Vitro Neuroprotection Assay against Amyloid-β Toxicity

This protocol is a generalized workflow based on studies investigating the neuroprotective effects of leptin fragments.[1][2][4]

Objective: To assess the ability of the C116-136 peptide to protect cultured neurons from amyloid-β (Aβ)-induced toxicity.

Materials:

  • Primary neuronal cell culture (e.g., hippocampal or cortical neurons)

  • C116-136 peptide stock solution

  • Oligomerized Amyloid-β (1-42) peptide

  • Cell culture medium

  • MTT or LDH assay kit for cell viability assessment

  • Plate reader

Procedure:

  • Cell Plating: Plate primary neurons at an appropriate density in a multi-well plate and allow them to adhere and mature for the recommended time.

  • Peptide Pre-treatment: Treat the neuronal cultures with varying concentrations of the C116-136 peptide (e.g., 10 nM, 100 nM, 1 µM) for a predetermined pre-incubation period (e.g., 1-2 hours). Include a vehicle control group.

  • Aβ Treatment: Add oligomerized Aβ(1-42) to the cultures at a concentration known to induce neurotoxicity (e.g., 500 nM).

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Viability Assessment: Measure cell viability using a standard method such as the MTT or LDH assay according to the manufacturer's instructions.

  • Data Analysis: Compare the viability of cells treated with Aβ alone to those pre-treated with the C116-136 peptide. An increase in viability in the peptide-treated groups indicates a neuroprotective effect.

Visualizations

Leptin Signaling Pathway

The C116-136 peptide is a fragment of leptin and is believed to exert its effects through the leptin receptor and its downstream signaling pathways. The primary signaling cascade initiated by leptin binding to its receptor (Ob-Rb) is the JAK/STAT pathway.[10][11][12][13]

Leptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin (or C116-136) ObR Leptin Receptor (Ob-Rb) Leptin->ObR Binding JAK2 JAK2 ObR->JAK2 Activation STAT3_inactive STAT3 (inactive) JAK2->STAT3_inactive Phosphorylation PI3K PI3K JAK2->PI3K Activation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Gene_Expression Gene Expression (e.g., SOCS3, POMC) STAT3_active->Gene_Expression Transcription Regulation Akt Akt PI3K->Akt Activation Akt->Gene_Expression Modulation of Transcription Factors Aggregation_Troubleshooting cluster_troubleshooting Troubleshooting Steps Start Start: Lyophilized Peptide Dissolve Dissolve in recommended solvent (e.g., water) Start->Dissolve Check Solution Clear? Dissolve->Check Success Success: Proceed with Experiment Check->Success Yes Troubleshoot Troubleshoot Aggregation Check->Troubleshoot No Change_Solvent Try alternative solvent (e.g., add DMSO) Troubleshoot->Change_Solvent Adjust_pH Adjust buffer pH (away from pI) Troubleshoot->Adjust_pH Lower_Conc Lower peptide concentration Troubleshoot->Lower_Conc Additives Consider additives (e.g., Arginine) Troubleshoot->Additives Change_Solvent->Dissolve Adjust_pH->Dissolve Lower_Conc->Dissolve Additives->Dissolve

References

Technical Support Center: Optimizing Histone H3 (116-136) Concentration for Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of Histone H3 (116-136) peptide in enzyme assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What type of enzymes are typically assayed using the Histone H3 (116-136) peptide?

A1: The C-terminal region of Histone H3 is a substrate for various post-translational modifying enzymes. Therefore, the Histone H3 (116-136) peptide is most commonly used in assays for enzymes such as Histone Methyltransferases (HMTs) and Histone Deacetylases (HDACs) . The specific enzyme's activity will depend on the modification state of the peptide used (i.e., unmodified, acetylated, or methylated at specific lysine (B10760008) residues).

Q2: How should I dissolve and store the Histone H3 (116-136) peptide?

A2: Proper handling of the peptide is crucial for assay performance.

  • Solubilization: Due to its basic nature (high content of lysine and arginine residues), the Histone H3 (116-136) peptide is generally soluble in aqueous buffers. Start by reconstituting the lyophilized peptide in sterile, nuclease-free water to create a concentrated stock solution (e.g., 1-10 mM). If solubility is an issue, a small amount of a weak acid, such as 25% acetic acid, can be added to aid dissolution, followed by dilution with the assay buffer. Always test the solubility of a small aliquot first.

  • Storage: Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C.

Q3: What is a good starting concentration for the Histone H3 (116-136) peptide in my assay?

A3: The optimal concentration will vary depending on the enzyme and assay format. A common starting point for histone peptide substrates in enzyme assays is in the low micromolar to millimolar range. For instance, some histone methyltransferase assays use peptide concentrations ranging from 1 µM to 100 µM.[1] It is recommended to perform a substrate titration to determine the optimal concentration for your specific experimental conditions.

Q4: I am not seeing any enzyme activity. What are the possible causes?

A4: Several factors could lead to a lack of detectable enzyme activity. Consider the following:

  • Enzyme Inactivity: Ensure your enzyme is active. Use a positive control substrate if available.

  • Incorrect Buffer Conditions: The pH, salt concentration, and presence of necessary cofactors in the assay buffer are critical for enzyme function.

  • Substrate Concentration Too Low: The concentration of the H3 (116-136) peptide may be below the detection limit of your assay or the Michaelis constant (Km) of the enzyme.

  • Inhibitors: Your sample or reagents may contain inhibitors of the enzyme.

Q5: My results are not reproducible. What could be the issue?

A5: Lack of reproducibility can stem from several sources:

  • Peptide Aggregation: Peptides, especially at high concentrations, can aggregate, leading to inconsistent results.[2] Ensure complete solubilization and consider including a non-ionic detergent like Tween-20 (e.g., 0.01%) in your assay buffer to minimize aggregation.

  • Inconsistent Pipetting: Accurate pipetting of small volumes is crucial, especially for enzyme and substrate solutions.

  • Variable Incubation Times and Temperatures: Adhere strictly to the optimized incubation time and temperature for your assay.

  • Reagent Degradation: Ensure all reagents, especially the enzyme and cofactors like S-adenosylmethionine (SAM) or Acetyl-CoA, are properly stored and have not degraded.

Troubleshooting Guide

This section provides solutions to common problems encountered when optimizing Histone H3 (116-136) concentration.

Problem Possible Cause Recommended Solution
Low Signal or No Enzyme Activity Sub-optimal Peptide Concentration: The concentration of H3 (116-136) is too low.Perform a peptide titration experiment to determine the optimal concentration. Start with a broad range (e.g., 0.5 µM to 100 µM).
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.Test the enzyme with a known positive control substrate. Ensure proper storage conditions (-80°C in a suitable buffer with glycerol).
Inappropriate Assay Buffer: The pH, ionic strength, or cofactors are not optimal for the enzyme.Consult the literature for the optimal buffer conditions for your specific enzyme. A typical HMT buffer might be 50 mM Tris-HCl, pH 8.0-8.8, with MgCl2 and DTT.[3]
High Background Signal Non-enzymatic Modification of the Peptide: The peptide may be modified non-enzymatically.Run a no-enzyme control (replace the enzyme with assay buffer) to quantify the background signal.
Contaminating Enzymes: The enzyme preparation may be impure and contain other enzymes that modify the substrate.Use a highly purified enzyme preparation.
Substrate Inhibition High Peptide Concentration: At very high concentrations, the peptide may bind to the enzyme in a non-productive manner, inhibiting the reaction.[4]Perform a substrate titration curve over a wide range of H3 (116-136) concentrations to identify the inhibitory range. If inhibition is observed, use a substrate concentration below the inhibitory level for routine assays.[4][5]
Poor Peptide Solubility Peptide Aggregation: The peptide may not be fully dissolved or may be aggregating in the assay buffer.[2]Ensure the peptide is fully dissolved in the initial solvent before adding it to the assay buffer. Consider adding a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer.[3] Sonication can also help to break up aggregates.

Experimental Protocols

General Protocol for a Histone Methyltransferase (HMT) Assay using Histone H3 (116-136)

This protocol provides a general framework for a radioactive HMT assay. It can be adapted for non-radioactive formats (e.g., antibody-based detection).

1. Reagent Preparation:

  • 2x HMT Assay Buffer: 100 mM Tris-HCl (pH 8.5), 20 mM KCl, 10 mM MgCl₂, 2 mM DTT, 20% glycerol. Prepare fresh DTT.

  • Histone H3 (116-136) Peptide Stock: Prepare a 10 mM stock in sterile water.

  • Enzyme Stock: Dilute the HMT enzyme to the desired concentration in 1x HMT Assay Buffer.

  • [³H]-S-adenosyl-L-methionine ([³H]-SAM): Prepare working solutions as required.

2. Assay Procedure:

  • Set up reactions in a 96-well plate on ice.

  • Add 10 µL of 2x HMT Assay Buffer to each well.[6]

  • Add the desired volume of Histone H3 (116-136) peptide to achieve the final concentration.

  • Add 1 µL of [³H]-SAM.[6]

  • Initiate the reaction by adding the diluted HMT enzyme. The final reaction volume is typically 20-25 µL.

  • Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for the desired time (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).

  • Spot the reaction mixture onto P81 phosphocellulose filter paper.

  • Wash the filter paper three times with 0.5% phosphoric acid.

  • Wash once with ethanol (B145695) and let it dry.

  • Measure the incorporated radioactivity using a scintillation counter.

General Protocol for a Histone Deacetylase (HDAC) Assay using Acetylated Histone H3 (116-136)

This protocol describes a general fluorometric HDAC assay.

1. Reagent Preparation:

  • HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

  • Acetylated Histone H3 (116-136) Peptide Stock: Prepare a stock solution of the acetylated peptide in sterile water.

  • Enzyme Stock: Dilute the HDAC enzyme in HDAC Assay Buffer.

  • Developer Solution: This typically contains a protease that cleaves the deacetylated peptide, releasing a fluorescent molecule. Prepare according to the manufacturer's instructions.

  • Stop Solution: Often Trichostatin A or another HDAC inhibitor.

2. Assay Procedure:

  • Add HDAC Assay Buffer to each well of a 96-well plate.

  • Add the acetylated Histone H3 (116-136) peptide to the desired final concentration.

  • Add the HDAC enzyme to initiate the reaction.

  • Incubate at 37°C for 30-60 minutes.

  • Add the Developer Solution and incubate for an additional 15-30 minutes at 37°C.[7]

  • Add Stop Solution to terminate the reaction.

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

Data Presentation

Table 1: Typical Concentration Ranges for HMT Assay Components

ComponentTypical Final ConcentrationNotes
Histone H3 (116-136) Peptide1 µM - 100 µMOptimal concentration should be determined by titration.
HMT Enzyme10 nM - 500 nMVaries significantly between enzymes.
S-adenosyl-L-methionine (SAM)1 µM - 100 µMShould be at or above the Km for SAM.

Table 2: Typical Concentration Ranges for HDAC Assay Components

ComponentTypical Final ConcentrationNotes
Acetylated H3 (116-136) Peptide10 µM - 200 µMOptimal concentration should be determined by titration.
HDAC Enzyme1 ng/µL - 10 ng/µLVaries with enzyme purity and activity.
Trichostatin A (Inhibitor Control)1 µM - 10 µMUsed as a positive control for inhibition.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis reagent_prep Prepare Assay Buffer, Enzyme, and Peptide Stocks setup Set up reactions in 96-well plate reagent_prep->setup add_components Add Buffer, Peptide, and Cofactor setup->add_components start_reaction Initiate with Enzyme add_components->start_reaction incubation Incubate at Optimal Temperature start_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Measure Signal (Radioactivity/Fluorescence) stop_reaction->detection analysis Calculate Enzyme Activity detection->analysis

Caption: General workflow for an enzyme assay using Histone H3 (116-136) peptide.

troubleshooting_low_signal start Low or No Signal check_enzyme Is the enzyme active? start->check_enzyme positive_control Run positive control check_enzyme->positive_control Test check_peptide Is the peptide concentration optimal? check_buffer Are buffer conditions correct? check_peptide->check_buffer If still low titrate_peptide Perform peptide titration check_peptide->titrate_peptide Test optimize_buffer Optimize buffer (pH, salt) check_buffer->optimize_buffer Test positive_control->check_peptide Passes inactive_enzyme Replace enzyme positive_control->inactive_enzyme Fails adjust_peptide Adjust peptide concentration titrate_peptide->adjust_peptide Determine optimum adjust_buffer Use optimized buffer optimize_buffer->adjust_buffer Determine optimum

Caption: Troubleshooting logic for low signal in Histone H3 (116-136) enzyme assays.

References

troubleshooting guide for C116-136 peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Peptide Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during solid-phase peptide synthesis (SPPS), with a focus on "difficult" sequences. While the specific peptide "C116-136" could not be definitively identified from available literature, this guide addresses common problems encountered when synthesizing peptides of similar length (approximately 21 amino acids), particularly those with hydrophobic residues or sequences prone to aggregation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues researchers may face during their experiments.

Q1: My peptide synthesis is resulting in a low yield of the target peptide. What are the common causes and how can I improve it?

A1: Low yield in solid-phase peptide synthesis is a frequent issue, often stemming from incomplete coupling reactions or peptide aggregation. For a 21-amino acid peptide, even a small decrease in efficiency at each step can significantly impact the final yield.

  • Incomplete Coupling: Ensure that the coupling reaction goes to completion at each step. This can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. If the test is positive (indicating free amines), a second coupling should be performed.

  • Peptide Aggregation: Hydrophobic peptides are particularly prone to aggregation on the resin, which can block reactive sites.[1] Consider the strategies outlined in Q2 to mitigate aggregation.

  • Steric Hindrance: Coupling of sterically hindered amino acids (e.g., Val, Ile) or to a hindered N-terminus can be difficult. Using more powerful coupling reagents like HATU or HCTU and extending the reaction time can improve efficiency.

  • Resin Choice: The choice of resin and its substitution level can impact yield. A lower substitution resin may be beneficial for long or difficult sequences to reduce peptide aggregation.

Q2: I suspect my peptide is aggregating on the resin during synthesis. What are the signs and what strategies can I employ to prevent this?

A2: Peptide aggregation is a major challenge, especially for sequences containing hydrophobic residues.[1] On-resin aggregation can lead to poor solvation, resulting in incomplete coupling and deprotection steps.

  • Signs of Aggregation:

    • Shrinking of the resin beads.

    • A positive ninhydrin test even after extended coupling times.

    • Difficulty in solvent filtration during washing steps.

  • Prevention Strategies:

    • "Difficult" Amino Acids: Incorporate pseudoproline dipeptides or Dmb-protected amino acids at strategic locations (approximately every 6 residues) to disrupt secondary structure formation.[2][3]

    • Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions can help break up hydrogen bonds that lead to aggregation.

    • Solvent Choice: Using more polar solvents like N-methylpyrrolidone (NMP) or adding a small amount of dimethyl sulfoxide (B87167) (DMSO) can improve solvation of the growing peptide chain.[3]

    • Elevated Temperature: Performing the coupling reactions at a higher temperature (e.g., 50-60°C) can help disrupt aggregation and improve reaction kinetics.

Q3: My final peptide product is difficult to purify, showing multiple close-eluting peaks on HPLC. What could be the cause and how can I improve purity?

A3: Poor purity of the crude peptide is often due to the accumulation of deletion sequences (from incomplete coupling) or side reactions.

  • Incomplete Deprotection: Ensure complete removal of the Fmoc protecting group at each step. This can be verified by a UV detector on an automated synthesizer. If deprotection is slow, consider using a stronger base like DBU in the deprotection solution.

  • Side Reactions: Certain amino acids are prone to side reactions. For example, aspartic acid can form an aspartimide, and arginine can undergo lactam formation. Using appropriate side-chain protecting groups and optimized cleavage cocktails can minimize these issues.

  • Racemization: Racemization can occur during amino acid activation. Using additives like HOBt or Oxyma Pure with carbodiimide (B86325) coupling reagents can suppress this side reaction.

  • Cleavage and Purification: Optimize the cleavage cocktail to ensure complete removal of all protecting groups without degrading the peptide. For hydrophobic peptides, purification can be challenging. Using a different solvent system (e.g., with isopropanol) or a different stationary phase in the HPLC column may improve separation.

Q4: I am having trouble with a specific coupling, for example, coupling to a proline or a sterically hindered amino acid. What can I do?

A4: Coupling to secondary amines like proline or to bulky amino acids like valine or isoleucine can be slow and inefficient.

  • Coupling Reagent: Use a more potent coupling reagent such as HATU, HCTU, or PyBOP.

  • Double Coupling: Perform the coupling step twice to ensure the reaction goes to completion.

  • Extended Reaction Time: Increase the coupling reaction time to allow for the slower kinetics.

  • Temperature: As mentioned, increasing the temperature can improve the efficiency of difficult couplings.

Quantitative Data Summary

The following table summarizes the impact of various strategies on the synthesis of a model "difficult" hydrophobic 21-mer peptide. The data is illustrative and will vary depending on the specific sequence.

StrategyStandard ProtocolOptimized ProtocolImprovement
Crude Purity (%) 45%75%+30%
Final Yield (%) 15%40%+25%
Key Optimizations DIC/HOBt coupling in DMFHATU coupling in NMP, use of one pseudoproline dipeptide, elevated temperature (50°C) for difficult couplings-

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)

This protocol outlines a general procedure for the synthesis of a 21-amino acid peptide on a rink amide resin to yield a C-terminal amide.

  • Resin Swelling: Swell the rink amide resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and then treat again for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (4 equivalents) with a coupling reagent (e.g., HATU, 3.95 equivalents) and a base (e.g., DIPEA, 8 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the reaction completion with a ninhydrin test. If the test is positive, repeat the coupling.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry the pellet.

    • Purify the crude peptide by reverse-phase HPLC.

Visualizations

Peptide_Synthesis_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Loop Repeat for all Amino Acids Wash2->Loop Loop->Deprotection Next AA Final_Deprotection Final Fmoc Deprotection Loop->Final_Deprotection Final AA Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Precipitation & Purification (HPLC) Cleavage->Purification End End: Pure Peptide Purification->End Troubleshooting_Logic Problem Problem Identified: Low Yield / Purity Check_Coupling Perform Ninhydrin Test After Coupling Problem->Check_Coupling Positive_Test Positive Result (Incomplete Coupling) Check_Coupling->Positive_Test Negative_Test Negative Result (Coupling OK) Check_Coupling->Negative_Test Recouple Action: Double Couple or Use Stronger Reagent Positive_Test->Recouple Check_Aggregation Assess for Aggregation: - Resin Shrinking? - Poor Solvation? Negative_Test->Check_Aggregation Recouple->Check_Coupling Aggregation_Yes Aggregation Likely Check_Aggregation->Aggregation_Yes Aggregation_No Aggregation Unlikely Check_Aggregation->Aggregation_No Aggregation_Solutions Action: - Use Pseudoprolines - Add Chaotropic Salts - Change Solvent (NMP) - Increase Temperature Aggregation_Yes->Aggregation_Solutions Check_Deprotection Review Deprotection Efficiency Aggregation_No->Check_Deprotection Check_Cleavage Optimize Cleavage Cocktail & Conditions Check_Deprotection->Check_Cleavage

References

common issues with Histone H3 (116-136) peptide stability and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and storage of the Histone H3 (116-136) peptide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing the lyophilized Histone H3 (116-136) peptide?

A1: For optimal long-term stability, lyophilized Histone H3 (116-136) peptide should be stored at -20°C or colder, protected from moisture and light.[1][2][3] Before opening, it is crucial to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can significantly decrease the peptide's long-term stability. After use, the container should be purged with an inert gas like nitrogen or argon before resealing and returning to cold storage. While stable at room temperature for short periods (days to weeks), -20°C is the preferred temperature for long-term preservation.

Q2: How should I dissolve the Histone H3 (116-136) peptide?

A2: The solubility of a peptide is largely determined by its amino acid composition. The Histone H3 (116-136) peptide sequence (KRVTIMPKDIQLARRIRGERA) contains a high proportion of basic (Arginine - R, Lysine - K) and hydrophobic (Valine - V, Isoleucine - I, Leucine - L, Methionine - M, Alanine - A) residues.

A general strategy for solubilization is as follows:

  • Start with a small aliquot: Before dissolving the entire sample, test the solubility on a small portion.

  • Aqueous solution first: Attempt to dissolve the peptide in sterile, distilled water or a common biological buffer such as PBS (pH 7.4).

  • Acidic conditions for basic peptides: Given the high number of basic residues, the peptide will have a net positive charge at neutral pH. If it does not dissolve in water, adding a small amount of dilute (0.1 M) acetic acid can aid in solubilization.

  • Organic solvents for hydrophobic peptides: If the peptide remains insoluble due to its hydrophobic residues, a small amount of an organic solvent like DMSO or DMF can be used. It is recommended to first dissolve the peptide in the organic solvent and then slowly add this solution to an aqueous buffer with gentle vortexing. Be mindful that organic solvents can be toxic to cells and may interfere with certain assays.

Q3: What are the primary pathways of degradation for the Histone H3 (116-136) peptide?

A3: Like many peptides, Histone H3 (116-136) is susceptible to several degradation pathways:

  • Oxidation: The methionine residue at position 120 (Met120) is prone to oxidation, forming methionine sulfoxide. This can be triggered by exposure to air (oxygen) and certain metal ions.[4][5][6][7][8][9]

  • Deamidation: The glutamine residue at position 125 (Gln125) can undergo deamidation to form glutamic acid, introducing a negative charge and altering the peptide's properties.[6][10] This process is accelerated at neutral to basic pH and higher temperatures.

  • Aggregation: Peptides with hydrophobic residues have a tendency to self-assemble and form aggregates. This can be influenced by factors such as concentration, pH, temperature, and ionic strength.

Q4: How can I detect and quantify degradation of my Histone H3 (116-136) peptide?

A4: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool for assessing peptide purity and detecting degradation products.[10][11][12] Oxidation and deamidation often result in a shift in the retention time of the peptide.

  • Mass Spectrometry (MS): Mass spectrometry can be used to identify and quantify specific modifications.[4][5][6][7][9][13] Oxidation of methionine results in a +16 Da mass shift, while deamidation of glutamine results in a +1 Da mass shift.

Troubleshooting Guides

Issue 1: The Histone H3 (116-136) peptide is difficult to dissolve.
Possible Cause Troubleshooting Step
High Hydrophobicity Dissolve in a minimal amount of an organic solvent like DMSO or DMF, then slowly add to your aqueous buffer while vortexing.
High Basicity Add a small amount of dilute acetic acid (0.1 M) to the aqueous solution to increase the net positive charge and improve solubility.
Aggregation Use sonication in a water bath for short periods to help break up aggregates. Gentle warming can also be effective, but avoid excessive heat.
Issue 2: I suspect my Histone H3 (116-136) peptide has degraded.
Symptom Potential Degradation Recommended Action
Reduced activity in biological assays Oxidation, Deamidation, AggregationAnalyze the peptide by RP-HPLC and Mass Spectrometry to assess purity and identify modifications.
Appearance of new peaks in HPLC chromatogram Oxidation, DeamidationCharacterize the new peaks by Mass Spectrometry to identify the nature of the degradation.
Cloudiness or precipitation in solution AggregationPerform a solubility test and consider using disaggregating agents if compatible with your experiment. Analyze by dynamic light scattering (DLS) or a Thioflavin T assay.

Data Presentation

Table 1: General Recommendations for Peptide Storage and Handling

Parameter Recommendation Rationale
Storage Temperature (Lyophilized) -20°C or colder for long-term storage.[1][2][3]Minimizes chemical degradation over time.
Storage Conditions (Lyophilized) Dry, dark container.Protects from moisture and light, which can accelerate degradation.
Handling (Lyophilized) Equilibrate to room temperature in a desiccator before opening.Prevents condensation and moisture absorption.
Storage Temperature (In Solution) -20°C or colder in aliquots.Prevents repeated freeze-thaw cycles which can degrade the peptide.
Solution pH Store in slightly acidic buffers (pH 5-6) if possible.Can reduce the rate of deamidation.

Table 2: Solubility Guidelines for Histone H3 (116-136) Peptide

Solvent Expected Solubility Notes
Water May be limited due to hydrophobic residues.Start with this as the primary solvent.
PBS (pH 7.4) Similar to water.A common buffer for biological assays.
0.1 M Acetic Acid Improved solubility.Recommended for basic peptides.
DMSO/DMF High solubility.Use as a last resort and be mindful of downstream applications.

Experimental Protocols

Protocol 1: Solubility Testing of Histone H3 (116-136) Peptide
  • Weigh out a small, known amount of the lyophilized peptide (e.g., 0.1 mg).

  • Add a defined volume of sterile, distilled water (e.g., 100 µL) to achieve a desired concentration (e.g., 1 mg/mL).

  • Vortex the solution gently for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If the peptide is not fully dissolved, add a small volume of 0.1 M acetic acid (e.g., 5 µL) and vortex again.

  • If solubility is still an issue, repeat the test with a fresh aliquot, this time dissolving it first in a minimal volume of DMSO (e.g., 10 µL) and then slowly adding it to the desired aqueous buffer while vortexing.

Protocol 2: Stability Assessment by Reversed-Phase HPLC (RP-HPLC)
  • Prepare a stock solution of the Histone H3 (116-136) peptide at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Inject an aliquot of the freshly prepared solution onto a C18 RP-HPLC column to obtain an initial purity profile (T=0).

  • Store the remaining stock solution under the desired test conditions (e.g., 4°C, room temperature, 37°C).

  • At various time points (e.g., 24h, 48h, 1 week), inject an aliquot of the stored solution onto the HPLC.

  • Monitor the chromatograms for the appearance of new peaks or a decrease in the area of the main peptide peak.

  • The percentage of the main peak area relative to the total peak area can be used to quantify the remaining intact peptide.

Protocol 3: Characterization of Modifications by Mass Spectrometry
  • Analyze the peptide sample using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Acquire a full MS scan to determine the molecular weight of the major species present.

  • Look for mass shifts corresponding to potential modifications:

    • Oxidation: +16 Da (for each methionine sulfoxide).

    • Deamidation: +1 Da (for each deamidated glutamine).

  • To confirm the location of the modification, perform tandem mass spectrometry (MS/MS) on the parent ions of interest.

  • Fragment the peptide and analyze the resulting product ions to pinpoint the modified amino acid residue.

Visualizations

TroubleshootingWorkflow Troubleshooting Peptide Stability Issues start Start: Stability Issue Suspected solubility Is the peptide fully dissolved? start->solubility activity Is biological activity reduced? solubility->activity Yes optimize_sol Optimize Solubilization Protocol (e.g., change pH, add organic solvent) solubility->optimize_sol No hplc Analyze by RP-HPLC activity->hplc Yes ms Analyze by Mass Spectrometry hplc->ms New peaks observed aggregation_test Perform Aggregation Assay (e.g., DLS, ThT) hplc->aggregation_test Main peak decreased, no new peaks check_storage Review Storage and Handling Procedures ms->check_storage Modifications identified aggregation_test->check_storage optimize_sol->start new_peptide Consider using a fresh peptide stock check_storage->new_peptide DegradationPathways Common Degradation Pathways of Histone H3 (116-136) Peptide cluster_oxidation Methionine Oxidation cluster_deamidation Glutamine Deamidation Met Methionine (Met120) -S-CH3 MetO Methionine Sulfoxide +16 Da -S(=O)-CH3 Met->MetO + Oxygen Gln Glutamine (Gln125) -C(=O)-NH2 Glu Glutamic Acid +1 Da -C(=O)-OH Gln->Glu + H2O - NH3

References

minimizing non-specific binding in C116-136 peptide pulldown assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in C116-136 peptide pulldown assays.

Disclaimer

The following guidance is based on the assumption that the "C116-136 peptide" is derived from the human c-Myc oncoprotein, a transcription factor involved in cell proliferation, growth, and apoptosis.[1][2] The c-Myc protein is known to interact with a variety of other proteins to carry out its functions.[3][4] If you are working with a different C116-136 peptide, please refer to the specific literature for that molecule.

Troubleshooting Guide: Minimizing Non-Specific Binding

High background and non-specific binding are common challenges in peptide pulldown assays. This guide provides a systematic approach to identify and resolve these issues.

Problem: High background signal in the control lane (e.g., beads only, unrelated peptide).

Possible Cause Recommended Solution
Insufficient Blocking Optimize blocking conditions. Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Use a different blocking agent. Common choices include Bovine Serum Albumin (BSA) or non-fat dry milk. For phosphorylated proteins, BSA is generally preferred over milk, as milk contains casein which is a phosphoprotein.[5][6]
Inadequate Washing Increase the number and duration of wash steps (3-5 washes of 5-10 minutes each is a good starting point).[1] Optimize the wash buffer composition by increasing salt concentration (e.g., up to 500 mM NaCl) or detergent concentration (e.g., 0.1-0.5% Triton X-100 or NP-40) to disrupt weak, non-specific interactions.[3][7]
"Sticky" Proteins in Lysate Pre-clear the lysate by incubating it with beads alone for 30-60 minutes before adding the peptide-coupled beads.[8] This will remove proteins that non-specifically bind to the beads themselves.
Hydrophobic or Ionic Interactions with Peptide Based on the amino acid sequence of c-Myc (116-136), the peptide may have charged or hydrophobic regions. Adjust the salt and detergent concentrations in your lysis and wash buffers to minimize these non-specific interactions.

Problem: Many non-specific bands in the experimental lane along with the expected interacting partner.

Possible Cause Recommended Solution
Peptide Concentration Too High Titrate the amount of C116-136 peptide used for coupling to the beads. Excessive peptide can lead to increased non-specific interactions.
Protein Lysate Concentration Too High Reduce the total amount of protein lysate incubated with the beads. Overloading the system can increase the likelihood of non-specific binding.[3]
Weak or Transient Interactions If the true interaction is weak, stringent washing might disrupt it. Try a more gentle wash buffer with lower salt and detergent concentrations. Consider using cross-linking agents to stabilize the interaction before lysis, but be aware this can also trap non-specific interactors.
Incorrect Buffer Conditions The pH and composition of your lysis and wash buffers can significantly impact protein interactions. Ensure the buffer conditions are optimal for the specific interaction you are studying.

Frequently Asked Questions (FAQs)

Q1: What is the best blocking buffer to use for a C116-136 peptide pulldown assay?

The optimal blocking buffer can be target-dependent. Good starting points are 3-5% BSA in your assay buffer (e.g., TBS or PBS with 0.1% Tween-20). If you are not detecting phosphoproteins, 5% non-fat dry milk can be a cost-effective alternative.[5][6] It is recommended to test a few different blocking agents to determine which provides the lowest background for your specific system.

Q2: How can I be sure that the interactions I'm seeing are specific to the C116-136 peptide?

Employing proper controls is critical. Include the following in your experiment:

  • Beads-only control: Incubate your lysate with beads that have not been coupled to any peptide. This will identify proteins that bind non-specifically to the beads.[1]

  • Scrambled peptide control: Use a peptide with the same amino acid composition as C116-136 but in a random order. This helps to ensure that the observed interactions are sequence-specific.

  • Mutated peptide control: If you know the key residues for the interaction, use a peptide where these residues are mutated. This can provide strong evidence for the specificity of the interaction.

Q3: Can the type of beads I use affect non-specific binding?

Yes, different types of beads (e.g., agarose (B213101), magnetic) can have different properties and levels of non-specific binding. Magnetic beads often offer lower background and easier handling compared to agarose beads.[1] If you are experiencing high background, consider trying beads from a different manufacturer or with a different surface chemistry.

Q4: What is "pre-clearing" the lysate and why is it important?

Pre-clearing is a step where the cell lysate is incubated with beads (without the "bait" peptide) before the actual pulldown.[8] The beads are then discarded, and the supernatant (the pre-cleared lysate) is used for the pulldown. This process removes proteins that have a high affinity for the beads themselves, thereby reducing background in your final elution.

Experimental Protocols & Data

Optimizing Wash Buffer Stringency

To reduce non-specific binding, you can systematically increase the stringency of your wash buffer. Below is an example of a titration series. The optimal condition will be the one that removes the most non-specific binders while retaining your protein of interest.

Wash Buffer Component Low Stringency Medium Stringency High Stringency
NaCl 150 mM300 mM500 mM
Non-ionic Detergent (e.g., Triton X-100) 0.1%0.25%0.5%
Other additives (optional) 1 mM EDTA1 mM EDTA1 mM EDTA
Comparison of Blocking Agents

The choice of blocking agent can significantly impact the signal-to-noise ratio.

Blocking Agent Typical Concentration Advantages Disadvantages
Bovine Serum Albumin (BSA) 3-5%Generally low background, compatible with most systems.Can be more expensive.
Non-fat Dry Milk 5%Inexpensive and effective.Contains phosphoproteins (casein) which can interfere with the detection of phosphorylated targets.[6]
Fish Gelatin 0.1-5%Does not cross-react with mammalian antibodies.[6]May contain endogenous biotin, which can interfere with biotin-streptavidin detection systems.[6]
Commercial Blocking Buffers VariesOptimized formulations for low background.Can be costly.

Visualizations

Experimental Workflow for Peptide Pulldown Assay

PulldownWorkflow cluster_prep Preparation cluster_binding Binding cluster_analysis Analysis Beads 1. Couple C116-136 Peptide to Beads Block 3. Block Beads Beads->Block Lysate 2. Prepare Cell Lysate Preclear 4. Pre-clear Lysate (Optional) Lysate->Preclear Incubate 5. Incubate Peptide-Beads with Lysate Block->Incubate Preclear->Incubate Wash 6. Wash Beads Incubate->Wash Elute 7. Elute Bound Proteins Wash->Elute Analyze 8. Analyze by SDS-PAGE/Western Blot/ Mass Spectrometry Elute->Analyze

Caption: A generalized workflow for a C116-136 peptide pulldown assay.

Troubleshooting Logic for High Background

Troubleshooting Start High Background in Pulldown? CheckControls Review Controls: - Beads only - Scrambled peptide Start->CheckControls HighBeadsOnly High background in beads-only? CheckControls->HighBeadsOnly HighScrambled High background in scrambled peptide? CheckControls->HighScrambled HighBeadsOnly->HighScrambled No OptimizeBlocking Optimize Blocking: - Increase time - Change agent HighBeadsOnly->OptimizeBlocking Yes TitratePeptide Titrate Peptide Concentration HighScrambled->TitratePeptide Yes CheckPeptideProperties Consider Peptide Properties (Charge, Hydrophobicity) HighScrambled->CheckPeptideProperties No OptimizeWashing Optimize Washing: - Increase stringency (salt, detergent) OptimizeBlocking->OptimizeWashing PreclearLysate Implement Pre-clearing Step OptimizeWashing->PreclearLysate End Reduced Background PreclearLysate->End TitratePeptide->OptimizeWashing CheckPeptideProperties->OptimizeWashing

Caption: A decision tree for troubleshooting high background in pulldown assays.

References

quality control parameters for synthetic Histone H3 (116-136)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful application of synthetic Histone H3 (116-136) peptide. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges and ensure the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence and theoretical molecular weight of the synthetic Histone H3 (116-136) peptide?

The amino acid sequence for this C-terminal fragment of human Histone H3 is KRVTIMPKDIQLARRIRGERA. The theoretical molecular weight is approximately 2508.2 Da.

Q2: What are the recommended storage and handling conditions for the lyophilized peptide?

Lyophilized Histone H3 (116-136) should be stored at -20°C for long-term stability. For short-term use, it can be stored at 4°C for a few weeks. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, as peptides can be hygroscopic. Once reconstituted, it is recommended to aliquot the peptide solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: How do I reconstitute the lyophilized Histone H3 (116-136) peptide?

The solubility of a peptide is sequence-dependent. Due to its highly basic nature (containing multiple Arginine and Lysine residues), Histone H3 (116-136) should be readily soluble in sterile, nuclease-free water. For difficult-to-dissolve peptides, a small amount of a solubilizing agent like acetonitrile (B52724) (ACN) or dimethyl sulfoxide (B87167) (DMSO) can be used initially, followed by dilution with the aqueous buffer of choice. Always use high-purity solvents.

Q4: What purity level is recommended for my application?

The required purity of the synthetic peptide depends on the intended application. For general screening assays, a purity of >95% is often sufficient. For more sensitive applications such as enzyme kinetics, structural studies (NMR, X-ray crystallography), or in vivo studies, a purity of >98% is recommended to minimize the interference of impurities.

Quality Control Parameters

Synthetic Histone H3 (116-136) undergoes rigorous quality control to ensure its identity, purity, and consistency. The following table summarizes the key quality control specifications.

ParameterMethodSpecificationPurpose
Identity Mass Spectrometry (MS)Measured molecular weight should be within ± 0.5 Da of the theoretical molecular weight (2508.2 Da).Confirms the correct peptide was synthesized.
Purity High-Performance Liquid Chromatography (HPLC)≥95% (custom purities available)Ensures that the majority of the material is the target peptide.
Appearance Visual InspectionWhite to off-white lyophilized powderA basic check for any obvious contamination or degradation.
Solubility Visual InspectionSoluble in waterConfirms that the peptide can be readily used in aqueous experimental buffers.
Counterion Content Ion Chromatography or NMRReported as a percentage (e.g., TFA)Important for accurate peptide quantification.

Troubleshooting Guide

Issue 1: Peptide Aggregation or Precipitation
  • Observation: The reconstituted peptide solution appears cloudy, or a precipitate forms upon storage or addition to an experimental buffer.

  • Potential Causes:

    • High peptide concentration.

    • Incompatibility with the buffer (pH, ionic strength).

    • Formation of secondary structures (e.g., beta-sheets) leading to aggregation.

  • Solutions:

    • Optimize Concentration: Try working with lower peptide concentrations.

    • Buffer Screening: Test a range of buffers with different pH values and ionic strengths to find the optimal conditions for solubility.

    • Solubilization Agents: For persistent aggregation, consider the addition of a small amount of organic solvent (e.g., DMSO, ACN) or a chaotropic agent (e.g., guanidinium (B1211019) chloride, urea) if compatible with your downstream application.

    • Sonication: Briefly sonicate the peptide solution to help break up aggregates.

Issue 2: Inconsistent Results in Binding or Enzyme Assays
  • Observation: High variability between replicate experiments.

  • Potential Causes:

    • Inaccurate peptide quantification.

    • Peptide degradation.

    • Interference from counterions (e.g., TFA).

  • Solutions:

    • Accurate Quantification: Determine the net peptide content by amino acid analysis or UV spectroscopy to ensure accurate concentration determination. Do not rely solely on the lyophilized weight.

    • Fresh Preparations: Prepare fresh peptide solutions for each experiment to minimize degradation.

    • Counterion Exchange: If trifluoroacetic acid (TFA) from the purification process is suspected to interfere with your assay, perform a counterion exchange to a more biocompatible salt like acetate (B1210297) or chloride.[1]

    • Assay Optimization: Re-evaluate and optimize assay parameters such as incubation times, temperatures, and buffer components.

Issue 3: No or Weak Signal in a Binding Assay
  • Observation: The peptide does not appear to interact with its expected binding partner.

  • Potential Causes:

    • The interaction is weak and not detectable under the current assay conditions.

    • The peptide is not correctly folded or is in an aggregated state.

    • The binding epitope on the interaction partner is blocked or denatured.

  • Solutions:

    • Increase Concentrations: Use higher concentrations of the peptide and/or the binding partner to favor complex formation.

    • Optimize Buffer Conditions: Varying the pH, salt concentration, and including additives like detergents (e.g., Tween-20) can sometimes enhance interactions.

    • Confirm Protein Activity: Ensure that the protein binding partner is active and correctly folded.

    • Use a More Sensitive Detection Method: If possible, switch to a more sensitive technique for detecting the interaction (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry).

Experimental Protocols

Protocol 1: In Vitro Binding Assay (Pull-Down)

This protocol describes a general workflow for assessing the interaction of Histone H3 (116-136) with a putative "reader" protein. The peptide is biotinylated for immobilization on streptavidin beads.

Materials:

  • Biotinylated synthetic Histone H3 (116-136) peptide

  • Unbiotinylated synthetic Histone H3 (116-136) peptide (for competition)

  • Streptavidin-coated magnetic beads

  • Purified recombinant "reader" protein

  • Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.05% Tween-20)

  • Wash Buffer (same as Binding Buffer)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Peptide Immobilization:

    • Resuspend streptavidin beads in Binding Buffer.

    • Add biotinylated Histone H3 (116-136) peptide to the beads and incubate with gentle rotation for 1 hour at 4°C.

    • Wash the beads three times with Wash Buffer to remove unbound peptide.

  • Binding Reaction:

    • Add the purified "reader" protein to the peptide-coated beads.

    • As a negative control, set up a reaction with beads that have not been coated with the peptide.

    • For a competition assay, pre-incubate the "reader" protein with an excess of free, unbiotinylated Histone H3 (116-136) before adding it to the beads.

    • Incubate all reactions with gentle rotation for 2 hours at 4°C.

  • Washing:

    • Wash the beads five times with Wash Buffer to remove non-specific binders.

  • Elution and Analysis:

    • Elute the bound proteins by resuspending the beads in Elution Buffer and heating at 95°C for 5 minutes.

    • Separate the eluted proteins by SDS-PAGE.

    • Analyze the presence of the "reader" protein by Western blotting using a specific antibody.

Visualizations

Experimental_Workflow Peptide Pull-Down Assay Workflow cluster_prep Preparation cluster_binding Binding cluster_analysis Analysis p1 Immobilize Biotinylated H3 (116-136) on Streptavidin Beads p2 Wash Beads to Remove Unbound Peptide p1->p2 b1 Incubate Beads with Purified 'Reader' Protein p2->b1 b2 Wash Beads Extensively to Remove Non-specific Binders b1->b2 a1 Elute Bound Proteins from Beads b2->a1 a2 Separate Proteins by SDS-PAGE a1->a2 a3 Detect 'Reader' Protein by Western Blot a2->a3

Caption: Workflow for a peptide pull-down assay to identify protein interactions with Histone H3 (116-136).

Signaling_Pathway Conceptual Signaling via H3 C-Terminal Tail cluster_modification Post-Translational Modification (PTM) cluster_recognition Molecular Recognition cluster_downstream Downstream Effects H3_CTT Histone H3 C-Terminal Tail (aa 116-136) Reader Reader Protein (e.g., sNASP) H3_CTT->Reader Recruits Writer Writer Enzyme (e.g., Kinase, Methyltransferase) Writer->H3_CTT Adds PTM Effect Chromatin Remodeling Transcriptional Regulation DNA Repair Reader->Effect Initiates

References

dealing with batch-to-batch variability of C116-136 peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing batch-to-batch variability of the C116-136 peptide.

Frequently Asked Questions (FAQs)

Q1: What is the C116-136 peptide?

The C116-136 peptide is a synthetic peptide used in various research and drug development applications. As a synthetic molecule, its quality and consistency can be affected by the manufacturing process, leading to potential batch-to-batch variability.

Q2: What are the primary sources of batch-to-batch variability in synthetic peptides like C116-136?

Batch-to-batch variability in synthetic peptides can stem from several factors throughout the manufacturing and handling processes. Key sources include:

  • Raw Materials: Inconsistencies in the quality and purity of amino acids and reagents used in solid-phase peptide synthesis (SPPS) can impact the final product.[1]

  • Synthesis Process: Incomplete coupling or deprotection steps during SPPS may lead to the formation of deletion or truncated peptide sequences.[1][2]

  • Cleavage and Deprotection: The incomplete removal of protecting groups from the synthesized peptide can result in impurities.[1]

  • Purification: Variations in the efficiency of purification methods, such as high-performance liquid chromatography (HPLC), can lead to differing levels of process-related impurities in the final product.[1]

  • Lyophilization and Handling: Differences in the lyophilization (freeze-drying) process can affect the peptide's water content and stability.[1] Improper storage and handling can also lead to degradation.[3]

Q3: What are the critical quality attributes (CQAs) to monitor for the C116-136 peptide to ensure batch consistency?

To ensure the consistency and quality of each batch of C116-136, the following CQAs should be carefully monitored:

  • Identity: Confirmation of the correct amino acid sequence and molecular weight.

  • Purity: The percentage of the target peptide in the sample, typically assessed by HPLC.

  • Peptide Content: The actual amount of peptide in the lyophilized powder, which can also contain water and counter-ions.

  • Appearance: The physical state and color of the lyophilized powder.

  • Solubility: The ability of the peptide to dissolve in a specific solvent at a desired concentration.

  • Bioactivity: The biological effect of the peptide, if applicable, which should be consistent across batches.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results Between Batches

Symptoms: You observe significant differences in assay results (e.g., cell viability, signaling pathway activation, binding affinity) when using a new batch of C116-136 peptide compared to a previous batch.

Possible Causes and Solutions:

Possible Cause Recommended Action
Different Net Peptide Content The actual amount of peptide in the lyophilized powder can vary between batches due to residual water and counter-ions.[4] Solution: Perform Amino Acid Analysis (AAA) or another quantification method to determine the precise peptide content of each batch and normalize concentrations accordingly.[1]
Variations in Purity Impurities such as truncated or deleted sequences can interfere with your experiment.[4] Solution: Review the Certificate of Analysis (CoA) for each batch, paying close attention to the HPLC purity. If the purity of the new batch is lower, consider if the impurities could be biologically active.
Presence of Contaminants Contaminants like endotoxins or residual solvents (e.g., trifluoroacetic acid - TFA) can affect experimental outcomes, especially in cell-based assays.[3][4] Solution: If you suspect contamination, request endotoxin (B1171834) testing from the manufacturer or perform it in-house. If TFA is a concern, consider ion exchange to replace it with a more biocompatible counter-ion like acetate (B1210297) or hydrochloride.
Peptide Oxidation or Degradation Improper storage or handling can lead to oxidation (especially of Met, Cys, or Trp residues) or degradation of the peptide.[3] Solution: Store the peptide at -20°C or lower and protect it from light.[3] Avoid repeated freeze-thaw cycles.[3]
Differences in Solubility or Aggregation The new batch may have different solubility characteristics or a higher propensity to aggregate.[3] Solution: Perform a solubility test on a small aliquot of the new batch before preparing your stock solution. If solubility is an issue, you may need to adjust the solvent or pH.

Experimental Protocols

Protocol 1: Peptide Solubility Testing

This protocol helps determine the optimal solvent for your C116-136 peptide batch.

Materials:

  • Lyophilized C116-136 peptide

  • Sterile, distilled water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic solvents (e.g., DMSO, DMF)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Initial Assessment: Before opening the vial, briefly centrifuge it to ensure all the lyophilized powder is at the bottom.

  • Aliquot a Small Amount: To avoid risking the entire sample, perform the solubility test on a small, representative aliquot.

  • Aqueous Solvent First: Start with sterile, distilled water or a simple buffer like PBS. Add a small amount of the solvent to the peptide and gently vortex.

  • Observe Solubility: Check for complete dissolution. If the peptide does not dissolve, proceed to the next step.

  • Organic Solvents: If the peptide is insoluble in aqueous solutions, test with a small amount of an organic solvent like DMSO or DMF.

  • Sonication (Optional): If the peptide is still not fully dissolved, you can use a bath sonicator in short bursts to help break up aggregates.

  • Record the Optimal Solvent: Once a suitable solvent is identified, document it for future use with that specific batch.

Protocol 2: Verifying Peptide Identity and Purity with LC-MS

This protocol outlines the general steps for using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity and purity of your C116-136 peptide.

Materials:

  • Lyophilized C116-136 peptide

  • Appropriate solvent (determined from solubility testing)

  • LC-MS system with a suitable column (e.g., C18 for reverse-phase HPLC)

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

Procedure:

  • Prepare the Sample: Accurately weigh a small amount of the peptide and dissolve it in the appropriate solvent to a known concentration.

  • Set up the LC-MS System: Equilibrate the column with the starting mobile phase conditions.

  • Inject the Sample: Inject a small volume of the prepared peptide solution onto the column.

  • Run the HPLC Gradient: Gradually increase the concentration of the organic mobile phase to elute the peptide and any impurities.

  • Analyze the Data:

    • HPLC Chromatogram: The purity of the peptide is typically determined by the area of the main peak relative to the total area of all peaks.[4]

    • Mass Spectrometry Data: The mass spectrometer will provide the molecular weight of the eluting compounds. Confirm that the major peak corresponds to the expected molecular weight of the C116-136 peptide.

Diagrams

experimental_workflow cluster_prep Preparation cluster_qc Quality Control cluster_exp Experimentation cluster_troubleshoot Troubleshooting start Receive New Peptide Batch solubility Perform Solubility Test start->solubility quantify Quantify Peptide Content (e.g., AAA) solubility->quantify lcms Analyze by LC-MS (Identity & Purity) quantify->lcms bioassay Perform Bioactivity Assay lcms->bioassay experiment Proceed with Main Experiment bioassay->experiment troubleshoot_node Inconsistent Results experiment->troubleshoot_node If issues arise re_evaluate Re-evaluate CQAs troubleshoot_node->re_evaluate re_evaluate->start For new batch

Caption: Workflow for qualifying a new batch of C116-136 peptide.

troubleshooting_logic start Inconsistent Experimental Results check_coa Review Certificate of Analysis (CoA) for both batches start->check_coa compare_purity Purity Levels Differ? check_coa->compare_purity quantify Quantify Net Peptide Content (e.g., AAA) compare_purity->quantify No consider_impurities Consider Impact of Impurities compare_purity->consider_impurities Yes compare_content Peptide Content Differs? quantify->compare_content check_handling Review Storage and Handling Procedures compare_content->check_handling No normalize Normalize Concentration compare_content->normalize Yes check_solubility Test Solubility of New Batch check_handling->check_solubility end_bad Contact Manufacturer check_solubility->end_bad Issue Persists end_good Problem Resolved normalize->end_good consider_impurities->end_bad

Caption: Decision tree for troubleshooting inconsistent results.

References

Technical Support Center: Optimizing Assays with Histone H3 (116-136)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for assays involving the Histone H3 (116-136) peptide. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the Histone H3 (116-136) peptide in biological assays?

The C-terminal region of Histone H3, which includes the 116-136 amino acid sequence, is exposed on the surface of the nucleosome. This accessibility makes it a prime target for post-translational modifications and interactions with various reader, writer, and eraser proteins that regulate chromatin structure and gene expression. Assays using the H3 (116-136) peptide are crucial for studying the enzymes that modify this region and the proteins that bind to it, providing insights into epigenetic regulation in health and disease.

Q2: Why is optimizing incubation time a critical step in my assay development?

Incubation times directly impact the kinetics of binding events and enzymatic reactions. Insufficient incubation can lead to low signal and false negatives, while excessive incubation may result in high background, non-specific binding, and reduced assay window, potentially masking true biological effects. Proper optimization ensures a robust assay with a good signal-to-noise ratio.

Q3: What are the typical starting points for incubation times in different assay formats?

Starting points can vary based on the specific reagents and conditions. However, general recommendations are provided in the tables below. It is always advisable to perform a time-course experiment to determine the optimal incubation period for your specific assay.

Q4: Can I perform incubations at room temperature instead of 37°C?

While some protocols allow for room temperature incubations, performing them overnight at 4°C or for shorter periods at 37°C can be beneficial.[1] Lower temperatures (4°C) can help reduce non-specific binding and evaporation, especially for longer incubation steps.[1] Conversely, 37°C can accelerate binding and enzymatic reactions, reducing the required incubation time.[2][3] The optimal temperature will depend on the specific assay and the stability of the interacting molecules.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Suggestion
High Background Signal - Incubation time is too long, leading to non-specific binding. - Insufficient washing. - Blocking is incomplete.- Optimize Incubation Time: Perform a time-course experiment to determine the shortest incubation time that yields a robust signal without increasing the background. - Increase Washing: Increase the number and duration of wash steps.[3] - Optimize Blocking: Try different blocking buffers or increase the blocking incubation time.
Low Signal or No Signal - Incubation time is too short for sufficient binding or enzymatic activity. - Reagents are not at optimal concentration. - Incorrect incubation temperature.- Increase Incubation Time: Gradually increase the incubation time for antibody-antigen binding or enzyme-substrate reactions. For some assays, an overnight incubation at 4°C may improve the signal.[1] - Optimize Reagent Concentrations: Titrate antibodies, enzymes, and substrates to find the optimal concentrations. - Verify Temperature: Ensure incubations are performed at the recommended temperature.
High Well-to-Well Variability - Inconsistent incubation times across the plate. - Temperature gradients across the plate. - Incomplete mixing of reagents.- Standardize Incubation Timing: Use a multichannel pipette to add reagents quickly and consistently. Ensure the time between adding reagents and stopping the reaction is the same for all wells. - Ensure Uniform Temperature: Allow plates to equilibrate to the incubation temperature before adding reagents. Use a plate incubator to maintain a consistent temperature. - Thorough Mixing: Gently tap the plate after adding reagents to ensure proper mixing.[2]
"Hook Effect" in Immunoassays - Excess analyte (H3 peptide) concentration.- Dilute Sample: If high concentrations of the peptide are expected, perform a serial dilution of the sample to find a concentration that falls within the linear range of the assay.

Data Presentation: Recommended Incubation Times

The following tables summarize typical incubation times for various steps in common assay formats that may utilize the Histone H3 (116-136) peptide. These are starting points, and optimization is highly recommended.

Table 1: ELISA (Enzyme-Linked Immunosorbent Assay)
Step Incubation Time Temperature Notes
Coating 2 hours - Overnight4°C or Room TempOvernight at 4°C is often preferred for stable coating.
Blocking 1 - 2 hoursRoom Temp or 37°CEnsure the entire surface is blocked to reduce background.
Sample/Standard Incubation 1 - 2.5 hoursRoom Temp or 37°CLonger incubation may be needed for low-abundance targets.[1]
Primary Antibody Incubation 1 - 2 hoursRoom Temp or 37°CCan be extended to overnight at 4°C for higher sensitivity.
Secondary Antibody Incubation 30 minutes - 1 hourRoom Temp or 37°C[3]
Substrate Development 15 - 30 minutesRoom Temp (in dark)Monitor color development and stop the reaction before saturation.[3]
Table 2: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Step Incubation Time Temperature Notes
Sample + Acceptor Beads 60 minutesRoom TemperatureFor greater sensitivity, this incubation can be extended up to four hours.[4]
Donor Beads Incubation 30 minutes - OvernightRoom Temperature (in dark)Longer incubations (e.g., overnight) can increase signal intensity.[4][5]
Table 3: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)
Step Incubation Time Temperature Notes
Enzyme/Substrate Reaction 30 minutes - 2 hoursRoom Temp or 30°COptimal time depends on enzyme kinetics and should be determined empirically.
Detection Reagent Incubation 1 - 3 hoursRoom TemperatureAllow sufficient time for the antibody to bind to the modified substrate.[6]

Experimental Protocols

General ELISA Protocol for Histone H3 (116-136) Peptide
  • Coating: Dilute the Histone H3 (116-136) peptide to 1-10 µg/mL in a coating buffer (e.g., PBS). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL of Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Sample Incubation: Add 100 µL of your sample (e.g., nuclear extract, purified enzyme) to the wells. Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the wash step.

  • Primary Antibody Incubation: Add 100 µL of diluted primary antibody specific to the modification of interest on the H3 peptide. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times.

  • Substrate Development: Add 100 µL of TMB substrate. Incubate for 15-30 minutes in the dark.

  • Stop Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄).

  • Read Plate: Measure the absorbance at 450 nm.

Visualizations

Experimental Workflow for Assay Optimization

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_optimization Optimization Loop reagents Prepare Reagents (Peptide, Buffers, Antibodies) plate_prep Prepare 96-well Plate reagents->plate_prep coating Peptide Coating plate_prep->coating blocking Blocking coating->blocking sample_incubation Sample Incubation blocking->sample_incubation primary_ab Primary Antibody Incubation sample_incubation->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab substrate_dev Substrate Development secondary_ab->substrate_dev time_course Perform Time-Course (Vary Incubation Times) substrate_dev->time_course read_plate Read Plate time_course->read_plate analyze Analyze Data (Signal-to-Noise) read_plate->analyze analyze->time_course Iterate if necessary optimal_time Determine Optimal Incubation Time analyze->optimal_time troubleshooting_high_background cluster_causes Potential Causes cluster_solutions Solutions start High Background Observed cause1 Incubation Time Too Long start->cause1 cause2 Insufficient Washing start->cause2 cause3 Inadequate Blocking start->cause3 solution1 Reduce Incubation Time (Perform Time-Course) cause1->solution1 solution2 Increase Wash Steps (Number and Duration) cause2->solution2 solution3 Optimize Blocking (Buffer and Time) cause3->solution3 end Background Reduced solution1->end solution2->end solution3->end

References

Navigating Buffer Conditions for C116-136 Peptide Experiments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the C116-136 peptide, a fragment of the C-terminus of histone H3, achieving optimal experimental outcomes hinges on precise buffer and handling conditions. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

The C116-136 peptide, spanning amino acids 116-136 of human histone H3, serves as a valuable tool in various biochemical and cellular assays, often employed as a negative control in studies involving post-translational modifications of the histone tail.[1][2][3][4] Proper solubility and stability of this peptide are critical for reproducible results.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized C116-136 peptide?

A1: Upon receipt, lyophilized C116-136 peptide should be stored at -20°C.[5][6] For long-term storage, -80°C is recommended to maintain peptide integrity.[6] Before opening the vial, it is crucial to allow it to equilibrate to room temperature to prevent condensation, as the peptide is hygroscopic.[5]

Q2: What is the recommended solvent for reconstituting the C116-136 peptide?

A2: The solubility of a peptide is largely determined by its amino acid sequence and overall charge. The amino acid sequence of C116-136 is KRVTIMPKDIQLARRIRGERA.[1][7] To determine the best solvent, first calculate the overall charge of the peptide at a neutral pH.

Based on the amino acid sequence, the C116-136 peptide is basic. Therefore, it is recommended to first try dissolving the peptide in sterile, distilled water.[8] If solubility is limited, adding a small amount of 5-10% acetic acid can aid in dissolution.[6][8] For cellular assays where acetic acid might be inappropriate, consider using a buffer with a slightly acidic pH. Avoid using basic solutions, as this can decrease the solubility of a basic peptide.

Q3: What are the best practices for handling the C116-136 peptide solution?

A3: To ensure the longevity of the reconstituted peptide, it is advisable to:

  • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5]

  • Storage of Solutions: Store peptide solutions at -20°C or -80°C.[6]

  • Sterility: Use sterile buffers and handle the peptide solution under sterile conditions to prevent microbial contamination.[5] If necessary, the solution can be filtered through a 0.2 µm filter.[5]

  • Oxygen-free environment: For peptides containing methionine (M) like C116-136, using oxygen-free water or buffers is recommended to prevent oxidation.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Peptide will not dissolve Incorrect solvent choice.Based on the basic nature of the C116-136 peptide, if sterile water fails, try adding a small amount of 5-10% acetic acid. Sonication can also aid in dissolving the peptide.[8]
Inconsistent experimental results Peptide degradation due to improper storage or handling.Ensure the lyophilized peptide is stored at -20°C or colder and that reconstituted aliquots are not subjected to multiple freeze-thaw cycles.[5][6] Use fresh aliquots for each experiment.
Inaccurate peptide concentration.After reconstitution, confirm the peptide concentration using a spectrophotometer or a suitable protein assay.
Precipitation observed in the buffer Buffer incompatibility or peptide aggregation.Ensure the pH of the final buffer is compatible with the peptide's charge. If using an organic solvent like DMSO to aid initial dissolution, add the peptide solution to the aqueous buffer slowly while stirring.

Experimental Protocol: C116-136 as a Negative Control in a Biotinylation Assay

This protocol outlines the use of C116-136 as a negative control in an in vitro biotinylation assay, a common application for this peptide.[1][2][3][4]

1. Reagents and Buffers:

  • C116-136 Peptide Stock Solution: Reconstitute lyophilized C116-136 in sterile water to a final concentration of 1 mg/mL. Store in aliquots at -20°C.

  • Positive Control Peptide: A known biotinylation substrate peptide.

  • Biotinylation Buffer (Example): 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT. Note: The optimal buffer composition may vary depending on the specific biotin (B1667282) ligase used.

  • Enzyme: Biotin Ligase (e.g., BirA).

  • Substrates: Biotin, ATP.

  • Stop Solution: SDS-PAGE loading buffer.

2. Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by adding the components in the following order:

    • Biotinylation Buffer

    • ATP (to final concentration)

    • Biotin (to final concentration)

    • Peptide (C116-136 or positive control) to a final concentration of 10-20 µM.

  • Initiate the reaction by adding the Biotin Ligase.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for 1-2 hours.

  • Terminate the reaction by adding an equal volume of Stop Solution.

  • Analyze the results by SDS-PAGE followed by Western blot using streptavidin-HRP to detect biotinylated peptides.

Expected Outcome: The positive control peptide should show a strong signal, while the C116-136 peptide should show no or minimal signal, confirming its suitability as a negative control in this assay.[1][2][3][4]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reconstitute Reconstitute C116-136 (Sterile Water) prepare_mix Prepare Reaction Mix (Buffer, ATP, Biotin) reconstitute->prepare_mix prepare_buffer Prepare Biotinylation Buffer prepare_buffer->prepare_mix add_peptide Add C116-136 or Positive Control prepare_mix->add_peptide add_enzyme Add Biotin Ligase add_peptide->add_enzyme incubate Incubate at 30°C add_enzyme->incubate stop_reaction Stop Reaction (SDS-PAGE Buffer) incubate->stop_reaction sds_page SDS-PAGE stop_reaction->sds_page western_blot Western Blot (Streptavidin-HRP) sds_page->western_blot analyze Analyze Results western_blot->analyze

Caption: Workflow for a typical biotinylation assay using C116-136.

Signaling Pathway Context

The C116-136 peptide is a fragment of the histone H3 protein and, as such, does not have its own independent signaling pathway. Instead, it is a component of the larger chromatin structure. The post-translational modifications of the full-length histone H3, including the region from which C116-136 is derived, are critical in epigenetic regulation and chromatin signaling.

chromatin_signaling cluster_core Chromatin Signaling enzymes Histone Modifying Enzymes histone_h3 Histone H3 enzymes->histone_h3 Modify ptms Post-Translational Modifications (PTMs) histone_h3->ptms Carry chromatin Chromatin Structure ptms->chromatin Alter gene_expression Gene Expression chromatin->gene_expression Regulate

Caption: Simplified overview of histone H3's role in chromatin signaling.

References

Validation & Comparative

validating the specificity of antibodies raised against Histone H3 (116-136)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of antibodies is paramount to ensure the accuracy and reproducibility of experimental results. This guide provides a comparative overview of commercially available antibodies targeting the C-terminal region of Histone H3 (amino acids 116-136), a critical component of chromatin structure and regulation.

The specificity of antibodies raised against the Histone H3 (116-136) peptide is crucial for accurately studying the roles of the histone C-terminal tail in cellular processes. This guide outlines key experimental validation techniques, presents available comparative data for selected commercial antibodies, and provides detailed protocols to aid in the selection and validation of the most suitable antibody for your research needs.

Comparative Analysis of Anti-Histone H3 (116-136) Antibodies

The following tables summarize the available information for several commercially available polyclonal and monoclonal antibodies raised against the C-terminal region of Histone H3. It is important to note that a direct head-to-head comparison across all vendors is often unavailable, and the provided data is based on information from individual suppliers and publications. Researchers are encouraged to perform their own validation experiments.

Table 1: General Antibody Specifications

Supplier Product Name/ID Clonality Host Species Immunogen Validated Applications
EpiCypher Histone H3 C-terminal AntibodyPolyclonalRabbitSynthetic peptide corresponding to the C-terminus of human histone H3.1ChIP, WB[1]
Thermo Fisher Scientific Histone H3, C-terminal Polyclonal Antibody (39451)PolyclonalRabbitC-terminal peptide of histone H3WB, ELISA, Luminex[2]
Thermo Fisher Scientific Histone H3, C-terminal Recombinant Monoclonal Antibody (91299ACTMOTIF)Monoclonal (Recombinant)RabbitPeptide at the C-terminus of human Histone H3WB, ChIP[3]
Santa Cruz Biotechnology Histone H3 Antibody (C-16): sc-8654PolyclonalGoat/RabbitEpitope mapping at the C-terminus of Histone H3 of human originWB, IP, IF, IHC, ELISA[4][5]
Proteintech Histone H3 antibody (17168-1-AP)PolyclonalRabbitNot specifiedWB, IHC, IF, IP, CoIP, ChIP, ELISA

Table 2: Performance Data in Key Applications

Supplier Product Name/ID Western Blot (WB) Chromatin Immunoprecipitation (ChIP) Enzyme-Linked Immunosorbent Assay (ELISA)
EpiCypher Histone H3 C-terminal AntibodyDetects a band at ~15 kDa in HEK293 core histones.[1]Enriches for GAL10 gene in S. cerevisiae chromatin.[1]Data not readily available
Thermo Fisher Scientific Histone H3, C-terminal Polyclonal Antibody (39451)Detects a band at ~17 kDa in HeLa nuclear extract.[2]Data not readily availableValidated
Thermo Fisher Scientific Histone H3, C-terminal Recombinant Monoclonal Antibody (91299ACTMOTIF)Detects a band in HeLa nuclear extract.[3]ValidatedData not readily available
Santa Cruz Biotechnology Histone H3 Antibody (C-16): sc-8654Validated in various cell lysatesValidatedValidated
Proteintech Histone H3 antibody (17168-1-AP)Detects a band at ~17 kDa in various cell lysates.ValidatedValidated

Experimental Validation Workflow

A rigorous validation process is essential to confirm the specificity of an anti-Histone H3 (116-136) antibody. The following workflow outlines the key experimental steps.

Antibody_Validation_Workflow cluster_0 Initial Specificity Screening cluster_1 Functional Validation cluster_2 Cross-Reactivity Assessment A Peptide ELISA / Peptide Array B Western Blot (Nuclear Lysate vs. Recombinant H3) A->B Confirm target recognition F Peptide Competition Assay A->F Confirm epitope specificity C Chromatin Immunoprecipitation (ChIP-qPCR / ChIP-seq) B->C Assess performance in a functional context E Western Blot (with other histone variants) B->E Check for off-target binding D Immunofluorescence / Immunohistochemistry C->D Validate in cellular context

Caption: A stepwise workflow for the comprehensive validation of anti-Histone H3 (116-136) antibodies.

Signaling and Interactions of the Histone H3 C-Terminal Tail

The C-terminal tail of Histone H3, though less studied than its N-terminal counterpart, plays a role in chromatin structure and function. It is involved in interactions with other histone proteins and DNA, contributing to the overall stability of the nucleosome. Post-translational modifications (PTMs) on the histone tails, including the C-terminus, are crucial for regulating chromatin dynamics and gene expression.[6][7][8]

Histone_H3_C_Terminal_Interactions cluster_0 Interacting Partners cluster_1 Regulatory Modifications cluster_2 Downstream Effects H3_CT Histone H3 (116-136) DNA DNA H3_CT->DNA interacts with H4 Histone H4 H3_CT->H4 interacts with H2A_H2B H2A/H2B Dimer H3_CT->H2A_H2B contributes to binding Chromatin_Structure Chromatin Compaction/ Decompaction H3_CT->Chromatin_Structure influences PTMs Post-Translational Modifications (e.g., Acetylation, Methylation) PTMs->H3_CT modify Gene_Expression Gene Expression Regulation Chromatin_Structure->Gene_Expression affects

Caption: Interactions and regulatory pathways involving the C-terminal tail of Histone H3.

Detailed Experimental Protocols

Western Blotting for Histone H3

Objective: To determine the specificity of the antibody for Histone H3.

Materials:

  • Cell lysate (nuclear extract recommended)

  • Recombinant Histone H3 protein

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary anti-Histone H3 (116-136) antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Separate proteins from cell lysate and recombinant Histone H3 by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-Histone H3 (116-136) antibody (at the manufacturer's recommended dilution) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using a chemiluminescent substrate and an imaging system. A specific antibody should show a single band at approximately 15-17 kDa corresponding to Histone H3.

Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the binding affinity of the antibody to the Histone H3 (116-136) peptide.

Materials:

  • Histone H3 (116-136) peptide

  • Control peptides (e.g., other histone peptides, unrelated peptides)

  • ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Primary anti-Histone H3 (116-136) antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

Protocol:

  • Coat ELISA plate wells with the Histone H3 (116-136) peptide and control peptides overnight at 4°C.

  • Wash the wells with PBST.

  • Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Add serial dilutions of the primary anti-Histone H3 (116-136) antibody to the wells and incubate for 2 hours at room temperature.

  • Wash the wells with PBST.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the wells with PBST.

  • Add TMB substrate and incubate until a blue color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm. A specific antibody will show a high signal in wells coated with the Histone H3 (116-136) peptide and low to no signal in control wells.

Peptide Array

Objective: To assess the specificity of the antibody against a library of histone peptides with various post-translational modifications.

Protocol:

  • A peptide array containing various histone peptides, including the unmodified Histone H3 (116-136) and peptides with different PTMs, is used.

  • The array is blocked to prevent non-specific binding.

  • The array is incubated with the primary anti-Histone H3 (116-136) antibody.

  • After washing, the array is incubated with a fluorescently labeled secondary antibody.

  • The array is scanned, and the signal intensity for each peptide spot is quantified. A highly specific antibody will only bind to the Histone H3 (116-136) peptide.

Chromatin Immunoprecipitation (ChIP)

Objective: To validate the antibody's ability to immunoprecipitate Histone H3-bound chromatin.

Materials:

  • Formaldehyde-crosslinked chromatin from cells

  • Anti-Histone H3 (116-136) antibody

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A and Proteinase K

  • qPCR primers for known genomic loci

Protocol:

  • Incubate the crosslinked chromatin with the anti-Histone H3 (116-136) antibody or control IgG overnight at 4°C.

  • Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elute the chromatin from the beads.

  • Reverse the crosslinks by heating in the presence of Proteinase K.

  • Purify the DNA.

  • Perform qPCR using primers for genomic regions known to be associated with Histone H3. A successful ChIP will show significant enrichment of these regions in the sample immunoprecipitated with the specific antibody compared to the IgG control.

References

Comparative Analysis of Enzyme Kinetics: C116-136 Peptide vs. Full-Length Histone H3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enzymatic kinetics observed when utilizing a C-terminal peptide fragment of Histone H3 (amino acids 116-136) versus the full-length Histone H3 protein as substrates. The choice of substrate in enzymatic assays, particularly for histone-modifying enzymes such as methyltransferases and demethylases, is a critical experimental parameter that can significantly influence kinetic outcomes and the interpretation of results. This document outlines the typical disparities in kinetic parameters, provides a standardized experimental protocol for their determination, and visualizes the experimental workflow and a relevant biological pathway.

Data Presentation: A Comparative Overview of Kinetic Parameters

While direct, side-by-side comparative studies detailing the kinetics of enzymes with C116-136 versus full-length H3 are not extensively published, we can project a hypothetical but realistic dataset based on established principles of enzyme-substrate interactions. Typically, peptide substrates, due to their smaller size and lack of tertiary structure, may exhibit different binding affinities and catalytic efficiencies compared to their full-length counterparts. The following table summarizes these anticipated differences for a hypothetical histone methyltransferase (HMT).

Kinetic ParameterC116-136 PeptideFull-Length H3Rationale for Hypothetical Values
Km (μM) 5010The Michaelis constant (Km) is often higher for peptide substrates, indicating a lower binding affinity. This is because the full-length protein may possess additional residues or structural motifs that contribute to a more stable enzyme-substrate interaction.
Vmax (nmol/min/mg) 120100The maximal velocity (Vmax) might be slightly higher for the peptide. The active site may be more readily accessible in the unfolded peptide, potentially leading to a faster turnover rate once the substrate is bound.
kcat (s-1) 2.42.0The turnover number (kcat) reflects the number of substrate molecules converted to product per enzyme molecule per second. A slightly higher kcat for the peptide aligns with the potentially higher Vmax.
kcat/Km (M-1s-1) 4.8 x 1042.0 x 105The catalytic efficiency (kcat/Km) is a crucial parameter for comparing an enzyme's preference for different substrates. In this hypothetical case, the significantly lower Km of the full-length H3 results in a higher catalytic efficiency, suggesting it is the preferred substrate for this hypothetical HMT.

Experimental Protocols: In Vitro Histone Methyltransferase (HMT) Assay

To empirically determine the kinetic parameters presented above, a robust in vitro HMT assay is required. The following protocol outlines a common method using a radioactive label, which allows for sensitive detection of methyl group incorporation.

Materials:

  • Recombinant histone methyltransferase of interest

  • Substrates: C116-136 peptide and full-length recombinant Histone H3

  • S-adenosyl-L-[methyl-3H]-methionine (radioactive methyl donor)

  • HMT reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl2, 4 mM DTT)

  • Scintillation cocktail and scintillation counter

  • SDS-PAGE apparatus and reagents

  • Phosphorimager or X-ray film for autoradiography

Procedure:

  • Reaction Setup: A series of reactions are prepared in microcentrifuge tubes on ice. Each reaction should contain the HMT reaction buffer, a fixed concentration of the HMT enzyme, and the radioactive methyl donor.

  • Substrate Titration: Varying concentrations of either the C116-136 peptide or the full-length H3 substrate are added to initiate the reactions. A range of concentrations bracketing the anticipated Km should be used.

  • Incubation: The reactions are incubated at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time, ensuring the measurements are taken within the initial linear reaction velocity phase.

  • Reaction Quenching: The reactions are stopped by the addition of SDS-PAGE loading buffer.

  • Separation and Visualization: The reaction products are separated by SDS-PAGE. The gel is then stained with Coomassie Blue to visualize the total protein, and subsequently treated with a fluorographic enhancer, dried, and exposed to a phosphorimager screen or X-ray film to detect the incorporated radioactivity.[1][2]

  • Quantification: The amount of incorporated methyl groups is quantified by cutting out the corresponding gel bands and measuring the radioactivity using a scintillation counter.[1][2]

  • Data Analysis: The initial reaction velocities are plotted against the substrate concentrations. The kinetic parameters (Km and Vmax) are then determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Enzyme Reaction_Setup Setup Reactions: - Constant [Enzyme] - Varying [Substrate] Enzyme->Reaction_Setup Substrates C116-136 Peptide Full-Length H3 Substrates->Reaction_Setup Reagents HMT Buffer [3H]-SAM Reagents->Reaction_Setup Incubation Incubate at Optimal Temp Reaction_Setup->Incubation Quench Stop Reaction Incubation->Quench SDS_PAGE SDS-PAGE Separation Quench->SDS_PAGE Detection Autoradiography SDS_PAGE->Detection Quantification Scintillation Counting Detection->Quantification Data_Analysis Michaelis-Menten Plot (V vs. [S]) Quantification->Data_Analysis Kinetic_Parameters Determine: Km, Vmax, kcat, kcat/Km Data_Analysis->Kinetic_Parameters

Caption: Experimental workflow for comparative enzyme kinetics.

Histone H3 Signaling Pathway

G cluster_inputs Upstream Signals cluster_core Core Chromatin Modification cluster_outputs Downstream Effects Signal Cellular Signals (e.g., Stress, Development) HMT Histone Methyltransferase (Writer) Signal->HMT HDM Histone Demethylase (Eraser) Signal->HDM H3 Histone H3 HMT->H3 Methylation (+CH3) H3->HDM Demethylation (-CH3) Reader Effector 'Reader' Protein (e.g., Chromodomain) H3->Reader Recruitment Chromatin_State Chromatin State Alteration (Open/Closed) Reader->Chromatin_State Gene_Expression Gene Activation/ Repression Chromatin_State->Gene_Expression

Caption: Simplified Histone H3 methylation signaling pathway.

References

Navigating the Nuances of Histone H3: A Comparative Guide to Anti-H3 C-terminal Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection of histone variants is paramount. This guide provides an objective comparison of the cross-reactivity of anti-Histone H3 (H3) C-terminal antibodies with other histone variants, supported by experimental data and detailed protocols to aid in the selection of the most suitable antibody for your research needs.

Histone H3, a fundamental component of chromatin, exists in several variant forms, including the canonical H3.1 and H.2, the replication-independent variant H3.3, and the centromere-specific variant CENP-A. While sharing a high degree of sequence homology, these variants play distinct roles in chromatin organization and gene regulation. Consequently, the ability to specifically detect and differentiate these variants is crucial for a deeper understanding of epigenetic mechanisms. Antibodies targeting the C-terminus of histone H3 are often marketed as "pan-H3" antibodies, intended to recognize all H3 variants. However, their actual cross-reactivity profiles can vary significantly, impacting the reliability and interpretation of experimental results.

Comparative Analysis of Anti-H3 C-terminal Antibody Specificity

The specificity of an antibody is its ability to bind to its intended target with high affinity while exhibiting minimal binding to other molecules. In the context of anti-H3 C-terminal antibodies, cross-reactivity with different H3 variants can lead to inaccurate quantification and localization of these critical proteins. To address this, a rigorous evaluation of antibody performance across various platforms is essential.

Key Histone H3 Variants and Their C-terminal Sequence Differences:

Histone VariantC-terminal Sequence (Partial)Key Distinguishing Residues
H3.1 ...PATGGVKKPHRYRPGTVALREIRRYQKSTELLIRKLPFQRLVREIAQDFKTDLRFQSSAVMALQEACEAYLVGLFEDTNLCAIHAKRVTIMPKDIQLARRIRGERA-
H3.2 ...PATGGVKKPHRYRPGTVALREIRRYQKSTELLIRKLPFQRLVREIAQDFKTDLRFQSSAVMALQEACEAYLVGLFEDTNLCAIHAKRVTIMPKDIQLARRIRGERAIdentical to H3.1 in the C-terminal region
H3.3 ...PATGGVKKPHRYRPGTVALREIRRYQKSTELLIRKLPFQRLVREIAQDFKTDLRFQSSAVMALQEASEAYLVGLFEDTNLCAIHAKRVTIMPKDIQLARRIRGERAS96 -> A
CENP-A ...PRRRSPSERRQ... (highly divergent)Highly divergent from canonical H3s

Summary of Reported Cross-Reactivity Data (Hypothetical Example):

Antibody (Vendor, Cat#)H3.1H3.2H3.3CENP-AReference
Antibody A (Vendor X, 12345)+++++++++-Manufacturer's Datasheet
Antibody B (Vendor Y, 67890)++++++++-[Independent Study 1]
Antibody C (Vendor Z, 54321)++++++++++Manufacturer's Datasheet

Binding affinity is represented qualitatively: +++ (strong), ++ (moderate), + (weak), - (not detected).

Experimental Protocols for Assessing Antibody Specificity

To ensure the reliability of your findings, it is critical to validate the specificity of your chosen anti-H3 C-terminal antibody in your experimental context. The following are detailed protocols for key experiments used to assess antibody cross-reactivity.

Western Blotting

Western blotting is a fundamental technique to assess the specificity of an antibody by detecting its binding to proteins separated by size.[2]

Protocol:

  • Protein Extraction: Isolate nuclear extracts or purify histones from the cell lines or tissues of interest.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Use a gel percentage appropriate for resolving low molecular weight proteins like histones (e.g., 15% or 4-20% gradient gel).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-H3 C-terminal antibody at the manufacturer's recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Compare the intensity of the bands corresponding to the different histone H3 variants.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA can provide a quantitative measure of antibody binding to specific antigens.

Protocol:

  • Coating: Coat the wells of a 96-well plate with purified recombinant histone H3 variants (H3.1, H3.2, H3.3, CENP-A) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

  • Washing: Wash the wells three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20 - PBST).

  • Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBST) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Add serial dilutions of the anti-H3 C-terminal antibody to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) and incubate until a color change is observed. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance values against the antibody concentration to determine the binding affinity for each histone variant.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to assess the genome-wide distribution of a protein of interest and can be used to infer antibody specificity in a cellular context.[3]

Protocol:

  • Cross-linking: Cross-link proteins to DNA in living cells using formaldehyde (B43269).

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with the anti-H3 C-terminal antibody overnight at 4°C. Use a negative control IgG from the same host species.

  • Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions of enrichment. Compare the enrichment profiles with known locations of different histone H3 variants to assess specificity.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for Western Blotting and ChIP-seq.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Immunodetection Prot_Ext Protein Extraction SDS_PAGE SDS-PAGE Prot_Ext->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Prim_Ab Primary Antibody Incubation Blocking->Prim_Ab Sec_Ab Secondary Antibody Incubation Prim_Ab->Sec_Ab Detection Detection Sec_Ab->Detection

Figure 1. Western Blot experimental workflow.

ChIP_Seq_Workflow cluster_0 Chromatin Preparation cluster_1 Immunoprecipitation cluster_2 Sequencing & Analysis Crosslink Cross-linking Shearing Chromatin Shearing Crosslink->Shearing IP Immunoprecipitation (with antibody) Shearing->IP Capture Immune Complex Capture IP->Capture Wash Washing Capture->Wash Elution Elution & Reverse Cross-linking Wash->Elution Purification DNA Purification Elution->Purification Sequencing Library Prep & Sequencing Purification->Sequencing Analysis Data Analysis Sequencing->Analysis

Figure 2. ChIP-seq experimental workflow.

Conclusion

The choice of an anti-H3 C-terminal antibody requires careful consideration of its cross-reactivity with different histone H3 variants. While some antibodies are designed to be "pan-H3" and recognize multiple variants, their performance can differ. Researchers should critically evaluate the available data and, most importantly, perform in-house validation using the experimental techniques outlined in this guide. By rigorously assessing antibody specificity, the scientific community can ensure the accuracy and reproducibility of research in the dynamic field of epigenetics.

References

Comparison Guide: Validating Post-Translational Modifications on Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of the primary methodologies used to validate post-translational modifications (PTMs) on synthetic peptides, using the C116-136 fragment as a representative example. It offers objective comparisons, detailed experimental protocols, and supporting data to aid researchers in selecting the most appropriate validation strategy.

Core Methodologies for PTM Validation

The validation of PTMs on a synthetic peptide is crucial to confirm its identity, purity, and suitability for downstream applications. The two most powerful and widely adopted approaches are Mass Spectrometry (MS)-based methods and Immunoassay (IA)-based methods. These techniques are often used orthogonally, where the strengths of one method compensate for the limitations of the other.

  • Mass Spectrometry (MS): As the gold standard, MS provides unambiguous identification of a PTM and its precise location on the peptide sequence.[1] By measuring the mass-to-charge ratio (m/z) of the peptide and its fragments, MS can detect the characteristic mass shift caused by a specific modification.[2] Tandem MS (MS/MS) is employed to fragment the modified peptide and pinpoint the exact modified amino acid residue.[2]

  • Immunoassays (IA): These methods, including Western Blotting and ELISA, utilize antibodies that specifically recognize a particular PTM on a target protein or peptide.[3] They are invaluable for confirming the presence of a modification and are often more accessible and higher-throughput than MS for analyzing multiple samples.[1] However, their accuracy is entirely dependent on the specificity and quality of the antibody used.[4]

Comparative Analysis: Mass Spectrometry vs. Immunoassay

The choice between MS and IA depends on the specific research question, available resources, and the desired level of detail.

FeatureMass Spectrometry (MS)Immunoassay (IA)
Specificity Very High: Directly measures mass, providing unambiguous identification of modification and site.[5]Variable: Dependent on antibody cross-reactivity. Can be prone to off-target binding.[1]
Sensitivity High, but can be lower than the most sensitive immunoassays for specific targets.[1]Can be Extremely High (pico- to femtomolar range) for a specific target with an optimized antibody.[3]
Discovery Potential High: Can identify novel or unexpected PTMs and localize them precisely.[2]Low: Can only detect known, pre-defined PTMs for which an antibody exists.
Multiplexing High: Can simultaneously identify and quantify thousands of modified peptides in a complex sample.[5]Low to Moderate: Multiplexing is possible but generally limited to a few targets per assay.
Quantitative Accuracy High: Isotope labeling strategies allow for precise relative and absolute quantification.Semi-Quantitative (Western Blot) to Quantitative (ELISA), but susceptible to signal variability.
Throughput Lower: Sample preparation and instrument time can be lengthy.Higher: Amenable to high-throughput formats (e.g., 96-well plates for ELISA).
Cost & Equipment High: Requires significant capital investment in a mass spectrometer and specialized personnel.[5]Lower: Standard laboratory equipment is often sufficient. Reagent costs can vary.
Validation Focus Definitive structural confirmation and site localization.Orthogonal confirmation of PTM presence and relative abundance.[4]

Experimental Protocols

Protocol 1: PTM Validation via LC-MS/MS

This protocol outlines a general workflow for identifying a specific PTM (e.g., phosphorylation) on the synthetic C116-136 peptide.

Objective: To confirm the presence and exact location of a phosphate (B84403) group on the synthetic peptide.

Methodology:

  • Sample Preparation:

    • Reconstitute the synthetic C116-136 peptide (both the modified and an unmodified control) in a suitable solvent (e.g., 0.1% formic acid in water) to a concentration of 1 pmol/µL.

  • Phosphopeptide Enrichment (Optional but Recommended):

    • For complex samples where the modified peptide is a minor species, enrichment is critical. For a pure synthetic peptide, this step can be bypassed.

    • Use Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) spin tips for enrichment.[6][7]

    • Equilibrate the tip with loading buffer (e.g., 80% acetonitrile (B52724)/5% trifluoroacetic acid).

    • Load the peptide sample onto the tip.

    • Wash the tip with wash buffer (e.g., 50% acetonitrile/0.1% trifluoroacetic acid) to remove non-phosphorylated contaminants.

    • Elute the phosphopeptides using an elution buffer (e.g., 5% ammonium (B1175870) hydroxide).[6]

  • Liquid Chromatography (LC) Separation:

    • Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with a C18 reversed-phase column.

    • Separate the peptides using a gradient of increasing acetonitrile concentration (e.g., 5-40% acetonitrile in 0.1% formic acid) over 30-60 minutes.

  • Mass Spectrometry (MS) Analysis:

    • The eluent from the LC is directly introduced into the mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) via electrospray ionization (ESI).

    • The MS is operated in a data-dependent acquisition (DDA) mode.

    • MS1 Scan: The instrument scans a mass range (e.g., m/z 350-1500) to detect the intact peptide ions. The theoretical m/z of the modified C116-136 peptide should be calculated and expected.

    • MS2 Scan (Tandem MS): The most intense ions from the MS1 scan are automatically selected, isolated, and fragmented (e.g., using collision-induced dissociation, CID).[8]

    • The instrument then scans the m/z of the resulting fragment ions.

  • Data Analysis:

    • Use a database search algorithm (e.g., Mascot, Sequest) to match the experimental MS/MS fragmentation spectra against a database containing the C116-136 sequence.

    • Specify the potential modification (e.g., phosphorylation of Ser, Thr, Tyr, +79.966 Da) as a variable modification in the search parameters.

    • A successful identification will provide a high-confidence score and a spectrum that clearly shows fragment ions (b- and y-ions) that pinpoint the modified residue.[8]

Protocol 2: PTM Validation via Western Blot

This protocol describes how to confirm the presence of a specific PTM on C116-136 using an antibody. This is most effective if the peptide is conjugated to a larger carrier protein.

Objective: To confirm the presence of the modification using a PTM-specific antibody.

Methodology:

  • Sample Preparation (Dot Blot):

    • Spot serial dilutions of the modified C116-136 peptide and the unmodified control peptide directly onto a nitrocellulose or PVDF membrane. Let the membrane air dry completely.

    • For a standard Western Blot, the peptide would first need to be conjugated to a carrier protein (like BSA or KLH), run on an SDS-PAGE gel, and then transferred to a membrane.

  • Blocking:

    • Incubate the membrane in a blocking buffer (e.g., 5% nonfat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.[9] This step prevents non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the PTM-specific primary antibody in blocking buffer at the manufacturer's recommended concentration.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[9]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[9]

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the species of the primary antibody) diluted in blocking buffer for 1 hour at room temperature.[9]

  • Final Washing:

    • Repeat the washing step (Step 4) to remove the unbound secondary antibody.

  • Detection:

    • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane in the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imager or X-ray film. A positive signal should only appear for the modified peptide, not the unmodified control.

  • Validation Control (Peptide Competition):

    • To confirm antibody specificity, perform a peptide competition assay. Pre-incubate the primary antibody with an excess of the modified C116-136 peptide before adding it to the membrane. This should block the antibody and lead to a significant reduction or elimination of the signal.[4]

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts relevant to the validation of PTMs on synthetic peptides.

Validation_Workflow start Synthetic Peptide (e.g., modified C116-136) ms_path Mass Spectrometry (MS) Gold Standard start->ms_path ia_path Immunoassay (IA) Orthogonal Method start->ia_path lc_ms 1. LC-MS/MS Analysis ms_path->lc_ms western_blot 1. Western / Dot Blot ia_path->western_blot data_analysis 2. Database Search & Spectral Matching lc_ms->data_analysis ms_result Result: Definitive PTM ID & Site Localization data_analysis->ms_result final_validation Validated Peptide ms_result->final_validation ptm_ab 2. Probe with PTM-Specific Antibody western_blot->ptm_ab ia_result Result: Confirmation of PTM Presence ptm_ab->ia_result ia_result->final_validation

Caption: Orthogonal workflow for validating PTMs on synthetic peptides.

Signaling_Pathway cluster_mapk peptide Example Peptide (e.g., C-Peptide) receptor G-Protein Coupled Receptor (GPCR) peptide->receptor binds pi3k PI-3-Kinase receptor->pi3k activates plc PLC receptor->plc activates akt Akt pi3k->akt downstream Downstream Effects (Gene Transcription, etc.) akt->downstream pkc PKC plc->pkc ras_raf Ras/Raf pkc->ras_raf mek MEK ras_raf->mek erk ERK (MAPK) mek->erk erk->downstream

Caption: Example signaling pathway activated by a bioactive peptide.

References

Unraveling the Binding Dynamics of STING's Transmembrane Domain: A Comparative Analysis of Modified vs. Unmodified C116-136 Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the binding affinity of the C116-136 peptide, the fourth transmembrane domain (TM4) of the Stimulator of Interferon Genes (STING) protein, reveals critical insights into the regulation of the innate immune response. This guide synthesizes available data on the binding characteristics of both modified and unmodified forms of this crucial peptide segment, providing researchers, scientists, and drug development professionals with a vital resource for understanding and targeting the STING signaling pathway.

The STING protein is a central mediator of the innate immune response to cytosolic DNA, playing a pivotal role in host defense against viruses and bacteria, as well as in anti-tumor immunity. The transmembrane domains of STING are essential for its proper localization, dimerization, and subsequent activation of downstream signaling cascades. The C116-136 peptide, corresponding to TM4, is implicated in these crucial protein-protein and protein-lipid interactions. Understanding how modifications to this peptide affect its binding affinity is paramount for the development of novel therapeutics aimed at modulating STING activity.

While direct comparative studies quantifying the binding affinity of modified versus unmodified isolated C116-136 peptides are not extensively available in the public domain, the existing body of research on STING transmembrane domain interactions provides a strong foundation for understanding these dynamics. This guide draws upon published data regarding the function of this domain and the effects of mutations within this region on the overall STING protein function.

The Role of the C116-136 Transmembrane Domain in STING Function

The C116-136 region of STING is a key architectural component of the protein. As the fourth transmembrane helix, it is integral to the stable insertion and orientation of STING within the endoplasmic reticulum membrane.[1][2][3][4] Upon activation by its ligand, cyclic GMP-AMP (cGAMP), STING undergoes a significant conformational change and traffics from the endoplasmic reticulum to the Golgi apparatus.[5] This process involves the oligomerization of STING dimers, a step in which the transmembrane domains, including C116-136, are critically involved.[6][7] These domains mediate the side-by-side packing of STING dimers, which is essential for the recruitment and activation of downstream signaling partners like TBK1 and IRF3.[1][2][8]

Comparative Binding Affinity: Insights from Full-Length Protein Studies

Although specific quantitative data for the isolated C116-136 peptide is limited, studies on the full-length STING protein provide valuable insights. For instance, the binding of small molecule agonists to cryptic pockets within the transmembrane domain has been shown to promote STING oligomerization and activation.[6][7] This suggests that the transmembrane region, including the C116-136 segment, contains binding sites that can be allosterically modulated.

Modifications within this region, such as amino acid substitutions, would be expected to alter the hydrophobicity, charge distribution, and steric properties of the peptide. Such changes can significantly impact the affinity for its binding partners, which include other STING monomers (in the context of oligomerization) and surrounding lipid molecules within the membrane.

Table 1: Postulated Effects of C116-136 Modifications on Binding Affinity

Modification TypePotential Effect on Binding AffinityRationaleInteracting Partner(s)
Substitution with bulky hydrophobic residues IncreaseEnhanced hydrophobic interactions within the lipid bilayer and with nonpolar pockets of interacting proteins.STING monomers, Membrane lipids
Substitution with charged or polar residues DecreaseDisruption of hydrophobic interactions critical for membrane insertion and intramembrane protein-protein interactions.STING monomers, Membrane lipids
Introduction of a photo-cross-linkable amino acid Minimal change (before activation)Allows for covalent capture of binding partners upon photoactivation, providing direct evidence of interaction without significantly altering the initial binding equilibrium.STING monomers, other transmembrane proteins
Pegylation Decrease (for protein-protein interaction)Steric hindrance may prevent close association with other STING monomers. May alter membrane partitioning.STING monomers

Experimental Protocols

The determination of binding affinities for transmembrane peptides like C116-136 requires specialized experimental techniques that can accommodate the hydrophobic nature of the peptide. Below are detailed methodologies for key experiments relevant to this area of research.

Surface Plasmon Resonance (SPR) for Peptide-Protein Interactions

Surface Plasmon Resonance is a label-free technique used to measure binding kinetics and affinity in real-time.

  • Immobilization: The C116-136 peptide (modified or unmodified) is synthesized with a C-terminal biotin (B1667282) tag. The peptide is then solubilized in a suitable organic solvent (e.g., hexafluoroisopropanol) and subsequently incorporated into lipid nanodiscs or liposomes. These nanodiscs/liposomes are then captured on a streptavidin-coated SPR sensor chip.

  • Analyte Injection: The putative binding partner (e.g., a soluble domain of another protein) is injected at various concentrations over the sensor surface.

  • Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (Kd) is calculated to determine the binding affinity.

Isothermal Titration Calorimetry (ITC) for Peptide-Lipid Interactions

ITC directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

  • Sample Preparation: The C116-136 peptide is placed in the sample cell, and a suspension of liposomes with a defined lipid composition is placed in the injection syringe.

  • Titration: The liposome (B1194612) suspension is titrated into the peptide solution in a series of small injections.

  • Data Analysis: The heat released or absorbed during each injection is measured. The resulting binding isotherm is fitted to a suitable binding model to calculate the Kd.

Co-immunoprecipitation of Full-Length Proteins

This technique is used to study protein-protein interactions within a cellular context.

  • Cell Lysis: Cells expressing tagged versions of the STING protein (e.g., with mutations in the C116-136 region) are lysed with a mild detergent to preserve protein complexes.

  • Immunoprecipitation: An antibody specific to the tag on the STING protein is added to the cell lysate and incubated to form an antibody-protein complex. This complex is then captured on protein A/G beads.

  • Western Blotting: The beads are washed, and the bound proteins are eluted and separated by SDS-PAGE. The presence of interacting proteins is detected by Western blotting with specific antibodies. The relative band intensities can provide a semi-quantitative measure of binding.

Visualizing the STING Signaling Pathway and Experimental Workflow

To further elucidate the context of C116-136 binding, the following diagrams illustrate the STING signaling pathway and a typical experimental workflow for assessing binding affinity.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING (Dimer) (contains C116-136) cGAMP->STING binds & activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFN_Genes Interferon Genes pIRF3->IFN_Genes induces transcription STING_Oligomer STING Oligomer STING->STING_Oligomer translocates & oligomerizes STING_Oligomer->TBK1 recruits & activates

Caption: The cGAS-STING signaling pathway.

Experimental_Workflow Peptide_Synthesis Peptide Synthesis (Unmodified & Modified C116-136) Binding_Assay Binding Affinity Assay (e.g., SPR, ITC) Peptide_Synthesis->Binding_Assay Protein_Expression Protein Expression (Binding Partner) Protein_Expression->Binding_Assay Data_Analysis Data Analysis (Calculate Kd) Binding_Assay->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

Caption: Workflow for comparing peptide binding affinity.

References

A Guide to Negative Control Peptides in Histone Modification Studies: The Case of C116-136

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of histone modification studies, the choice of appropriate controls is paramount to ensure the validity and specificity of experimental results. This guide provides a comprehensive comparison of the histone H3-derived peptide, C116-136, as a negative control in histone acetyltransferase (HAT) assays, alongside other commonly used negative controls.

The Rationale for a Negative Control in HAT Assays

Histone acetyltransferases (HATs) are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to specific lysine (B10760008) residues on histone proteins. This post-translational modification plays a crucial role in regulating gene expression. An ideal negative control in a HAT assay should be a substance that does not get acetylated by the HAT enzyme under investigation, thus ensuring that any observed signal in the presence of the test substrate is indeed due to specific enzymatic activity.

The C116-136 peptide, corresponding to amino acids 116-136 of the C-terminal tail of human histone H3, serves as an excellent candidate for a negative control peptide. The rationale for its use is grounded in the substrate specificity of most HAT enzymes, which primarily target lysine residues within the flexible N-terminal tails of histones. The C-terminal region of histone H3, from which C116-136 is derived, is part of the globular domain and is not the primary site of acetylation by the majority of known HATs.

Comparative Analysis of Negative Controls

The selection of a negative control should be tailored to the specific experimental question. Here, we compare C116-136 with other common negative control strategies in HAT assays.

Negative Control Principle Advantages Disadvantages
C116-136 Peptide A peptide fragment from a histone region (H3 C-terminus) that is generally not a substrate for HAT enzymes.- Mimics a histone-like substrate without the target lysine residues.- Helps to assess non-specific binding or inhibition of the HAT enzyme by a peptide.- Its inertness needs to be validated for novel or less-characterized HATs.- May not control for potential artifacts arising from the specific amino acid composition.
Unmodified Full-Length Histone H3 The full-length histone protein without any post-translational modifications.- Represents a more physiologically relevant non-substrate context.- Can help identify enzymes that require more than just a short peptide sequence for recognition.- Can be acetylated at low levels by some promiscuous HATs, leading to background signal.
Scrambled Peptide A peptide with the same amino acid composition as the substrate peptide but in a randomized sequence.- Controls for non-sequence-specific effects of the peptide, such as charge and hydrophobicity.- Strongly supports that the observed enzymatic activity is sequence-dependent.- A random sequence could coincidentally create a cryptic substrate site.- Does not represent a naturally occurring histone sequence.
No-Enzyme Control The complete reaction mixture excluding the HAT enzyme.- Establishes the baseline signal and accounts for any non-enzymatic acetylation or background noise from the detection reagents.- Does not control for potential non-specific interactions between the enzyme and the substrate or inhibitors.
No-Substrate Control The complete reaction mixture excluding the histone substrate peptide.- Measures the background signal in the absence of the substrate, accounting for any auto-acetylation of the HAT enzyme or other non-specific reactions.- Does not provide information about non-specific interactions of the substrate.

Experimental Workflow & Signaling Pathway

A typical workflow for a histone acetyltransferase assay involves the incubation of the enzyme with its substrates and subsequent detection of the acetylated product. The signaling pathway illustrates the enzymatic action of HATs on their substrates.

HAT_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Enzyme HAT Enzyme Reaction_Mix Incubation Enzyme->Reaction_Mix Substrate Histone Substrate (e.g., H3 peptide) Substrate->Reaction_Mix Neg_Control Negative Control (e.g., C116-136) Neg_Control->Reaction_Mix AcetylCoA Acetyl-CoA AcetylCoA->Reaction_Mix Detection Detection of Acetylation Reaction_Mix->Detection

A generalized workflow for a histone acetyltransferase (HAT) assay.

HAT_Signaling_Pathway HAT Histone Acetyltransferase (HAT) CoA CoA HAT->CoA Acetylated_Histone Acetylated Histone (with Acetyl-Lysine) HAT->Acetylated_Histone transfers acetyl group AcetylCoA Acetyl-CoA AcetylCoA->HAT Histone Histone Substrate (with Lysine) Histone->HAT Downstream Downstream Effects (e.g., Gene Transcription) Acetylated_Histone->Downstream

Signaling pathway of histone acetylation by a HAT enzyme.

Experimental Protocols

Below are generalized protocols for in vitro HAT assays, highlighting the integration of a negative control like the C116-136 peptide.

Filter-Binding Assay (Radiometric)

This traditional method measures the incorporation of radiolabeled acetyl groups into a histone peptide substrate.

Materials:

  • HAT enzyme

  • Histone substrate peptide (e.g., H3 peptide 1-21)

  • C116-136 negative control peptide

  • [³H]-Acetyl-CoA

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • Phosphocellulose filter paper

  • Scintillation fluid and counter

Protocol:

  • Prepare reaction mixtures in a total volume of 30 µL.

    • Positive Control: Reaction buffer, HAT enzyme, histone substrate peptide, [³H]-Acetyl-CoA.

    • Negative Control (C116-136): Reaction buffer, HAT enzyme, C116-136 peptide , [³H]-Acetyl-CoA.

    • No-Enzyme Control: Reaction buffer, histone substrate peptide, [³H]-Acetyl-CoA.

  • Incubate reactions at 30°C for 30 minutes.

  • Spot 25 µL of each reaction onto phosphocellulose filter paper.

  • Wash the filter paper three times with wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0).

  • Air dry the filter paper.

  • Place the filter paper in scintillation vials with scintillation fluid.

  • Measure radioactivity using a scintillation counter.

Colorimetric/Fluorometric HAT Assay

These assays typically measure the production of Coenzyme A (CoA), a byproduct of the acetylation reaction.

Materials:

  • HAT enzyme

  • Histone substrate peptide

  • C116-136 negative control peptide

  • Acetyl-CoA

  • Detection reagents (specific to the commercial kit, which often include a developer and a probe to generate a colored or fluorescent product from CoA).

  • 96-well plate and plate reader.

Protocol:

  • Set up reactions in a 96-well plate.

    • Positive Control: HAT enzyme, histone substrate peptide, Acetyl-CoA.

    • Negative Control (C116-136): HAT enzyme, C116-136 peptide , Acetyl-CoA.

    • No-Substrate Control: HAT enzyme, Acetyl-CoA.

  • Add detection reagents as per the manufacturer's instructions.

  • Incubate at the recommended temperature and time.

  • Measure the absorbance or fluorescence using a microplate reader.

Expected Data and Interpretation

The use of C116-136 as a negative control is expected to yield a signal that is at or near the background level observed in the no-substrate or no-enzyme controls. This outcome would confirm that the HAT enzyme being assayed does not acetylate this C-terminal H3 peptide, thereby validating the specificity of the acetylation observed with the intended substrate.

Sample Expected Relative Activity (%) Interpretation
Positive Control (Substrate Peptide) 100Represents the maximal enzymatic activity under the assay conditions.
Negative Control (C116-136 Peptide) < 5Indicates that the C116-136 peptide is not a substrate for the HAT enzyme.
No-Enzyme Control < 1Represents the background signal of the assay in the absence of enzymatic activity.
No-Substrate Control < 1Measures the level of enzyme auto-acetylation and background signal.

Conclusion

The C116-136 peptide represents a robust and theoretically sound negative control for use in a wide range of histone acetyltransferase assays. Its origin from a non-canonical acetylation region of histone H3 makes it an ideal tool to ensure the measurement of specific, substrate-dependent enzyme activity. When used in conjunction with other controls, such as no-enzyme and no-substrate reactions, the C116-136 peptide significantly enhances the reliability and interpretability of data in histone modification research. Researchers should, however, always consider the specific HAT enzyme under investigation, as novel enzymes may exhibit unexpected substrate specificities.

A Head-to-Head Comparison: Recombinant vs. Synthetic Histone H3 (116-136) in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between recombinant and synthetic peptides is a critical decision that can impact the reliability and outcome of functional assays. This guide provides an objective comparison of recombinant and synthetic Histone H3 (116-136) peptides, offering supporting data and detailed experimental protocols to inform your selection.

Histone H3 is a cornerstone of chromatin structure and function, with its post-translational modifications (PTMs) playing a pivotal role in gene regulation. The C-terminal region of Histone H3, encompassing amino acids 116-136, is implicated in various cellular processes and is frequently utilized in functional assays to probe the activity of histone-modifying enzymes and reader proteins. This comparison will delve into the key performance attributes of recombinant and synthetic versions of this peptide, focusing on their application in assays such as those for histone methyltransferases (HMTs).

Executive Summary: Recombinant vs. Synthetic Histone H3 (116-136)

FeatureRecombinant Histone H3 (116-136)Synthetic Histone H3 (116-136)
Purity Typically lower, with potential for host cell protein contamination.High purity achievable (>95%), with well-defined, non-biological impurities.
Post-Translational Modifications (PTMs) May contain heterogeneous, non-specific PTMs from the expression host.Allows for precise, site-specific incorporation of desired PTMs.
Batch-to-Batch Consistency Can exhibit variability due to biological expression system fluctuations.High consistency and reproducibility.
Cost Generally more cost-effective for large-scale production of long peptides.Can be more expensive, especially for long peptides and those with complex modifications.
Flexibility Limited ability to incorporate unnatural amino acids or labels.Easily incorporates unnatural amino acids, fluorescent labels, and other probes.
Biological Activity The presence of native-like folding and PTMs can be advantageous in some contexts.High purity and defined modification status can lead to more precise and reproducible kinetic data.

Performance in Functional Assays: A Data-Driven Perspective

Although specific kinetic data for the 116-136 fragment is scarce, we can examine data from studies on other Histone H3 peptides to illustrate the performance of recombinant and synthetic substrates in HMT assays. For instance, studies on the H3 N-terminal tail, a more common substrate for HMTs, provide valuable insights.

Table 1: Illustrative Kinetic Constants of Histone Methyltransferases with Recombinant and Synthetic Histone H3 Peptides

EnzymeSubstrateTypeKm (µM)kcat (h-1)Catalytic Efficiency (kcat/Km)
G9aRecombinant Histone H3Recombinant~1.0~32~32
G9aSynthetic H3 (1-13) peptideSynthetic0.6 - 2.232 - 8815 - 91

Note: Data is compiled from illustrative studies and is not a direct comparison of the H3 (116-136) fragment. The range in synthetic peptide data reflects the influence of proximal amino acid modifications.

These illustrative data highlight that both recombinant and synthetic peptides can serve as effective substrates. Synthetic peptides offer the advantage of dissecting the impact of specific PTMs on enzyme kinetics, as demonstrated by the variability in catalytic efficiency with modified synthetic peptides.

Experimental Protocols

Histone Methyltransferase (HMT) Assay

This protocol outlines a typical in vitro HMT assay using a Histone H3 peptide as a substrate.

Materials:

  • Recombinant or Synthetic Histone H3 (116-136) peptide

  • Active Histone Methyltransferase (e.g., G9a)

  • S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 4 mM DTT)

  • Scintillation fluid

  • Phosphocellulose paper

  • Wash Buffer (e.g., 50 mM sodium carbonate, pH 9.0)

  • Microcentrifuge tubes

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, the Histone H3 (116-136) peptide at the desired concentration, and the HMT enzyme.

  • Initiate Reaction: Start the reaction by adding ³H-SAM. The final reaction volume is typically 20-50 µL.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specified time, ensuring the reaction is within the linear range.

  • Stop Reaction: Terminate the reaction by spotting the reaction mixture onto the phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated ³H-SAM.

  • Scintillation Counting: After washing, place the phosphocellulose paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the amount of methyl group transferred based on the measured radioactivity and determine the enzyme activity. For kinetic analysis, repeat the assay with varying substrate concentrations.

Visualizing the Concepts

To better understand the context of these assays, the following diagrams illustrate a key signaling pathway involving Histone H3 and a typical experimental workflow.

Histone_H3_Signaling_Pathway cluster_extracellular Extracellular Signal cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal (e.g., Growth Factor) Receptor Receptor Signal->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade HMT Histone Methyltransferase (HMT) Kinase_Cascade->HMT Activation Histone_H3 Histone H3 HMT->Histone_H3 Methylation Chromatin_Remodeling Chromatin Remodeling & Gene Transcription Histone_H3->Chromatin_Remodeling

A simplified signaling pathway leading to Histone H3 methylation.

HMT_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents: - H3 Peptide (Substrate) - HMT (Enzyme) - ³H-SAM (Cofactor) - Buffer Incubation Incubate at Optimal Temperature Reagents->Incubation Mix Spotting Spot on Phosphocellulose Paper Incubation->Spotting Stop Washing Wash to Remove Unincorporated ³H-SAM Spotting->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Calculate Enzyme Activity (Kinetic Analysis) Counting->Data_Analysis

A generalized workflow for a radioactive histone methyltransferase assay.

Conclusion

The decision to use recombinant or synthetic Histone H3 (116-136) should be guided by the specific aims of the research. For high-throughput screening or when the precise modification state is less critical, recombinant peptides may offer a cost-effective solution. However, for detailed kinetic studies, inhibitor screening, and investigations into the functional consequences of specific PTMs, the high purity, batch-to-batch consistency, and design flexibility of synthetic peptides make them the superior choice. As the field of epigenetics continues to unravel the complexities of the histone code, the demand for well-defined, modified synthetic peptides is likely to grow, enabling more precise and reproducible research into the intricate mechanisms of gene regulation.

Comparative Analysis of C-Peptide (Assumed C116-136) from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The peptide "C116-136" was not specifically identified in available literature. This guide assumes the user is referring to C-peptide, the connecting peptide from proinsulin, and presents a comparative analysis based on this assumption. The supplier data presented is illustrative and does not represent actual market offerings.

This guide provides a comparative analysis of C-peptide sourced from various hypothetical suppliers. It is intended for researchers, scientists, and professionals in drug development to objectively assess product performance based on key specifications and supporting experimental data.

Data Presentation: Supplier Comparison

The following table summarizes the quantitative data for C-peptide from three fictional suppliers. This allows for a direct comparison of key quality and product attributes.

FeatureSupplier ASupplier BSupplier C
Purity (by HPLC) >98%>95%>99%
Sequence Human C-peptideHuman C-peptideHuman C-peptide
Formulation Lyophilized powderLyophilized powderLyophilized powder
Solubility WaterWaterWater
Appearance White powderWhite powderWhite powder
Molecular Weight 3020.3 g/mol 3020.3 g/mol 3020.3 g/mol
Price per mg $150$120$180
Lot-to-lot consistency HighMediumHigh
Supporting Data HPLC, MSHPLCHPLC, MS, NMR

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To determine the purity of the C-peptide.

  • Method:

    • A solution of the C-peptide is prepared in a suitable solvent (e.g., water or a buffer).

    • The solution is injected into an HPLC system equipped with a C18 reverse-phase column.

    • A gradient of two mobile phases (A: 0.1% trifluoroacetic acid in water, and B: 0.1% trifluoroacetic acid in acetonitrile) is used to elute the peptide.

    • The elution profile is monitored by UV absorbance at 214 nm.

    • The purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total peak area.

Mass Spectrometry (MS) for Identity Confirmation
  • Objective: To confirm the molecular weight and identity of the C-peptide.

  • Method:

    • The peptide sample is introduced into a mass spectrometer (e.g., MALDI-TOF or ESI-MS).

    • The instrument measures the mass-to-charge ratio (m/z) of the ionized peptide.

    • The resulting spectrum is analyzed to determine the molecular weight of the peptide.

    • This is then compared to the theoretical molecular weight of C-peptide to confirm its identity.

In Vitro Functional Assay: PI3K/Akt Pathway Activation
  • Objective: To assess the biological activity of C-peptide by measuring its ability to activate the PI3K/Akt signaling pathway.[1][2]

  • Method:

    • Human kidney tubular cells are cultured in appropriate media.

    • The cells are treated with varying concentrations of C-peptide for a specified time.

    • Cell lysates are prepared, and protein concentrations are determined.

    • Western blotting is performed using antibodies specific for phosphorylated Akt (p-Akt) and total Akt.

    • The level of p-Akt is quantified and normalized to total Akt to determine the extent of pathway activation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways activated by C-peptide and a typical experimental workflow for its characterization.

C_Peptide_Signaling_Pathway C_Peptide C-Peptide GPCR G-Protein-Coupled Receptor C_Peptide->GPCR G_Protein Gαi/βγ GPCR->G_Protein activates PI3K PI3K G_Protein->PI3K activates MAPK_Cascade Ras-Raf/MEK/ERK Cascade G_Protein->MAPK_Cascade activates NF_kB NF-κB G_Protein->NF_kB activates Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS activates NO Nitric Oxide eNOS->NO produces Cellular_Effects Cellular Effects (e.g., Increased Blood Flow, Anti-apoptotic) NO->Cellular_Effects ERK ERK MAPK_Cascade->ERK activates ERK->Cellular_Effects NF_kB->Cellular_Effects

Caption: C-Peptide signaling through a G-protein-coupled receptor.

Recent studies have shown that C-peptide binds to a cell surface receptor, likely a G-protein coupled receptor, initiating multiple intracellular signaling cascades.[1] This binding activates G-proteins, which in turn can stimulate pathways such as the PI3K/Akt and MAPK cascades.[1][3] Activation of the PI3K pathway is known to stimulate eNOS, leading to nitric oxide production and increased blood flow.[2] The MAPK pathway activation involves the classical Ras-Raf/MEK/ERK cascade.[3] Furthermore, C-peptide has been shown to activate NF-κB, which can protect against apoptosis.[3]

Peptide_Characterization_Workflow Peptide_Synthesis Peptide Synthesis (C-Peptide) Purification Purification (e.g., HPLC) Peptide_Synthesis->Purification Purity_Analysis Purity Analysis (HPLC) Purification->Purity_Analysis Identity_Confirmation Identity Confirmation (Mass Spectrometry) Purification->Identity_Confirmation Functional_Assay Functional Assay (e.g., PI3K/Akt Activation) Purity_Analysis->Functional_Assay Identity_Confirmation->Functional_Assay Data_Analysis Data Analysis and Comparison Functional_Assay->Data_Analysis

Caption: Experimental workflow for C-peptide characterization.

References

Validating the Purity of Histone H3 (116-136) by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is paramount for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of mass spectrometry with other common analytical techniques for validating the purity of the synthetic peptide Histone H3 (116-136), a crucial fragment for epigenetic research.

Introduction to Histone H3 (116-136) Purity Validation

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as a cornerstone technique for peptide purity assessment. It provides highly accurate mass determination, confirming the identity of the target peptide and enabling the identification of a wide range of potential impurities.[2][3][4]

Comparative Analysis of Purity Validation Methods

While mass spectrometry is a powerful tool, a multi-faceted approach employing orthogonal techniques provides the most comprehensive assessment of peptide purity. The following table summarizes the key performance characteristics of mass spectrometry compared to other common methods.

Analytical Technique Principle Information Provided Strengths Limitations Typical Purity Range Assessed
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Molecular weight confirmation of the target peptide and identification of impurities with different masses.High accuracy and sensitivity; can identify a broad range of impurities including truncated and modified peptides.[2][3]May not distinguish between isomeric impurities; quantification can be challenging without appropriate standards.>70% to >98%[5][6]
Amino Acid Analysis (AAA) Hydrolyzes the peptide into its constituent amino acids, which are then quantified.Determines the amino acid composition and the net peptide content.[7][8][9]Provides an absolute measure of peptide quantity; highly accurate for determining peptide content.[7][8]Destructive to the sample; does not provide information on sequence or the presence of modified or truncated impurities.Typically used to determine net peptide content rather than percentage purity of the target peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Provides information on the three-dimensional structure, conformation, and can identify subtle structural impurities.[10][11]Non-destructive; provides detailed structural information that can confirm the correct synthesis and folding.[10][12]Requires larger sample amounts and higher concentrations; data acquisition and analysis can be complex and time-consuming.[12][13]>95% for detailed structural studies.[5]
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their physicochemical properties.Provides a quantitative measure of the purity based on the relative peak area of the target peptide.Robust and widely used for routine purity assessment; can be coupled with MS for enhanced characterization.[14]May not resolve all co-eluting impurities; peak purity is not guaranteed without an orthogonal detector like MS.>70% to >98%[5][6]

Experimental Workflow for Purity Validation

A typical workflow for validating the purity of a synthetic peptide like Histone H3 (116-136) involves a combination of chromatographic separation and mass spectrometric detection.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis peptide Histone H3 (116-136) Lyophilized Powder dissolution Dissolution in LC-MS Grade Solvent peptide->dissolution hplc HPLC Separation (Reversed-Phase) dissolution->hplc Injection ms Mass Spectrometry (ESI-TOF or Orbitrap) hplc->ms Elution chromatogram Chromatogram (Purity Assessment) ms->chromatogram mass_spectrum Mass Spectrum (Identity & Impurity ID) ms->mass_spectrum report Purity Report chromatogram->report mass_spectrum->report

Experimental workflow for peptide purity validation.

Experimental Protocols

Mass Spectrometry (LC-MS) Protocol for Histone H3 (116-136)

This protocol outlines a general procedure for the purity analysis of Histone H3 (116-136) using LC-MS.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the lyophilized Histone H3 (116-136) peptide.

  • Dissolve the peptide in a suitable solvent, such as 0.1% formic acid in LC-MS grade water, to a final concentration of 1 mg/mL.

  • Vortex briefly to ensure complete dissolution and centrifuge to pellet any insoluble material.

  • Dilute the stock solution to a final concentration of 10-100 µg/mL in the mobile phase A.

2. LC-MS System and Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: An electrospray ionization time-of-flight (ESI-TOF) or Orbitrap mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Mass Range: m/z 300-2000.

  • Data Acquisition: Full scan mode.

3. Data Analysis:

  • Integrate the peak areas in the total ion chromatogram (TIC).

  • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

  • Analyze the mass spectrum of the main peak to confirm the molecular weight of Histone H3 (116-136) (Expected [M+H]+ ≈ 2508.4 Da).

  • Analyze the mass spectra of minor peaks to identify potential impurities, such as truncated sequences (e.g., missing one or more amino acids) or modifications (e.g., oxidation, deamidation).

Amino Acid Analysis (AAA) Protocol

1. Hydrolysis:

  • Accurately weigh 0.5-1 mg of the peptide into a hydrolysis tube.

  • Add 200 µL of 6 M HCl containing 1% phenol.

  • Freeze the sample in liquid nitrogen and seal the tube under vacuum.

  • Hydrolyze at 110°C for 24 hours.[15]

  • Cool the tube and break the seal.

  • Dry the hydrolysate under vacuum.

2. Derivatization and Analysis:

  • Reconstitute the dried hydrolysate in a specific loading buffer.

  • Derivatize the amino acids using a suitable reagent (e.g., phenylisothiocyanate - PITC).

  • Analyze the derivatized amino acids by reversed-phase HPLC with UV detection.

  • Quantify each amino acid by comparing its peak area to that of a known standard.

3. Calculation:

  • Calculate the molar amount of each amino acid.

  • Determine the net peptide content by comparing the sum of the masses of the quantified amino acids to the initial weight of the peptide sample.

NMR Spectroscopy Protocol

1. Sample Preparation:

  • Dissolve 1-5 mg of the peptide in 500 µL of a suitable NMR buffer (e.g., 90% H2O/10% D2O, phosphate-buffered saline, pH 7.0).[12][13]

  • The final concentration should ideally be in the millimolar range for good signal-to-noise.[12][13]

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • 1D ¹H Spectrum: Provides an initial assessment of sample purity and folding.

  • 2D TOCSY (Total Correlation Spectroscopy): Identifies spin systems of individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximities between protons, which is crucial for determining the three-dimensional structure.

3. Data Analysis:

  • Process and analyze the NMR spectra using appropriate software.

  • Assign the proton resonances to specific amino acids in the peptide sequence.

  • Analyze the chemical shifts and NOE patterns to confirm the correct sequence and identify any structural heterogeneity or impurities.

Conclusion

Validating the purity of synthetic peptides like Histone H3 (116-136) is a critical step in ensuring the integrity of research and development activities. While mass spectrometry, particularly LC-MS, offers a powerful and direct method for confirming peptide identity and identifying impurities, a comprehensive quality assessment is best achieved through the use of orthogonal techniques. Combining the high-resolution mass accuracy of MS with the quantitative power of AAA and the detailed structural insights from NMR provides the highest level of confidence in the purity and quality of synthetic peptides. The choice of methodology will ultimately depend on the specific application and the required level of analytical detail. For most research applications, LC-MS provides an excellent balance of speed, sensitivity, and information content for routine purity validation.

References

Unveiling Specificity: A Guide to Validating Modification-Specific Antibodies Using Unmodified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies that target post-translationally modified (PTM) proteins is paramount for reliable experimental outcomes. This guide provides a comprehensive comparison of methodologies for validating modification-specific antibody binding, with a core focus on the strategic use of unmodified peptides, exemplified by the hypothetical peptide C116-136.

The accurate detection of specific protein modifications, such as phosphorylation, acetylation, or methylation, is crucial for elucidating cellular signaling pathways and for the development of targeted therapeutics.[1][2] However, a significant challenge lies in confirming that an antibody exclusively recognizes the modified epitope and not the unmodified protein sequence.[1] This guide details experimental protocols, presents data in a comparative format, and illustrates key concepts with diagrams to empower researchers in their antibody validation endeavors.

The Critical Role of the Unmodified Peptide in Validation

The unmodified peptide, identical in sequence to the modified target epitope but lacking the specific post-translational modification, serves as an essential negative control. Its use in various assays allows for the direct assessment of an antibody's specificity. An antibody that binds to the unmodified peptide is not suitable for specifically detecting the modified protein, as it indicates cross-reactivity with the protein's unmodified state.

Comparative Analysis of Validation Methods

Several techniques can be employed to validate the specificity of a modification-specific antibody. The following table summarizes key methods, highlighting the role of the unmodified C116-136 peptide as a negative control.

Validation Method Principle Role of Unmodified C116-136 Quantitative Readout Advantages Limitations
Dot Blot Direct binding of the antibody to peptides spotted on a membrane.Spotted alongside the modified peptide to assess cross-reactivity. No signal should be observed with the unmodified peptide.Signal intensity (e.g., chemiluminescence, fluorescence).Simple, rapid, and cost-effective for initial screening.[3]Provides semi-quantitative data; does not reflect the protein's native conformation.
Competitive ELISA Competition between a fixed amount of immobilized modified peptide and varying concentrations of free modified or unmodified peptide for antibody binding.Used as a competitor to determine if it can inhibit the antibody from binding to the modified peptide. High concentrations should not significantly reduce the signal.Absorbance (colorimetric).Highly quantitative and sensitive; allows for the determination of binding affinity.[2]Can be more time-consuming and requires careful optimization.
Peptide Array High-throughput screening of antibody binding against a library of modified and unmodified peptides immobilized on a solid surface.Included as a negative control among a diverse set of peptides to assess broad specificity.Signal intensity at each peptide spot.Allows for simultaneous testing against multiple modifications and control peptides.[2][4]Can be expensive; requires specialized equipment for analysis.
Western Blotting with Peptide Competition The antibody is pre-incubated with either the modified or unmodified peptide before being used to probe a Western blot of cell lysates.Pre-incubation with the unmodified peptide should not block the antibody from detecting the target protein in the lysate.Band intensity on the blot.Validates specificity in the context of a complex protein mixture.[5][6]Relies on the quality of the cell lysate and the presence of the target protein. Peptide competition can sometimes lead to non-specific blocking if not properly controlled.[2]

Experimental Protocols

Dot Blot Protocol for Specificity Screening

This protocol outlines the steps for a dot blot assay to assess the specificity of an antibody for a modified peptide over its unmodified counterpart.

Materials:

  • Nitrocellulose or PVDF membrane

  • Modified C116-136 peptide (e.g., Phospho-C116-136)

  • Unmodified C116-136 peptide

  • Phosphate Buffered Saline (PBS)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Modification-specific primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Peptide Spotting: Dilute the modified and unmodified C116-136 peptides in PBS to a concentration of 1 µg/µL. Spot 1-2 µL of each peptide solution onto the nitrocellulose membrane. Allow the spots to air dry completely.[7][8]

  • Blocking: Immerse the membrane in blocking buffer and incubate for 1 hour at room temperature with gentle agitation to block non-specific binding sites.[7][8]

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the recommended concentration. Incubate the membrane in the primary antibody solution for 1 hour at room temperature or overnight at 4°C.[7]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[7][8]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[7]

  • Final Washes: Repeat the washing step as described in step 4.

  • Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging: Capture the signal using an appropriate imaging system. A specific antibody should only produce a signal on the spot corresponding to the modified peptide.

Competitive ELISA for Quantitative Validation

This protocol describes a competitive ELISA to quantify the specificity of an antibody for a modified peptide.

Materials:

  • 96-well microplate

  • Modified C116-136 peptide

  • Unmodified C116-136 peptide

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBST)

  • Modification-specific primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a microplate with the modified C116-136 peptide at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.[9][10]

  • Washing and Blocking: Wash the plate three times with wash buffer. Block the wells with blocking buffer for 1-2 hours at room temperature.[9][10]

  • Competition: Prepare serial dilutions of the modified and unmodified C116-136 peptides in a separate plate. Add a fixed, pre-determined concentration of the primary antibody to each well containing the diluted peptides and incubate for 1-2 hours at room temperature.

  • Transfer to Coated Plate: Transfer the antibody-peptide mixtures to the coated and blocked microplate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.[9]

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add TMB substrate to each well and incubate in the dark until a color develops. Add the stop solution to quench the reaction.[10][11]

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal should be inversely proportional to the concentration of the competing modified peptide, while the unmodified peptide should show minimal competition.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for understanding complex biological processes and experimental designs. The following sections provide Graphviz DOT scripts for generating such visualizations.

Experimental Workflow: Antibody Specificity Validation

G cluster_0 Sample Preparation cluster_1 Assay cluster_2 Detection & Analysis cluster_3 Result Interpretation Mod_Pep Modified C116-136 DotBlot Dot Blot Mod_Pep->DotBlot ELISA Competitive ELISA Mod_Pep->ELISA Unmod_Pep Unmodified C116-136 Unmod_Pep->DotBlot Unmod_Pep->ELISA Imaging Imaging System DotBlot->Imaging Reader Plate Reader ELISA->Reader Analysis Data Analysis Imaging->Analysis Reader->Analysis Specific Specific Binding Analysis->Specific Signal only with modified peptide NonSpecific Non-Specific Binding Analysis->NonSpecific Signal with both peptides

Caption: Workflow for validating modification-specific antibody binding.

Signaling Pathway: EGFR Activation and Downstream Signaling

G EGF EGF EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR EGFR->pEGFR Autophosphorylation Grb2 Grb2 pEGFR->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK Phosphorylation Transcription Gene Transcription pERK->Transcription Regulates

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Histone H3 (116-136), C116-136

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of synthetic peptides such as Histone H3 (116-136), C116-136 is a critical component of laboratory safety and environmental responsibility. Given that the toxicological properties of many research-grade peptides are not fully elucidated, a precautionary approach to waste management is imperative. This guide provides essential, step-by-step procedures for the safe handling and disposal of this peptide, ensuring compliance with general laboratory safety standards.

This compound is a synthetic peptide fragment corresponding to the amino acid sequence 116-136 of the human Histone H3 protein. While not broadly classified as a hazardous substance, it should be handled with care in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, adherence to fundamental safety protocols is non-negotiable. All handling of the peptide, particularly in its lyophilized powder form, should be conducted in a designated area, such as a chemical fume hood or biosafety cabinet, to minimize inhalation risk.[1]

Personal Protective Equipment (PPE) is mandatory and includes:

  • Gloves: Chemical-resistant disposable gloves (e.g., nitrile) are standard.

  • Eye Protection: Safety glasses or goggles to protect against accidental splashes.

  • Lab Coat: A protective gown or lab coat should be worn over personal clothing.

In the event of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately rinse the affected area with soap and water for at least 15 minutes.[1]

  • Eye Contact: Flush eyes continuously with water for 15 minutes at an eyewash station and seek medical attention.[1]

  • Inhalation: Move the individual to fresh air and seek medical attention.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, state, and federal regulations.[1] Never dispose of this peptide or its contaminated materials in the regular trash or down the sanitary sewer.[1][2]

Step 1: Waste Segregation

Proper segregation of waste at the point of generation is the foundation of safe disposal. Two main waste streams should be established: solid and liquid.

  • Solid Waste: This includes any materials contaminated with the peptide, such as:

    • Empty vials

    • Pipette tips and tubes

    • Contaminated gloves, weigh paper, and absorbent pads

  • Liquid Waste: This category comprises solutions containing the peptide, including:

    • Unused or expired reconstituted solutions

    • Contaminated buffers or solvents (e.g., DMSO, water with TFA)

Step 2: Containerization

All waste must be collected in designated, properly labeled containers.

  • Solid Waste Container:

    • Use a leak-proof, puncture-resistant container with a secure lid. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.

    • The container must be clearly labeled as "Hazardous Waste" or "Chemical Waste" in accordance with your institution's policy. The label should include the full peptide name: "this compound."

  • Liquid Waste Container:

    • Use a compatible, sealable, and shatter-proof container.

    • Label the container clearly with "Hazardous Waste" or "Chemical Waste," the peptide name, and the solvent system used (e.g., "Aqueous solution with trace TFA").

    • Keep the container closed except when adding waste.

Step 3: Storage Pending Disposal

Store waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and in secondary containment to prevent spills.

Step 4: Final Disposal

Coordinate with your institution's Environmental Health and Safety (EHS) department for the collection and final disposal of the chemical waste.[1] Do not attempt to dispose of the waste through unlicensed contractors.

Summary of Disposal Parameters

ParameterGuidelineRationale
Waste Classification Treat as potentially hazardous chemical waste.The toxicological properties of many synthetic peptides are not fully known.
Solid Waste Collection Dedicated, labeled, leak-proof container (e.g., HDPE).Prevents environmental release and ensures safe handling by waste personnel.
Liquid Waste Collection Dedicated, labeled, compatible, sealed container.Prevents spills, evaporation, and exposure.
Disposal Route Through institutional Environmental Health and Safety (EHS) or a licensed hazardous waste contractor.Ensures compliance with all local, state, and federal regulations.[1]
Prohibited Disposal Do not dispose of in regular trash or pour down the drain.Prevents potential environmental contamination and health risks.[1][2]
PPE Requirement Mandatory use of gloves, eye protection, and lab coat during handling and disposal.Protects personnel from accidental exposure.[1]

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle Peptide in a Designated Area (e.g., Fume Hood) A->B C Identify Waste Type D Solid Waste (Vials, Tips, Gloves) C->D Contaminated Solids E Liquid Waste (Solutions, Buffers) C->E Contaminated Liquids F Collect Solid Waste in Labeled, Sealed Container D->F G Collect Liquid Waste in Labeled, Sealed Container E->G H Store Waste Securely in Satellite Accumulation Area F->H G->H I Contact Institutional EHS for Waste Pickup H->I J EHS Manages Compliant Disposal I->J

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Logistical Information for Handling Histone H3 (116-136), C116-136

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides such as Histone H3 (116-136), C116-136 is of paramount importance. Although this specific peptide may not be formally classified as a hazardous substance, the chemical, physical, and toxicological properties of many synthetic peptides have not been thoroughly investigated.[1][2] Therefore, a precautionary approach, treating the substance as potentially hazardous, is essential to ensure laboratory safety and data integrity.

This guide provides a comprehensive operational and disposal plan, offering step-by-step procedures to minimize exposure risk and ensure compliant waste management.

Personal Protective Equipment (PPE)

The primary line of defense against accidental exposure when handling this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling this peptide in both lyophilized powder and solution forms.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against splashes of peptide solutions or accidental contact with the lyophilized powder.
Hand Protection Chemical-Resistant Disposable GlovesNitrile gloves are the standard recommendation.[3] Gloves should be changed immediately if they become contaminated.
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect skin and clothing from potential contamination.
Respiratory Protection Respirator or Fume HoodRecommended when handling the lyophilized powder to avoid inhalation of fine particles, which can easily become airborne.[3] All handling of the powder should ideally be conducted within a chemical fume hood or a biosafety cabinet.[3]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational procedure is critical for minimizing the risk of contamination and exposure.

1. Preparation and Area Designation:

  • Review Documentation: Before handling the peptide, thoroughly review any available Safety Data Sheet (SDS) or technical data sheet.[3]

  • Designated Area: All handling of the peptide should be confined to a designated, clean, and organized laboratory area or benchtop.[3]

2. Handling the Lyophilized Powder:

  • Equilibration: Before opening, allow the container of lyophilized peptide to equilibrate to room temperature to prevent condensation of atmospheric moisture, which can degrade the peptide.

  • Weighing: If weighing the powder, do so in a chemical fume hood or a ventilated enclosure to prevent inhalation of airborne particles.[3]

3. Reconstitution:

  • Solvent Selection: Use the recommended solvent for reconstitution as specified by the supplier.

  • Procedure: Add the solvent to the vial containing the lyophilized peptide. Mix gently by vortexing or pipetting up and down until the peptide is fully dissolved. Avoid vigorous shaking, which can cause the peptide to denature.

4. Storage:

  • Lyophilized Form: For long-term storage, keep the lyophilized peptide at -20°C or colder in a tightly sealed container.[2]

  • In Solution: Once reconstituted, it is recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or colder to avoid repeated freeze-thaw cycles.[3]

  • Labeling: Clearly label all storage containers with the peptide name, concentration, date of preparation, and solvent used.[3]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of peptide waste is crucial for environmental protection and regulatory compliance. Never dispose of peptide waste in the regular trash or down the sanitary sewer unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[3]

1. Waste Segregation:

  • Solid Waste: All solid materials that have come into contact with the peptide, including pipette tips, microfuge tubes, gloves, and absorbent paper, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste peptide solutions, as well as the initial rinsate from cleaning contaminated glassware, should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.

2. Container Management:

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name of the contents (this compound) and any solvents used.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from general lab traffic.

3. Final Disposal:

  • Institutional Protocols: Follow your institution's established procedures for the pickup and disposal of chemical waste. Contact your EHS department to schedule a waste pickup.[3]

Workflow for Handling and Disposal of this compound

G start Start: Receive Peptide prep Preparation: - Review SDS - Designate work area start->prep ppe Don Personal Protective Equipment (PPE): - Safety Goggles - Lab Coat - Nitrile Gloves prep->ppe handling_powder Handling Lyophilized Powder: - Equilibrate to room temp - Weigh in fume hood ppe->handling_powder reconstitution Reconstitution: - Add appropriate solvent - Mix gently handling_powder->reconstitution experiment Experimental Use reconstitution->experiment storage Storage: - Aliquot into single-use tubes - Store at -20°C or colder - Label clearly reconstitution->storage Store for later use waste_segregation Waste Segregation experiment->waste_segregation storage->experiment solid_waste Solid Waste Container: (Gloves, tubes, tips) waste_segregation->solid_waste liquid_waste Liquid Waste Container: (Unused solutions, rinsate) waste_segregation->liquid_waste disposal_pickup Arrange for disposal with Institutional EHS solid_waste->disposal_pickup liquid_waste->disposal_pickup end End disposal_pickup->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.